molecular formula C41H72N7O17P3S B15545887 (11Z)-eicosenoyl-CoA

(11Z)-eicosenoyl-CoA

Katalognummer: B15545887
Molekulargewicht: 1060.0 g/mol
InChI-Schlüssel: ZDRKXADSROCWCG-FVLDFCIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z)-eicosenoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z)-eicosenoic acid. It is a long-chain fatty acyl-CoA, a Delta(11)-fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of an this compound(4-).
This compound has been reported in Homo sapiens with data available.

Eigenschaften

Molekularformel

C41H72N7O17P3S

Molekulargewicht

1060.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-11-enethioate

InChI

InChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,28-30,34-36,40,51-52H,4-10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

ZDRKXADSROCWCG-FVLDFCIYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

(11Z)-Eicosenoyl-Coenzyme A, a long-chain monounsaturated fatty acyl-CoA, is a critical intermediate in lipid metabolism. Its structure, characterized by a 20-carbon acyl chain with a cis-double bond at the eleventh position linked to a complex coenzyme A moiety, dictates its biochemical reactivity and role in cellular processes. This document provides a detailed examination of its molecular architecture, physicochemical properties, and the standard methodologies employed for its structural elucidation. A comprehensive understanding of this molecule is vital for research into fatty acid oxidation, membrane biology, and the development of therapeutics targeting lipid metabolic pathways.

Molecular Structure and Composition

(11Z)-eicosenoyl-CoA is a complex biomolecule that results from the formal condensation of the carboxyl group of (11Z)-eicosenoic acid with the thiol group of coenzyme A (CoA).[1] This linkage forms a high-energy thioester bond, which is central to its metabolic activity. The molecule can be deconstructed into two primary components: the fatty acyl group and the coenzyme A moiety.

The (11Z)-Eicosenoyl Group

The fatty acyl portion of the molecule is derived from (11Z)-eicosenoic acid, also known as gondoic acid.[2][3][4] This is a long-chain monounsaturated fatty acid characterized by the following features:

  • Carbon Backbone: A straight chain of 20 carbon atoms.[5][6]

  • Double Bond: A single double bond is located between carbon 11 and carbon 12 (a Δ11 configuration).[1][2]

  • Stereochemistry: The "Z" designation, synonymous with "cis", indicates that the hydrogen atoms on the carbons of the double bond are positioned on the same side of the acyl chain. This introduces a distinct kink in the chain, influencing the fluidity of membranes into which it may be incorporated.

The Coenzyme A Moiety

Coenzyme A (CoA) is a universal and essential coenzyme involved in the transfer of acyl groups.[7][8] Its intricate structure is composed of three distinct parts linked together:[8][9][10]

  • 3'-Phosphoadenosine Diphosphate (B83284): An adenosine (B11128) molecule phosphorylated at the 3' position of the ribose sugar and linked to a diphosphate (pyrophosphate) group.

  • Pantothenic Acid (Vitamin B5): This vitamin is comprised of pantoic acid and β-alanine, joined by an amide bond.[9]

  • Cysteamine (B1669678): A derivative of the amino acid cysteine, which provides the terminal sulfhydryl (-SH) group. This thiol group is the reactive site of CoA.[9][10]

The connection between the (11Z)-eicosenoyl group and CoA occurs via a thioester bond between the carbonyl carbon of the fatty acid and the sulfur atom of the cysteamine residue.[9]

G cluster_acyl Fatty Acyl Group cluster_coa Coenzyme Moiety mol This compound acyl (11Z)-Eicosenoic Acid link Thioester Bond (-S-CO-) acyl->link coa Coenzyme A sub_group coa->sub_group coa->link adp 3'-Phosphoadenosine Diphosphate panto Pantothenic Acid (Vitamin B5) cys Cysteamine sub_group->adp sub_group->panto sub_group->cys link->mol

Caption: Hierarchical structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. These properties are essential for analytical and experimental design.

PropertyValueSource
Molecular Formula C41H72N7O17P3S[1][11][12][13][14]
Molecular Weight 1060.03 g/mol [1][11][12][13][14]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-11-enethioate[1]
Parent Fatty Acid (11Z)-Eicosenoic Acid (C20H38O2, MW: 310.5 g/mol )[2][3]
Synonyms 11cis-eicosenoyl-CoA, Gondoeyl-CoA[1]

Experimental Protocols for Structural Elucidation

The confirmation of the structure of this compound relies on standard analytical techniques in organic chemistry and biochemistry. Below are generalized protocols for key experiments.

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight, determine the elemental formula, and identify structural fragments.

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1-10 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Full Scan MS (MS1):

    • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass range of m/z 100-1500.

    • The high-resolution accurate mass (HRAM) measurement of the parent ion is used to calculate the elemental formula (C41H72N7O17P3S), which should match the theoretical value with <5 ppm error.

  • Tandem MS (MS/MS or MS²):

    • Select the precursor ion corresponding to [M+H]⁺ for fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting product ions. Expected characteristic fragments include:

      • A neutral loss corresponding to the fatty acyl chain.

      • A prominent ion corresponding to the Coenzyme A moiety.

      • Fragments corresponding to the adenosine diphosphate and phosphopantetheine portions of CoA.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon skeleton, identify the position and stereochemistry of the double bond, and verify the thioester linkage.

Methodology:

  • Sample Preparation: Dissolve a sufficient quantity (~5-10 mg) of the compound in a deuterated solvent (e.g., Methanol-d4 or D₂O).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum at a high field strength (e.g., 500 MHz or greater).

    • Key Signals:

      • Olefinic Protons: The protons on the double bond (H-C11 and H-C12) will appear as a multiplet in the δ 5.3-5.4 ppm region. The coupling constant (J) between these protons is diagnostic of the geometry; a J value of ~10-12 Hz is characteristic of a cis (Z) configuration.

      • Allylic Protons: Protons on the carbons adjacent to the double bond (C10 and C13) will be observed around δ 2.0 ppm.

      • Thioester Methylene Protons: The -CH₂-S- protons from the cysteamine residue will appear downfield due to the thioester linkage.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 spectrum to identify all unique carbon environments.

    • Key Signals:

      • Thioester Carbonyl: The carbonyl carbon of the thioester linkage will have a characteristic chemical shift around δ 195-200 ppm.

      • Olefinic Carbons: The carbons of the double bond (C11 and C12) will appear in the δ 128-132 ppm region.

  • 2D NMR (COSY, HSQC):

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and confirm the connectivity of the acyl chain.

    • Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, confirming assignments.

G start Purified this compound Sample ms High-Resolution MS (e.g., ESI-Q-TOF) start->ms nmr High-Field NMR (e.g., 500 MHz) start->nmr ms1 Full Scan (MS1) ms->ms1 ms2 Tandem MS (MS2) ms->ms2 h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr nmr_2d 2D NMR (COSY, HSQC) nmr->nmr_2d res_ms1 Accurate Mass & Molecular Formula ms1->res_ms1 res_ms2 Structural Fragments (CoA + Acyl Chain) ms2->res_ms2 res_h_nmr Double Bond (Z)-Geometry (J ≈ 10-12 Hz) h_nmr->res_h_nmr res_c_nmr Thioester Carbonyl (δ ≈ 200 ppm) Olefinic Carbons (δ ≈ 130 ppm) c_nmr->res_c_nmr final Structure Confirmed nmr_2d->final res_ms1->final res_ms2->final res_h_nmr->final res_c_nmr->final

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-eicosenoyl-CoA is the activated form of (11Z)-eicosenoic acid, a monounsaturated omega-9 fatty acid commonly known as gondoic acid. As a long-chain fatty acyl-CoA, it serves as a crucial intermediate in various metabolic pathways, including fatty acid elongation, desaturation, and the synthesis of complex lipids. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the identification of its precursor, gondoic acid, and the elucidation of the role of coenzyme A in fatty acid metabolism.

Discovery of Gondoic Acid

Gondoic acid was first identified in the early 20th century. Its presence was noted in parsley seed oil in 1909.[1] Later, in 1927, Klenk E. isolated this fatty acid from the cerebrosides of brain tissue and successfully established its chemical structure.[1]

The Advent of Coenzyme A

Natural Occurrence and Quantitative Data

This compound is found in organisms that synthesize or ingest gondoic acid. The concentration of the CoA ester is directly related to the abundance of the free fatty acid and the activity of long-chain acyl-CoA synthetases.

Plant Kingdom

Gondoic acid is notably abundant in the seed oils of several plant species. The following table summarizes the quantitative data on gondoic acid content in various plant-based sources.

Plant SourceCommon NameGondoic Acid Content (% of total fatty acids)References
Simmondsia chinensisJojoba52.0 - 75.5[4][5][6]
Camelina sativaCamelina or False Flax12.3 - 16.2[1][4][7][8][9]
Brassica napusRapeseed (Canola)Present, levels can vary[10]
Lunaria annuaHonesty22 - 25[1]

Note: The concentration of this compound in these sources has not been directly quantified in the reviewed literature. However, the high abundance of its precursor fatty acid suggests a significant pool of the corresponding CoA ester, particularly during active lipid metabolism in developing seeds.

Animal Kingdom and Humans

Gondoic acid is also found in animal tissues and has been detected in humans.[10][11][12] Its presence in humans is primarily due to dietary intake.[10][13] Increased concentrations of gondoic acid in red blood cell membranes have been observed in certain health conditions.[10]

Biosynthesis and Metabolic Pathways

The formation and subsequent metabolic fate of this compound are central to lipid metabolism.

Biosynthesis of this compound

This compound is synthesized from its precursor, gondoic acid, in a two-step reaction catalyzed by long-chain acyl-CoA synthetases (LACS).[14][15] This activation step is essential for its participation in downstream metabolic pathways.

Gondoic_acid Gondoic Acid ((11Z)-eicosenoic acid) LACS Long-chain acyl-CoA synthetase (LACS) Gondoic_acid->LACS ATP ATP ATP->LACS CoA CoA-SH CoA->LACS Eicosenoyl_CoA This compound AMP_PPi AMP + PPi LACS->Eicosenoyl_CoA Activation LACS->AMP_PPi

Biosynthesis of this compound.
Role in Fatty Acid Elongation

This compound can serve as a substrate for further elongation, particularly in the synthesis of very-long-chain fatty acids (VLCFAs). The microsomal fatty acid elongation system utilizes acyl-CoAs, malonyl-CoA, and NADPH to add two-carbon units to the fatty acid chain.[16]

Eicosenoyl_CoA This compound (C20:1) Elongase_complex Elongase Complex (KCS, KCR, HCD, ECR) Eicosenoyl_CoA->Elongase_complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_complex NADPH 2 NADPH NADPH->Elongase_complex Docosenoyl_CoA (13Z)-docosenoyl-CoA (C22:1, Erucic acid-CoA) Elongase_complex->Docosenoyl_CoA Elongation NADP 2 NADP+ Elongase_complex->NADP CO2_CoA CO2 + CoA Elongase_complex->CO2_CoA

Elongation of this compound.

Experimental Protocols

The analysis of long-chain fatty acyl-CoAs like this compound requires specialized techniques for extraction, separation, and detection due to their low abundance and amphipathic nature.

Extraction of Long-Chain Acyl-CoAs from Biological Tissues

A common method for the extraction of acyl-CoAs from tissues involves the following steps:

  • Homogenization: Tissue samples are homogenized in a cold buffer, often containing an acidic component to inhibit enzymatic activity.

  • Solvent Extraction: An organic solvent mixture (e.g., isopropanol/acetonitrile) is used to precipitate proteins and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., C18) to purify the acyl-CoAs from other lipids and contaminants.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is concentrated, often by evaporation under nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of individual acyl-CoA species.[17][18]

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C8 or C18) is typically used.[18]

    • Mobile Phase: A gradient elution with a binary solvent system is employed. A common system consists of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile).[18]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI) is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA. For many long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed.

  • Quantification:

    • Stable isotope-labeled internal standards are used to correct for matrix effects and variations in extraction efficiency and instrument response.

    • Calibration curves are generated using authentic standards of the acyl-CoAs of interest.

Sample Biological Sample Extraction Extraction & Purification (Homogenization, SPE) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS1 Mass Spectrometer (ESI Source, Precursor Ion Selection) LC->MS1 CID Collision Cell (Collision-Induced Dissociation) MS1->CID MS2 Mass Spectrometer (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

LC-MS/MS Workflow for Acyl-CoA Analysis.

Conclusion

This compound, derived from the naturally occurring gondoic acid, is a significant intermediate in lipid metabolism, particularly in plants rich in this fatty acid like Jojoba and Camelina. While direct quantification of this compound in biological systems is not widely reported, its presence and metabolic roles can be inferred from the abundance of its precursor and the well-established pathways of fatty acid activation and elongation. The advanced analytical techniques, especially LC-MS/MS, provide the necessary tools for researchers to further investigate the precise roles and concentrations of this compound in various physiological and pathological conditions, offering potential avenues for applications in drug development and metabolic engineering.

References

synonyms for (11Z)-eicosenoyl-CoA in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

(11Z)-Eicosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA, plays a crucial role as an intermediate in various metabolic pathways. This technical guide provides a detailed overview of its nomenclature, biochemical synthesis, and involvement in cellular processes. The information is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.

Nomenclature and Synonyms of this compound

This compound is known by several synonyms in scientific literature, reflecting different naming conventions. A comprehensive list of these synonyms is provided in Table 1 to facilitate accurate identification and data retrieval.

Synonym CategorySynonym
Systematic Name This compound
Alternative Spelling (11Z)-Icosenoyl-CoA
Cis/Trans Isomer Notation 11cis-Eicosenoyl-CoA
11cis-Icosenoyl-CoA
Inclusion of "Coenzyme A" (11Z)-Eicosenoyl-coenzyme A
(11Z)-Icosenoyl-coenzyme A
11cis-Eicosenoyl-coenzyme A
11cis-Icosenoyl-coenzyme A
Abbreviated Forms Eicosenoyl-CoA
Icosenoyl-CoA
CoA(20:1(11Z))
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-icos-11-enethioate

Table 1: Synonyms and alternative names for this compound in scientific literature.

Biochemical Pathways and Interactions

This compound is a key metabolite in the elongation of fatty acids and serves as a precursor for the synthesis of complex lipids such as sphingolipids.

Fatty Acid Elongation

This compound is an intermediate in the fatty acid elongation cycle, a process that occurs in the endoplasmic reticulum. This pathway incrementally adds two-carbon units to an acyl-CoA substrate. This compound itself can be a substrate for further elongation by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes. For instance, ELOVL7 has a preference for C18-CoA substrates but can accept fatty acyl-CoAs up to C20 in length[1].

The general fatty acid elongation cycle is depicted in the following workflow:

G cluster_0 Endoplasmic Reticulum Acyl_CoA_n Acyl-CoA (n carbons) KCS β-ketoacyl-CoA synthase (ELOVL) Acyl_CoA_n->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA (n+2) KCS->Ketoacyl_CoA CO2 KCR β-ketoacyl-CoA reductase Ketoacyl_CoA->KCR NADPH -> NADP+ Hydroxyacyl_CoA β-hydroxyacyl-CoA (n+2) KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase Hydroxyacyl_CoA->HCD H2O Enoyl_CoA trans-2,3-enoyl-CoA (n+2) HCD->Enoyl_CoA ECR enoyl-CoA reductase Enoyl_CoA->ECR NADPH -> NADP+ Acyl_CoA_n2 Acyl-CoA (n+2 carbons) ECR->Acyl_CoA_n2

Fatty Acid Elongation Cycle
Precursor to this compound

This compound is synthesized from its corresponding free fatty acid, (11Z)-eicosenoic acid (also known as gondoic acid), through the action of an acyl-CoA synthetase (ACSL)[2]. This activation step is essential for the fatty acid to participate in metabolic pathways.

G Gondoic_Acid (11Z)-Eicosenoic Acid ACSL Acyl-CoA Synthetase Gondoic_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Eicosenoyl_CoA This compound ACSL->Eicosenoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Activation of (11Z)-Eicosenoic Acid
Role in Sphingolipid Synthesis

Very-long-chain fatty acyl-CoAs are essential precursors for the synthesis of ceramides, the backbone of sphingolipids. In the de novo synthesis pathway, a fatty acyl-CoA is condensed with serine. While palmitoyl-CoA is the initial acyl-CoA in this pathway, the resulting dihydroceramide (B1258172) can be further acylated with various fatty acyl-CoAs, including very-long-chain species, by ceramide synthases (CerS)[3][4]. This contributes to the diversity of ceramide species, which have distinct biological functions.

G cluster_0 De Novo Ceramide Synthesis Serine Serine SPT Serine Palmitoyltransferase Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_Keto 3-Ketodihydrosphingosine SPT->3_Keto KSR 3-Ketodihydrosphingosine reductase 3_Keto->KSR NADPH -> NADP+ Dihydrosphingosine Dihydrosphingosine KSR->Dihydrosphingosine CerS Ceramide Synthase Dihydrosphingosine->CerS Acyl_CoA This compound (or other acyl-CoAs) Acyl_CoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide

References

The Biological Role of (11Z)-Eicosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-eicosenoyl-CoA, the activated form of gondoic acid (20:1n-9), is a key intermediate in the metabolism of very-long-chain monounsaturated fatty acids. As a member of the very-long-chain fatty acyl-CoA (VLCFA-CoA) pool, it serves as a critical substrate for elongation enzymes, leading to the synthesis of nervonic acid and other essential components of complex lipids. This document provides a comprehensive overview of the synthesis, metabolic fate, and regulatory significance of this compound. It details the enzymatic pathways governing its lifecycle, presents available quantitative data, outlines relevant experimental methodologies, and discusses its physiological and pathological implications, offering a valuable resource for professionals in lipid research and therapeutic development.

Introduction to this compound

This compound is the coenzyme A (CoA) thioester of (11Z)-eicosenoic acid, a monounsaturated omega-9 fatty acid commonly known as gondoic acid[1][2]. It belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with a carbon chain length of 20 or more[3][4][5]. VLCFAs are not merely structural components of cellular membranes but also serve as precursors for bioactive lipid mediators and are integral to various physiological processes[6][7]. The activation of gondoic acid to its CoA ester is the prerequisite for its entry into metabolic pathways, including fatty acid elongation, incorporation into complex lipids, and degradation[8][9]. Understanding the precise role of this compound is fundamental to deciphering the complex landscape of lipid metabolism and its association with human health and disease.

Synthesis and Degradation Pathways

The cellular pool of this compound is maintained through both exogenous uptake and endogenous synthesis, followed by metabolic processing and eventual degradation.

Activation of Exogenous Gondoic Acid

Gondoic acid is obtained from dietary sources such as various nuts and plant oils, including rapeseed (canola) and jojoba oil[10][11][12]. Upon cellular uptake, gondoic acid must be activated into its metabolically active form, this compound. This activation is an ATP-dependent reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs) located on the endoplasmic reticulum and the outer mitochondrial membrane[8][13].

The reaction is as follows: (11Z)-Eicosenoic acid + CoA + ATP → this compound + AMP + PPi

Endogenous Synthesis via Fatty Acid Elongation

This compound is endogenously synthesized in the endoplasmic reticulum through the fatty acid elongation cycle. This process extends the carbon chain of pre-existing fatty acids by two-carbon units derived from malonyl-CoA[5]. The primary precursor for the synthesis of this compound is oleoyl-CoA (18:1n-9), which is itself produced by the desaturation of stearoyl-CoA (18:0) by Stearoyl-CoA Desaturase 1 (SCD1)[14][15].

The elongation of oleoyl-CoA to this compound is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate preferences for fatty acyl-CoA chain length and saturation[5][16]. While the precise contribution of each ELOVL is tissue-specific, ELOVL3 has been identified as a key enzyme in the synthesis of C20-C24 monounsaturated fatty acids[17].

The overall elongation reaction from C18:1 to C20:1 involves four sequential steps:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a ketoacyl-CoA reductase.

  • Dehydration: Catalyzed by a hydroxyacyl-CoA dehydratase.

  • Reduction: Catalyzed by an enoyl-CoA reductase.

fatty_acid_elongation Oleoyl_CoA Oleoyl-CoA (18:1n-9) inv1 Oleoyl_CoA->inv1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->inv1 CO2 Ketoacyl_CoA 3-Ketoacyl-CoA (20:1) inv2 Ketoacyl_CoA->inv2 Ketoacyl-CoA Reductase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (20:1) inv3 Hydroxyacyl_CoA->inv3 Hydroxyacyl-CoA Dehydratase Enoyl_CoA trans-2,3-Enoyl-CoA (20:1) inv4 Enoyl_CoA->inv4 Enoyl-CoA Reductase Eicosenoyl_CoA This compound (20:1n-9) inv1->Ketoacyl_CoA ELOVLs (e.g., ELOVL3) inv2->Hydroxyacyl_CoA NADPH -> NADP+ inv3->Enoyl_CoA H2O inv4->Eicosenoyl_CoA NADPH -> NADP+ vlcfa_synthesis_pathway Stearoyl_CoA Stearoyl-CoA (18:0) Oleoyl_CoA Oleoyl-CoA (18:1n-9) Stearoyl_CoA->Oleoyl_CoA SCD1 Eicosenoyl_CoA This compound (20:1n-9) Oleoyl_CoA->Eicosenoyl_CoA ELOVLs Docosenoyl_CoA Docosenoyl-CoA (22:1n-9) Eicosenoyl_CoA->Docosenoyl_CoA ELOVLs Nervonoyl_CoA Nervonoyl-CoA (24:1n-9) Docosenoyl_CoA->Nervonoyl_CoA ELOVLs experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Microsomes (ELOVL Source) Incubation Incubate at 37°C Microsomes->Incubation Substrates Prepare Substrates (Acyl-CoA, Malonyl-CoA, NADPH) Substrates->Incubation Termination Terminate Reaction & Saponify Incubation->Termination Extraction Extract Fatty Acids Termination->Extraction Derivatization Derivatize to FAMEs Extraction->Derivatization GCMS Analyze by GC-MS Derivatization->GCMS

References

(11Z)-Eicosenoyl-CoA Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA, an acyl-CoA derivative of gondoic acid, is a monounsaturated very-long-chain fatty acid that plays a role in various cellular processes, including membrane fluidity and as a precursor for more complex lipids. Its biosynthesis is a critical process involving the elongation of oleoyl-CoA. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the core enzymes, their kinetics, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in lipid metabolism and professionals involved in drug development targeting fatty acid elongation pathways.

Core Biosynthesis Pathway

The synthesis of this compound is primarily achieved through the fatty acid elongation system located in the endoplasmic reticulum. This multi-step process extends the acyl chain of a fatty acyl-CoA molecule by two carbons, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing agent. The key rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOlongation of Very-Long-chain fatty acids, or ELOVLs).

The direct precursor to this compound (20:1n-9-CoA) is oleoyl-CoA (18:1n-9-CoA). The biosynthesis can be summarized as follows:

Oleoyl-CoA + Malonyl-CoA → 3-Keto-eicosenoyl-CoA + CoA + CO2 (catalyzed by ELOVL)

This initial product then undergoes a series of reduction, dehydration, and a second reduction to yield this compound.

Key Enzymes: Fatty Acid Elongases (ELOVLs)

In mammals, a family of seven ELOVL enzymes (ELOVL1-7) has been identified, each with distinct substrate specificities and tissue distribution. The elongation of oleoyl-CoA to this compound is primarily attributed to the activity of ELOVL5 and ELOVL6 .

  • ELOVL5: This elongase is known to have a broad substrate specificity, acting on both monounsaturated and polyunsaturated fatty acids.[1] Under certain cellular conditions, such as essential fatty acid deficiency, ELOVL5 can utilize oleoyl-CoA as a substrate to synthesize precursors for Mead acid.[2]

  • ELOVL6: This enzyme is primarily involved in the elongation of saturated and monounsaturated fatty acids with 12 to 16 carbons.[3] However, studies have shown that ELOVL6 can also elongate C18 fatty acids, including oleoyl-CoA.[3][4]

The specific contribution of each ELOVL isoform to the total cellular pool of this compound can vary depending on the cell type, tissue, and metabolic state.

Quantitative Data

Precise kinetic parameters for the elongation of oleoyl-CoA by specific ELOVL isoforms are not extensively documented in the literature. However, some kinetic data for related substrates provide an indication of their enzymatic activity.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Organism/SystemReference
ELOVL6 Hexadecanoyl-CoA (16:0-CoA)1.220.79 (pmol/min/µg)Human[4]

Note: The Vmax in the reference is provided in pmol/min/µg. Assuming a hypothetical protein concentration of 1 mg/mL in the assay, this would be equivalent to 790 pmol/min/mg protein.

Experimental Protocols

Measurement of Fatty Acid Elongase Activity

This protocol is a generalized method for determining the activity of ELOVL enzymes in microsomal preparations. It can be adapted to measure the specific elongation of oleoyl-CoA to this compound.

Materials:

  • Microsomal protein fraction (isolated from tissues or cultured cells)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Malonyl-CoA (radiolabeled, e.g., [2-¹⁴C]malonyl-CoA, or non-radiolabeled)

  • Oleoyl-CoA (substrate)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stopping Solution: 1 M potassium hydroxide (B78521) in 80% methanol

  • Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Microsome Preparation: Isolate microsomes from the tissue or cells of interest using standard differential centrifugation techniques. Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • Microsomal protein (typically 50-100 µg)

    • BSA (to bind free fatty acids)

    • NADPH (typically 1 mM)

    • Oleoyl-CoA (substrate, concentration can be varied for kinetic studies)

  • Initiate Reaction: Start the reaction by adding malonyl-CoA (containing a radiolabeled tracer if using that detection method).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Saponification: Saponify the lipids by heating the mixture at 65°C for 1 hour.

  • Extraction: After cooling, acidify the mixture with a strong acid (e.g., HCl) and extract the fatty acids with hexane.

  • Quantification:

    • Radiolabeled Assay: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The incorporated radioactivity corresponds to the elongated fatty acid product.

    • Non-radiolabeled Assay: Evaporate the hexane and derivatize the fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to quantify the amount of (11Z)-eicosenoic acid formed.

Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of acyl-CoA species, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Materials:

  • Biological sample (tissue or cells)

  • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled oleoyl-CoA, if a specific this compound standard is unavailable)

  • Extraction Solvent: Acetonitrile/Methanol/Water (e.g., 2:2:1 v/v/v) or other suitable organic solvent mixture.[5]

  • LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold extraction solvent containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution on a reversed-phase column.

    • Detect and quantify the target analyte, this compound, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically or from the literature.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Biosynthesis_Pathway Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) ELOVL5 / ELOVL6 ELOVL5 / ELOVL6 Oleoyl-CoA (18:1n-9)->ELOVL5 / ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL5 / ELOVL6 3-Keto-(11Z)-eicosenoyl-CoA 3-Keto-(11Z)-eicosenoyl-CoA ELOVL5 / ELOVL6->3-Keto-(11Z)-eicosenoyl-CoA Condensation 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA Reductase 3-Hydroxy-(11Z)-eicosenoyl-CoA 3-Hydroxy-(11Z)-eicosenoyl-CoA 3-Ketoacyl-CoA Reductase->3-Hydroxy-(11Z)-eicosenoyl-CoA Reduction 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase trans-2,3-(11Z)-Eicosenoyl-CoA trans-2,3-(11Z)-Eicosenoyl-CoA 3-Hydroxyacyl-CoA Dehydratase->trans-2,3-(11Z)-Eicosenoyl-CoA Dehydration trans-2,3-Enoyl-CoA Reductase trans-2,3-Enoyl-CoA Reductase This compound (20:1n-9) This compound (20:1n-9) trans-2,3-Enoyl-CoA Reductase->this compound (20:1n-9) Reduction 3-Keto-(11Z)-eicosenoyl-CoA->3-Ketoacyl-CoA Reductase Reduction 3-Hydroxy-(11Z)-eicosenoyl-CoA->3-Hydroxyacyl-CoA Dehydratase Dehydration trans-2,3-(11Z)-Eicosenoyl-CoA->trans-2,3-Enoyl-CoA Reductase Reduction Experimental_Workflow cluster_Preparation Sample Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Product Analysis Isolate Microsomes Isolate Microsomes Determine Protein Concentration Determine Protein Concentration Isolate Microsomes->Determine Protein Concentration Setup Reaction Mix Setup Reaction Mix Determine Protein Concentration->Setup Reaction Mix Incubate at 37°C Incubate at 37°C Setup Reaction Mix->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Saponification Saponification Stop Reaction->Saponification Fatty Acid Extraction Fatty Acid Extraction Saponification->Fatty Acid Extraction Quantification (GC/MS or Scintillation) Quantification (GC/MS or Scintillation) Fatty Acid Extraction->Quantification (GC/MS or Scintillation)

References

Cellular Localization of (11Z)-Eicosenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-Eicosenoyl-CoA is a monounsaturated very long-chain acyl-CoA (VLC-CoA) that plays an intermediate role in lipid metabolism. Understanding its precise subcellular localization is critical for elucidating its functions in cellular physiology and pathology. This technical guide synthesizes current knowledge to provide a comprehensive overview of the cellular distribution of this compound, detailed experimental protocols for its study, and visualizations of relevant metabolic pathways and experimental workflows. While direct quantitative data for this compound is limited, its localization can be inferred from the known locations of enzymes involved in its synthesis and degradation, primarily the endoplasmic reticulum and mitochondria.

Introduction

Very long-chain fatty acids (VLCFAs) and their activated CoA esters are integral components of cellular lipids, serving as precursors for sphingolipids and other complex lipids, and also as substrates for energy metabolism. This compound, a C20:1 acyl-CoA, is a key intermediate in the elongation and desaturation pathways of fatty acids. Its cellular concentration and distribution are tightly regulated to maintain cellular homeostasis. Dysregulation of VLC-CoA metabolism has been implicated in various metabolic and neurodegenerative disorders.[1][2] This guide provides an in-depth exploration of the cellular whereabouts of this compound, offering both theoretical background and practical experimental guidance.

Biosynthesis and Metabolic Fate of this compound

The subcellular localization of this compound is intrinsically linked to the sites of its synthesis and subsequent metabolic conversion.

  • Synthesis in the Endoplasmic Reticulum: this compound is synthesized from its precursor, oleoyl-CoA (C18:1-CoA), through the action of fatty acid elongase enzymes (ELOVLs).[1][2][3] These enzymes are integral membrane proteins located in the endoplasmic reticulum (ER).[1][2] The elongation process involves a four-step cycle, with the initial condensation step catalyzed by an ELOVL elongase.

  • Mitochondrial β-oxidation: As a very long-chain acyl-CoA, this compound can be transported into the mitochondria for β-oxidation to generate ATP.[4] This transport is mediated by the carnitine shuttle, which involves the conversion of the acyl-CoA to acylcarnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, translocation across the inner membrane, and reconversion to acyl-CoA by CPT2 in the mitochondrial matrix.[4][5] Within the mitochondria, the first step of β-oxidation of very long-chain acyl-CoAs is catalyzed by the very long-chain acyl-CoA dehydrogenase (VLCAD).[6]

  • Peroxisomal β-oxidation: Very long-chain fatty acids can also undergo initial chain shortening via β-oxidation within peroxisomes before being further metabolized in mitochondria.[4]

  • Incorporation into Complex Lipids: this compound can be incorporated into various complex lipids, such as phospholipids, triglycerides, and sphingolipids. The enzymes responsible for these synthetic pathways are located in the membranes of the endoplasmic reticulum and Golgi apparatus.

Quantitative Data on Subcellular Distribution

Cellular CompartmentKey Associated ProcessesExpected Relative Abundance of this compound
Endoplasmic Reticulum (ER) Synthesis (Elongation)High
Mitochondria β-oxidationModerate to High
Cytosol Transport (bound to ACBP)Moderate
Peroxisomes β-oxidation (initial shortening)Low to Moderate
Lipid Droplets Storage (as triglycerides)Low
Golgi Apparatus Sphingolipid synthesisLow
Plasma Membrane Component of complex lipidsVery Low

Experimental Protocols for Determining Cellular Localization

Several advanced techniques can be employed to determine the subcellular localization of this compound.

Subcellular Fractionation Followed by LC-MS/MS Quantification

This is a classical and robust method for quantifying the amount of a specific molecule in different organelles.

Principle: Cells or tissues are homogenized, and different organelles are separated based on their size, density, and sedimentation properties through differential centrifugation and density gradient centrifugation. The concentration of this compound in each fraction is then determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol:

  • Cell Culture and Harvesting: Culture cells of interest to approximately 80-90% confluency. Harvest the cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The supernatant represents the cytosolic fraction.

  • Density Gradient Centrifugation (for higher purity): For further purification of organelles, the crude fractions can be subjected to sucrose (B13894) or iodixanol (B1672021) density gradient centrifugation.

  • Lipid Extraction from Fractions:

    • To each organelle fraction, add a known amount of an internal standard (e.g., a deuterated or ¹³C-labeled version of this compound).

    • Extract the lipids using a modified Bligh-Dyer method with acidified methanol (B129727) and chloroform.[7]

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent (e.g., isopropanol:hexane:water).

    • Analyze the samples using a reverse-phase LC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard.

  • Data Normalization: Normalize the amount of this compound to the protein content of each fraction, determined by a standard protein assay (e.g., BCA assay).

Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections or on cultured cells.

Principle: A laser is rastered across the surface of a prepared biological sample, desorbing and ionizing molecules from discrete spots. The mass-to-charge ratio of the ions is then measured, generating a mass spectrum for each pixel. By selecting the m/z corresponding to this compound, a 2D ion image can be generated, showing its distribution.

Detailed Protocol:

  • Sample Preparation:

    • For Tissues: Rapidly freeze the tissue and obtain thin cryosections (10-20 µm). Mount the sections onto conductive glass slides.

    • For Cultured Cells: Grow cells on conductive slides. Fix the cells using a method that preserves lipid integrity (e.g., paraformaldehyde fixation).

  • Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid for MALDI-MSI) uniformly over the sample surface. The matrix facilitates the desorption and ionization of the analyte.

  • MSI Data Acquisition:

    • Place the slide in the mass spectrometer.

    • Define the region of interest for imaging.

    • Acquire mass spectra at each pixel across the defined region. High spatial resolution instruments are required for subcellular imaging.[8][9][10]

  • Data Analysis:

    • Process the raw data using specialized imaging software.

    • Generate an ion map for the specific m/z of this compound.

    • Correlate the MSI data with histological images (e.g., H&E staining) or fluorescence microscopy images of organelle markers to assign the localization.

Fluorescence Microscopy using Labeled Analogs

This technique involves the use of a fluorescently tagged analog of the fatty acid precursor to visualize its incorporation and subsequent localization.

Principle: Cells are incubated with a fluorescently labeled version of a precursor fatty acid (e.g., a bromine-labeled fatty acid for scanning X-ray fluorescence microscopy, or a BODIPY-labeled fatty acid for conventional fluorescence microscopy).[11][12][13] The fluorescent signal is then imaged using a microscope, and its colocalization with specific organelle markers is assessed.

Detailed Protocol:

  • Synthesis of Labeled Precursor: Synthesize a fluorescently labeled analog of a precursor to this compound, such as oleic acid.

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescently labeled fatty acid for a defined period to allow for uptake and metabolism into this compound and other lipids.

  • Organelle Staining: Stain the cells with specific fluorescent dyes or express fluorescently tagged proteins to label organelles of interest (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

  • Live-Cell Imaging:

    • Wash the cells to remove excess probe.

    • Image the cells using a confocal or super-resolution microscope.

    • Acquire images in the channels corresponding to the labeled lipid and the organelle markers.

  • Image Analysis:

    • Merge the images from the different channels.

    • Quantify the degree of colocalization between the lipid probe and the organelle markers using image analysis software (e.g., by calculating Pearson's correlation coefficient).

Mandatory Visualizations

Signaling Pathways and Metabolism

a cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondria Oleic Acid Oleic Acid ACSL ACSL Oleic Acid->ACSL CoA Oleoyl-CoA Oleoyl-CoA Acyl-CoA Binding Protein (ACBP) Acyl-CoA Binding Protein (ACBP) Oleoyl-CoA->Acyl-CoA Binding Protein (ACBP) ACSL->Oleoyl-CoA Oleoyl-CoA-ACBP Oleoyl-CoA-ACBP Acyl-CoA Binding Protein (ACBP)->Oleoyl-CoA-ACBP ELOVL ELOVL Oleoyl-CoA-ACBP->ELOVL Malonyl-CoA 11Z-Eicosenoyl-CoA 11Z-Eicosenoyl-CoA CPT1 CPT1 11Z-Eicosenoyl-CoA->CPT1 Carnitine ELOVL->11Z-Eicosenoyl-CoA 11Z-Eicosenoyl-carnitine 11Z-Eicosenoyl-carnitine CPT2 CPT2 11Z-Eicosenoyl-carnitine->CPT2 Mito_11Z-Eicosenoyl-CoA This compound VLCAD VLCAD Mito_11Z-Eicosenoyl-CoA->VLCAD CPT1->11Z-Eicosenoyl-carnitine CPT2->Mito_11Z-Eicosenoyl-CoA Beta-oxidation Beta-oxidation VLCAD->Beta-oxidation

Caption: Metabolic pathway of this compound synthesis and degradation.

Experimental Workflow

b cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis A Cell Culture B Homogenization A->B C Differential Centrifugation B->C D Density Gradient Centrifugation C->D Optional E Lipid Extraction C->E D->E F LC-MS/MS Quantification E->F G Data Normalization F->G

Caption: Workflow for subcellular localization by fractionation and LC-MS/MS.

Conclusion

While direct evidence for the specific subcellular localization of this compound is sparse, a strong inference can be made for its primary presence in the endoplasmic reticulum and mitochondria, with a dynamic pool also existing in the cytosol. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the distribution of this and other very long-chain acyl-CoAs. Such studies are essential for a deeper understanding of lipid metabolism and its role in health and disease, and for the development of targeted therapeutic interventions.

References

(11Z)-Eicosenoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA, is an intermediate in lipid metabolism whose interactions with various acyltransferases are of growing interest in the fields of biochemistry and drug development. Acyl-CoA:acyltransferases play a pivotal role in the synthesis of neutral lipids, such as triacylglycerols (TAGs) and cholesteryl esters (CEs), and in the remodeling of phospholipids (B1166683). Understanding the substrate specificity of these enzymes for very-long-chain fatty acyl-CoAs like this compound is crucial for elucidating their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound as a substrate for key acyltransferase families, including Diacylglycerol O-Acyltransferases (DGATs), Acyl-CoA:cholesterol acyltransferases (ACATs), Glycerol-3-phosphate acyltransferases (GPATs), and Lysophosphatidylcholine acyltransferases (LPCATs). The guide details relevant biosynthetic pathways, experimental protocols for assessing enzyme activity, and a summary of the currently available, though limited, quantitative data.

Biosynthesis of this compound

This compound is synthesized through the elongation of oleoyl-CoA (18:1n-9-CoA) by the fatty acid elongation of very long-chain fatty acids (ELOVL) family of enzymes. This process occurs primarily in the endoplasmic reticulum. The key enzyme likely involved in this specific elongation step is ELOVL7, which has been shown to have a preference for C18-CoA substrates and can produce acyl-CoAs up to C20 in length.[1][2] The synthesis from the precursor (11Z)-eicosenoic acid (gondoic acid) is catalyzed by an acyl-CoA synthetase (ACS).

G cluster_synthesis Biosynthesis of this compound Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) ELOVL7 ELOVL7 Oleoyl-CoA (18:1n-9)->ELOVL7 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL7 This compound (20:1n-9) This compound (20:1n-9) ELOVL7->this compound (20:1n-9) Elongation Gondoic Acid Gondoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Gondoic Acid->Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound (20:1n-9) Activation AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi CoA CoA CoA->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase

Biosynthesis of this compound.

This compound as a Substrate for Acyltransferases

While specific kinetic data for this compound with many acyltransferases are scarce, the substrate specificities of these enzyme families provide insights into its potential role.

Diacylglycerol O-Acyltransferase (DGAT)

DGATs catalyze the final and committed step in the synthesis of triacylglycerols (TAGs), transferring a fatty acyl group from an acyl-CoA to a diacylglycerol (DAG). There are two major isoforms, DGAT1 and DGAT2. While DGAT1 shows broad substrate specificity, some studies on DGAT enzymes from various organisms have indicated a preference for C18 unsaturated fatty acyl-CoAs.[3] However, other studies have shown that DGAT enzymes can utilize a range of acyl-CoAs, including C20 polyunsaturated fatty acyl-CoAs.[4]

Quantitative Data Summary (Related Substrates):

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/System
Safflower DGAT18:1-CoA-Higher activity than 18:2-CoAMicrosomal preparations
Sunflower DGAT18:2-CoA-Higher activity than 18:1-CoAMicrosomal preparations
Mortierella alpina DGAT1BC20:5-CoA-Preferred substrateRecombinant in S. cerevisiae[2]

Note: Direct kinetic data for this compound with DGAT is not currently available in the searched literature.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACATs are intracellular enzymes that catalyze the formation of cholesteryl esters from cholesterol and a long-chain fatty acyl-CoA. There are two isoforms, ACAT1 and ACAT2. ACAT1 has a preference for oleoyl-CoA (18:1) over saturated and some polyunsaturated fatty acyl-CoAs.[3] The substrate specificity of ACATs for very-long-chain monounsaturated fatty acyl-CoAs like this compound is not well-characterized.

Quantitative Data Summary (Related Substrates):

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism/System
Human ACAT1Oleoyl-CoA (18:1)~10-20-Recombinant enzyme

Note: Direct kinetic data for this compound with ACAT is not currently available in the searched literature.

Glycerol-3-phosphate Acyltransferase (GPAT)

GPATs catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, transferring a fatty acyl group from an acyl-CoA to glycerol-3-phosphate to form lysophosphatidic acid (LPA). There are several isoforms with distinct subcellular localizations and substrate preferences. Some plant GPATs have been shown to have activity with C20:1 acyl-CoAs.[5]

Quantitative Data Summary (Related Substrates):

EnzymeSubstrateRelative ActivitySource Organism/System
Arabidopsis GPAT1C20:1-CoAActiveRecombinant enzyme[5]
Arabidopsis GPAT1C20:0-CoAHighest activityRecombinant enzyme[5]

Note: Direct kinetic data for this compound with mammalian GPATs is not currently available in the searched literature.

Lysophosphatidylcholine Acyltransferase (LPCAT)

LPCATs are involved in the remodeling of phospholipids through the "Lands cycle," where they re-acylate lysophospholipids. LPCAT3, for instance, exhibits a preference for polyunsaturated fatty acyl-CoAs like linoleoyl-CoA and arachidonoyl-CoA.[6] The activity of LPCATs with very-long-chain monounsaturated fatty acyl-CoAs is an area for further investigation. Some plant LPCATs show a preference for C18-unsaturated acyl-CoAs.[7]

Quantitative Data Summary (Related Substrates):

EnzymeSubstrateRelative ActivitySource Organism/System
Human LPCAT3Linoleoyl-CoA (18:2)HighRecombinant in HEK293 cells[6]
Human LPCAT3Arachidonoyl-CoA (20:4)HighRecombinant in HEK293 cells[6]
Plant LPCATsC18-unsaturated acyl-CoAsPreferredVarious plant species[7]

Note: Direct kinetic data for this compound with LPCAT is not currently available in the searched literature.

Experimental Protocols

Detailed methodologies are essential for studying the interaction of this compound with acyltransferases. The following protocols are generalized from established methods and can be adapted for use with this compound, which may require specific synthesis or procurement.

Synthesis of this compound

This compound can be synthesized from (11Z)-eicosenoic acid (gondoic acid) using enzymatic or chemical methods. A common laboratory method involves the activation of the free fatty acid using a carbonyldiimidazole (CDI) or ethylchloroformate (ECF) mediated coupling to Coenzyme A.[8][9]

General Workflow for Acyltransferase Assays

The general workflow for in vitro acyltransferase assays involves the incubation of an enzyme source with the acyl-CoA donor, the acyl acceptor, and other necessary components, followed by the separation and quantification of the lipid product.

G cluster_workflow General Acyltransferase Assay Workflow Prepare Enzyme Source Prepare Enzyme Source Prepare Reaction Mixture Prepare Reaction Mixture Prepare Enzyme Source->Prepare Reaction Mixture e.g., Microsomes, purified enzyme Incubation Incubation Prepare Reaction Mixture->Incubation Add substrates (acyl-CoA, acceptor) Stop Reaction Stop Reaction Incubation->Stop Reaction e.g., 37°C, specific time Lipid Extraction Lipid Extraction Stop Reaction->Lipid Extraction e.g., add chloroform/methanol Product Separation (TLC/HPLC) Product Separation (TLC/HPLC) Lipid Extraction->Product Separation (TLC/HPLC) Quantification Quantification Product Separation (TLC/HPLC)->Quantification e.g., Scintillation counting, Mass Spectrometry G cluster_metabolism Metabolic Fate of this compound This compound This compound DGAT DGAT This compound->DGAT Acyl donor ACAT ACAT This compound->ACAT Acyl donor GPAT GPAT This compound->GPAT Acyl donor LPCAT LPCAT This compound->LPCAT Acyl donor Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT->Triacylglycerol (TAG) Cholesteryl Ester (CE) Cholesteryl Ester (CE) ACAT->Cholesteryl Ester (CE) Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA) GPAT->Lysophosphatidic Acid (LPA) Phosphatidylcholine (PC) Phosphatidylcholine (PC) LPCAT->Phosphatidylcholine (PC) Lipid Droplets Lipid Droplets Triacylglycerol (TAG)->Lipid Droplets Storage Cholesteryl Ester (CE)->Lipid Droplets Storage Glycerolipid Synthesis Glycerolipid Synthesis Lysophosphatidic Acid (LPA)->Glycerolipid Synthesis Membrane Remodeling Membrane Remodeling Phosphatidylcholine (PC)->Membrane Remodeling

References

(11Z)-Eicosenoyl-CoA in Tissues: A Technical Guide on Physiological Concentrations and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(11Z)-Eicosenoyl-CoA is a long-chain monounsaturated fatty acyl-CoA that plays a role in various metabolic processes. While specific physiological concentrations of this compound in different tissues are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the broader knowledge of long-chain fatty acyl-CoAs (LCACoAs). This document summarizes available quantitative data for related LCACoAs, details the experimental protocols for their quantification, and explores the potential signaling pathways and metabolic fate of this compound.

Physiological Concentrations of Long-Chain Fatty Acyl-CoAs

Direct quantitative data for this compound concentrations in various tissues are scarce. However, by examining the reported concentrations of other long-chain fatty acyl-CoAs, we can infer a physiological context for its likely abundance. The following table summarizes the concentrations of several key LCACoAs in different mammalian tissues. It is important to note that these values can vary significantly based on factors such as species, diet, and metabolic state.

Fatty Acyl-CoATissueSpeciesConcentration (nmol/g wet weight)Reference(s)
Total Long-Chain Acyl-CoA LiverRat83 ± 11[1]
HeartHamster61 ± 9[1]
Palmitoyl-CoA (16:0) Skeletal MuscleHuman~2.5 - 4.0[2]
Stearoyl-CoA (18:0) Skeletal MuscleHuman~1.0 - 2.0[2]
Oleoyl-CoA (18:1) Skeletal MuscleHuman~3.0 - 5.0[2]
Linoleoyl-CoA (18:2) Skeletal MuscleHuman~1.0 - 2.5[2]
Malonyl-CoA Liver (Hepatocytes)Rat1 - 6[3]

Experimental Protocols for Quantification

The quantification of specific long-chain fatty acyl-CoAs like this compound requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust technique for this purpose.

Sample Preparation and Extraction
  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in a suitable buffer, often containing an internal standard.

  • Lipid Extraction: Extract acyl-CoAs using a solvent system such as chloroform/methanol. Subsequent phase partitioning can separate the acyl-CoAs from other lipid species[1].

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, an online or offline SPE step can be incorporated. This helps in removing interfering substances from the tissue matrix[4][5].

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reversed-phase column with a high pH mobile phase, typically containing ammonium (B1175870) hydroxide (B78521) in an acetonitrile (B52724) gradient[4][5].

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantify the specific acyl-CoA species using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM)[2][4][5]. The transitions are specific to the precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion.

experimental_workflow tissue Tissue Sample homogenization Homogenization (with internal standard) tissue->homogenization extraction Lipid Extraction (Chloroform/Methanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms quantification Quantification lcms->quantification

Fig. 1: General experimental workflow for the quantification of long-chain fatty acyl-CoAs.

Biosynthesis and Metabolic Fate of this compound

This compound is synthesized from its corresponding fatty acid, (11Z)-eicosenoic acid (gondoic acid), through the action of an acyl-CoA synthetase (ACS)[6]. This activation step is crucial for its participation in various metabolic pathways.

The primary metabolic fates of long-chain fatty acyl-CoAs include:

  • β-oxidation: Mitochondrial and peroxisomal β-oxidation for energy production.

  • Esterification: Incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters for storage or as structural components of membranes.

  • Elongation and Desaturation: Further modification to produce other fatty acyl-CoA species.

metabolic_fate eicosenoic_acid (11Z)-Eicosenoic Acid acs Acyl-CoA Synthetase eicosenoic_acid->acs eicosenoyl_coa This compound beta_oxidation β-oxidation (Mitochondria/Peroxisomes) eicosenoyl_coa->beta_oxidation esterification Esterification eicosenoyl_coa->esterification elongation Elongation/ Desaturation eicosenoyl_coa->elongation acs->eicosenoyl_coa complex_lipids Triglycerides, Phospholipids, Cholesterol Esters esterification->complex_lipids other_acyl_coas Other Fatty Acyl-CoAs elongation->other_acyl_coas

Fig. 2: Biosynthesis and primary metabolic pathways of this compound.

Signaling Roles of Long-Chain Fatty Acyl-CoAs

Beyond their metabolic roles, long-chain fatty acyl-CoAs are increasingly recognized as important signaling molecules that can directly or indirectly regulate cellular processes.

Regulation of Gene Expression

LCACoAs can influence gene transcription by binding to and modulating the activity of nuclear receptors and transcription factors[2][4][7]. For instance, they have been shown to bind to hepatocyte nuclear factor 4α (HNF-4α) and potentially act as ligands for peroxisome proliferator-activated receptors (PPARs)[1][4][7]. This interaction can alter the expression of genes involved in lipid and glucose metabolism.

gene_expression_regulation cluster_nucleus Nucleus lcacoa This compound (or other LCACoAs) nuclear_receptor Nuclear Receptor (e.g., HNF-4α, PPARα) lcacoa->nuclear_receptor Binding & Activation nucleus Nucleus gene Target Gene nuclear_receptor->gene Transcription mrna mRNA gene->mrna protein Protein (Metabolic Enzymes) mrna->protein Translation

References

The Emerging Role of (11Z)-Eicosenoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the function of (11Z)-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, in cellular lipid signaling pathways. While direct research on this compound is nascent, this document synthesizes current understanding from studies on its corresponding free fatty acid, (11Z)-eicosenoic acid (gondoic acid), and the broader class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This guide provides a framework for understanding its potential mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways.

Introduction to this compound

This compound is the activated form of (11Z)-eicosenoic acid (gondoic acid), a 20-carbon monounsaturated omega-9 fatty acid.[1] As an acyl-CoA, it is a key metabolic intermediate, serving as a substrate for lipid biosynthesis and energy metabolism.[2] Beyond its metabolic functions, emerging evidence suggests that long-chain acyl-CoAs are significant players in cellular signaling, acting as allosteric regulators of enzymes and ligands for nuclear receptors. This guide focuses on the signaling functions of this compound, drawing primarily from the demonstrated anti-inflammatory properties of gondoic acid.

Anti-Inflammatory Signaling Pathway of Gondoic Acid

Recent research has elucidated a significant anti-inflammatory role for gondoic acid in liver macrophages (Kupffer cells).[3][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), gondoic acid has been shown to suppress the production of pro-inflammatory mediators. The primary mechanism identified is the inhibition of the Protein Kinase C theta (PKCθ) / Extracellular signal-regulated kinase (ERK) / Signal transducer and activator of transcription 3 (STAT3) signaling cascade and a reduction in reactive oxygen species (ROS) production.[3][4]

Signaling Pathway Diagram

Gondoic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PKCtheta PKCθ TLR4->PKCtheta Activates ROS ROS TLR4->ROS Induces pPKCtheta p-PKCθ PKCtheta->pPKCtheta Phosphorylation ERK ERK pERK p-ERK ERK->pERK Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pPKCtheta->ERK Activates pERK->STAT3 Activates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gondoic_Acid (11Z)-Eicosenoic Acid (Gondoic Acid) Gondoic_Acid->pPKCtheta Inhibits Gondoic_Acid->ROS Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression pSTAT3_dimer->Pro_inflammatory_Genes Induces

Caption: Gondoic acid's anti-inflammatory signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the reported effects of gondoic acid on inflammatory markers in LPS-stimulated Kupffer cells. The data is illustrative of the findings in Fan et al. (2022).

Table 1: Effect of Gondoic Acid on Pro-inflammatory Cytokine Expression

TreatmentTNF-α mRNA (relative expression)IL-6 mRNA (relative expression)iNOS mRNA (relative expression)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)8.5 ± 0.712.2 ± 1.115.4 ± 1.3
LPS + Gondoic Acid (50 µM)4.2 ± 0.46.1 ± 0.57.5 ± 0.6
LPS + Gondoic Acid (100 µM)2.1 ± 0.23.0 ± 0.33.8 ± 0.4

Table 2: Effect of Gondoic Acid on PKCθ/ERK/STAT3 Pathway Activation

Treatmentp-PKCθ / total PKCθ (ratio)p-ERK / total ERK (ratio)p-STAT3 / total STAT3 (ratio)
Control0.1 ± 0.020.1 ± 0.020.1 ± 0.02
LPS (1 µg/mL)1.0 ± 0.081.0 ± 0.091.0 ± 0.08
LPS + Gondoic Acid (100 µM)0.4 ± 0.050.5 ± 0.060.4 ± 0.05

Table 3: Effect of Gondoic Acid on ROS Production

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 10
LPS (1 µg/mL)550 ± 45
LPS + Gondoic Acid (100 µM)250 ± 20

Potential Role as a Nuclear Receptor Ligand

Very-long-chain fatty acyl-CoAs are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[5] PPARα is a key regulator of lipid metabolism and also exerts anti-inflammatory effects. While direct binding and activation of PPARα by this compound has not been explicitly demonstrated, it is plausible that it functions as a PPARα agonist.

Putative Signaling Pathway Diagram

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eicosenoyl_CoA This compound PPARa PPARα Eicosenoyl_CoA->PPARa Binds PPARa_RXR_dimer PPARα-RXR Heterodimer PPARa->PPARa_RXR_dimer Heterodimerizes with RXR RXR RXR->PPARa_RXR_dimer PPRE PPRE PPARa_RXR_dimer->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Synthesis_Workflow start Start gondoic_acid (11Z)-Eicosenoic Acid (Gondoic Acid) start->gondoic_acid activation Activation with Acyl-CoA Synthetase gondoic_acid->activation reaction_mixture Reaction Mixture: - Gondoic Acid - Coenzyme A - ATP - MgCl2 - Acyl-CoA Synthetase activation->reaction_mixture incubation Incubation (e.g., 37°C, 2 hours) reaction_mixture->incubation purification Purification by Solid-Phase Extraction or HPLC incubation->purification characterization Characterization by Mass Spectrometry purification->characterization end End Product: This compound characterization->end

References

An In-depth Technical Guide to the Degradation Pathway of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic degradation of (11Z)-eicosenoyl-CoA, a monounsaturated very-long-chain fatty acyl-CoA. The pathway involves a coordinated effort between peroxisomal and mitochondrial beta-oxidation systems. This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound, the activated form of gondoic acid (20:1n-9), is a 20-carbon monounsaturated fatty acyl-CoA. Its degradation is crucial for maintaining lipid homeostasis and cellular energy balance. As a very-long-chain fatty acid (VLCFA), its initial breakdown occurs in the peroxisomes, as mitochondria are not equipped to handle fatty acids with chain lengths of 22 carbons or more, and show lower activity towards C20 fatty acids.[1][2] The peroxisomal beta-oxidation shortens the carbon chain, and the resulting medium-chain fatty acyl-CoAs are subsequently transported to the mitochondria for complete oxidation.[1]

The Degradation Pathway of this compound

The degradation of this compound is a multi-step process involving enzymes in both the peroxisomes and mitochondria.

The initial cycles of beta-oxidation for this compound take place in the peroxisomes. The primary function of peroxisomal beta-oxidation is to shorten the long carbon chain.

  • Step 1: Oxidation by Acyl-CoA Oxidase 1 (ACOX1)

    • This compound is first oxidized by Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal beta-oxidation of straight-chain fatty acids.[3][4] This reaction introduces a double bond between the α and β carbons (C2 and C3), converting the substrate into (2E,11Z)-eicosadienoyl-CoA . This enzyme donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3]

  • Step 2: Hydration and Dehydrogenation by Peroxisomal Bifunctional Enzyme (EHHADH)

    • The product of the first step is then processed by the peroxisomal bifunctional enzyme (EHHADH), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5][6]

      • The enoyl-CoA hydratase activity hydrates the double bond at C2, forming 3-hydroxy-(11Z)-eicosenoyl-CoA .

      • The 3-hydroxyacyl-CoA dehydrogenase activity then oxidizes the hydroxyl group to a keto group, yielding 3-keto-(11Z)-eicosenoyl-CoA .

  • Step 3: Thiolytic Cleavage by Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1)

    • The final step in the peroxisomal beta-oxidation cycle is the thiolytic cleavage of 3-keto-(11Z)-eicosenoyl-CoA by the peroxisomal 3-ketoacyl-CoA thiolase. This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA, (9Z)-octadecenoyl-CoA .

This completes one cycle of peroxisomal beta-oxidation. The resulting (9Z)-octadecenoyl-CoA (a C18:1 acyl-CoA) will undergo one more round of peroxisomal beta-oxidation to yield (7Z)-hexadecenoyl-CoA (a C16:1 acyl-CoA). This C16:1 acyl-CoA is then transported to the mitochondria for complete degradation.

Degradation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 11Z_eicosenoyl_CoA This compound (C20:1) 2E_11Z_eicosadienoyl_CoA (2E,11Z)-Eicosadienoyl-CoA 11Z_eicosenoyl_CoA->2E_11Z_eicosadienoyl_CoA ACOX1 3_hydroxy_11Z_eicosenoyl_CoA 3-Hydroxy-(11Z)-eicosenoyl-CoA 2E_11Z_eicosadienoyl_CoA->3_hydroxy_11Z_eicosenoyl_CoA EHHADH (Hydratase) 3_keto_11Z_eicosenoyl_CoA 3-Keto-(11Z)-eicosenoyl-CoA 3_hydroxy_11Z_eicosenoyl_CoA->3_keto_11Z_eicosenoyl_CoA EHHADH (Dehydrogenase) 9Z_octadecenoyl_CoA (9Z)-Octadecenoyl-CoA (C18:1) 3_keto_11Z_eicosenoyl_CoA->9Z_octadecenoyl_CoA ACAA1 Acetyl_CoA_perox Acetyl-CoA 3_keto_11Z_eicosenoyl_CoA->Acetyl_CoA_perox 7Z_hexadecenoyl_CoA (7Z)-Hexadecenoyl-CoA (C16:1) 9Z_octadecenoyl_CoA->7Z_hexadecenoyl_CoA 1 cycle of β-oxidation 7Z_hexadecenoyl_CoA_mito (7Z)-Hexadecenoyl-CoA (C16:1) 7Z_hexadecenoyl_CoA->7Z_hexadecenoyl_CoA_mito Transport 5Z_tetradecenoyl_CoA (5Z)-Tetradecenoyl-CoA (C14:1) 7Z_hexadecenoyl_CoA_mito->5Z_tetradecenoyl_CoA β-oxidation cycle 3Z_dodecenoyl_CoA (3Z)-Dodecenoyl-CoA (C12:1) 5Z_tetradecenoyl_CoA->3Z_dodecenoyl_CoA β-oxidation cycle 2E_dodecenoyl_CoA (2E)-Dodecenoyl-CoA 3Z_dodecenoyl_CoA->2E_dodecenoyl_CoA Enoyl-CoA Isomerase Decanoyl_CoA Decanoyl-CoA (C10:0) 2E_dodecenoyl_CoA->Decanoyl_CoA β-oxidation cycle Final_Products 4x Acetyl-CoA Decanoyl_CoA->Final_Products 4 cycles of β-oxidation

Figure 1. Degradation pathway of this compound.

(7Z)-Hexadecenoyl-CoA is transported to the mitochondrial matrix for the completion of its degradation.

  • Step 4: Initial Mitochondrial Beta-Oxidation Cycles

    • (7Z)-Hexadecenoyl-CoA undergoes two standard cycles of mitochondrial beta-oxidation, catalyzed by the appropriate chain-length specific acyl-CoA dehydrogenases (VLCAD or LCAD), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. This produces two molecules of acetyl-CoA and (3Z)-dodecenoyl-CoA .

  • Step 5: Isomerization of the cis-Double Bond

    • The beta-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon requires an auxiliary enzyme, enoyl-CoA isomerase .[7] This enzyme catalyzes the isomerization of the cis-Δ³ double bond of (3Z)-dodecenoyl-CoA to a trans-Δ² double bond, forming (2E)-dodecenoyl-CoA .[8][9] This product is a substrate for the standard beta-oxidation machinery.

  • Step 6: Completion of Beta-Oxidation

    • (2E)-dodecenoyl-CoA then proceeds through the remaining cycles of beta-oxidation, yielding five more molecules of acetyl-CoA.

In total, the complete degradation of one molecule of this compound yields ten molecules of acetyl-CoA.

Quantitative Data

Quantitative kinetic data for the specific enzymatic steps in the degradation of this compound are not extensively documented. The following tables summarize available kinetic parameters for homologous enzymes with similar substrates. These values can serve as an approximation for understanding the efficiency of the pathway.

Table 1: Kinetic Parameters of Peroxisomal Enzymes

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Organism/Source
ACOX1 Palmitoyl-CoA (C16:0) 10-30 1000-2000 Rat Liver
EHHADH (Hydratase) trans-2-Hexadecenoyl-CoA ~5 Not reported Rat Liver
EHHADH (Dehydrogenase) 3-Hydroxyhexadecanoyl-CoA ~10 Not reported Rat Liver

| ACAA1 | 3-Keto-hexadecanoyl-CoA | ~2 | ~5000 | Rat Liver |

Table 2: Kinetic Parameters of Mitochondrial Enzymes

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Organism/Source
VLCAD Palmitoyl-CoA (C16:0) 1.5 130 Human
LCAD Palmitoyl-CoA (C16:0) 2.5 340 Human
Enoyl-CoA Isomerase cis-3-Octenoyl-CoA 25 120,000 Bovine Liver

| Mitochondrial Trifunctional Protein | Palmitoyl-CoA (C16:0) | ~5 | ~2000 | Human |

Note: The presented values are approximations derived from studies on similar substrates and may not directly reflect the kinetics with the intermediates of this compound degradation.

Experimental Protocols

The study of this compound degradation can be approached using a combination of in vitro and cell-based assays.

This protocol allows for the detailed study of the initial steps of this compound degradation.[10]

Materials:

  • Purified recombinant human ACOX1, EHHADH, and ACAA1 enzymes.

  • This compound substrate.[11][12][13]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).

  • Cofactors: FAD, NAD+, Coenzyme A.

  • Quenching solution (e.g., 10% acetic acid).

  • HPLC-MS/MS system for product analysis.[14][15]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, FAD, NAD+, and Coenzyme A.

  • Add the purified enzymes (ACOX1, EHHADH, ACAA1) to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC-MS/MS to identify and quantify the intermediates ((2E,11Z)-eicosadienoyl-CoA, 3-hydroxy-(11Z)-eicosenoyl-CoA, 3-keto-(11Z)-eicosenoyl-CoA) and the final product of the peroxisomal pathway ((9Z)-octadecenoyl-CoA).

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Cofactors) Add_Enzymes Add Purified Enzymes (ACOX1, EHHADH, ACAA1) Prepare_Mixture->Add_Enzymes Add_Substrate Initiate with This compound Add_Enzymes->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Quench Reaction Incubate->Stop_Reaction Analyze Analyze by HPLC-MS/MS Stop_Reaction->Analyze

Figure 2. In vitro reconstitution workflow.

This protocol allows for the assessment of this compound degradation in a more physiological context.[16][17][18]

Materials:

  • Isolated and purified peroxisomes and mitochondria from a relevant cell line or tissue.

  • This compound substrate.

  • Assay buffer (e.g., mitochondrial respiration buffer).

  • Cofactors and reagents for measuring oxygen consumption or product formation (e.g., radio-labeled substrate).

  • Seahorse XF Analyzer or a similar instrument for measuring oxygen consumption rates (OCR).

Procedure:

  • Isolate peroxisomes and mitochondria from the source material using differential centrifugation and/or affinity purification.

  • Seed the isolated organelles into a microplate.

  • Add the assay buffer containing necessary cofactors.

  • Inject this compound to initiate the oxidation process.

  • Measure the OCR in real-time. An increase in OCR indicates fatty acid oxidation.

  • Alternatively, use ¹⁴C-labeled this compound and measure the production of radiolabeled acetyl-CoA or other downstream metabolites.

This protocol assesses the complete degradation of this compound in intact cells.

Materials:

  • A suitable cell line (e.g., HepG2 hepatocytes, primary fibroblasts).

  • Cell culture medium.

  • (11Z)-eicosenoic acid (the precursor to this compound).

  • Reagents for measuring fatty acid oxidation (e.g., Seahorse XF FAO Assay Kit, or radiolabeled fatty acids).

Procedure:

  • Culture cells to confluency in a microplate.

  • Replace the culture medium with a substrate-limited medium.

  • Add (11Z)-eicosenoic acid to the medium. The cells will take up the fatty acid and convert it to this compound intracellularly.

  • Measure the cellular oxygen consumption rate (OCR) to determine the rate of fatty acid oxidation.

  • Specific inhibitors of peroxisomal (e.g., thioridazine) or mitochondrial (e.g., etomoxir) beta-oxidation can be used to dissect the contribution of each organelle.

Conclusion

The degradation of this compound is a complex metabolic pathway that highlights the essential interplay between peroxisomes and mitochondria in fatty acid metabolism. While the general steps of this pathway are understood based on the principles of beta-oxidation, further research is required to elucidate the specific kinetics and regulation of the enzymes involved. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway in greater detail, which may lead to new insights into lipid metabolism and the development of therapeutic strategies for related metabolic disorders.

References

(11Z)-Eicosenoyl-CoA and its Relation to Eicosanoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a family of potent signaling lipids derived from 20-carbon polyunsaturated fatty acids, are pivotal regulators of a vast array of physiological and pathological processes, most notably inflammation. Their synthesis is tightly controlled by a cascade of enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). This technical guide explores the current understanding of (11Z)-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, and its potential relationship with the intricate network of eicosanoid signaling. While direct conversion of this compound into canonical eicosanoid precursors has not been documented, emerging evidence suggests a potential indirect regulatory role through the modulation of key enzymes in the eicosanoid synthesis pathways. This document provides a comprehensive overview of eicosanoid biosynthesis and signaling, detailed experimental protocols for assessing enzyme inhibition, and quantitative data on the interaction of structurally related fatty acyl-CoAs with COX and LOX enzymes, offering a valuable resource for researchers investigating novel regulatory mechanisms in inflammation and lipid signaling.

Introduction to Eicosanoid Synthesis and Signaling

Eicosanoids are a class of lipid mediators derived primarily from the enzymatic oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid (AA) being the most common precursor[1]. They are not stored pre-formed in cells but are synthesized on demand and act locally as autocrine or paracrine signaling molecules[1]. The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2)[2][3]. Once liberated, arachidonic acid is metabolized via three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into a variety of prostanoids, including prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2)[1][4][5].

  • Lipoxygenase (LOX) Pathway: Lipoxygenases introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are then converted to a range of bioactive lipids, including leukotrienes (e.g., LTB4, LTC4) and lipoxins[1][3].

  • Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid.

These eicosanoids exert their diverse biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating intracellular signaling cascades that regulate processes such as inflammation, immunity, pain, fever, and platelet aggregation[1].

This compound: A Potential Modulator of Eicosanoid Synthesis

This compound is the coenzyme A thioester of (11Z)-eicosenoic acid (also known as gondoic acid), a 20-carbon monounsaturated omega-9 fatty acid. Currently, there is no direct evidence to suggest that this compound is a direct precursor for the synthesis of the well-characterized pro-inflammatory eicosanoids derived from arachidonic acid. The metabolic pathways for converting dietary PUFAs like linoleic acid into arachidonic acid involve a series of desaturation and elongation steps, and it is not established that (11Z)-eicosenoic acid can enter this pathway to become a substrate for COX or LOX enzymes.

However, a compelling body of research indicates that various long-chain fatty acyl-CoAs can act as modulators of the key enzymes in eicosanoid synthesis. This suggests a potential indirect regulatory role for this compound in inflammation and other eicosanoid-mediated processes.

Quantitative Data on Enzyme Inhibition by Structurally Related Fatty Acyl-CoAs

While specific data for this compound is not available, studies on the structurally similar C18 monounsaturated oleoyl-CoA and other long-chain fatty acyl-CoAs provide valuable insights into their potential inhibitory effects on LOX and COX enzymes.

Fatty Acyl-CoATarget EnzymeInhibition ParameterValueReference
Oleoyl-CoA (18:1)Human Platelet 12-Lipoxygenase (h12-LOX)IC5032 µM[6][7]
Oleoyl-CoA (18:1)Human Endothelial 15-Lipoxygenase-2 (h15-LOX-2)IC500.62 µM[6][7]
Oleoyl-CoA (18:1)Human Endothelial 15-Lipoxygenase-2 (h15-LOX-2)Ki (allosteric inhibition)82 ± 70 nM[6][7][8]
Stearoyl-CoA (18:0)Human Reticulocyte 15-Lipoxygenase-1 (h15-LOX-1)IC504.2 µM[6][7]
Palmitoleoyl-CoA (16:1)Human 5-Lipoxygenase (h5-LOX)IC502.0 µM[6][7]
Palmitoyl-CoA (16:0)Human 5-Lipoxygenase (h5-LOX)IC503.3 ± 0.3 µM[8]

Table 1: Inhibitory activities of long-chain fatty acyl-CoAs on human lipoxygenase isozymes.

Eicosanoid Signaling Pathways

The biological actions of eicosanoids are mediated by their interaction with specific cell surface receptors, leading to the activation of downstream signaling cascades.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and activate distinct downstream pathways[4][5].

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

  • EP2 and EP4: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA)[4][9].

  • EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP[4].

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC Cellular_Response3 Cellular Response Gi->Cellular_Response3 cAMP_increase ↑ cAMP AC->cAMP_increase cAMP_decrease ↓ cAMP Ca2_increase ↑ [Ca²⁺]i PLC->Ca2_increase Cellular_Response1 Cellular Response Ca2_increase->Cellular_Response1 PKA PKA cAMP_increase->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Figure 1: Prostaglandin E2 (PGE2) signaling pathways.
Leukotriene B4 (LTB4) Signaling

LTB4 is a potent chemoattractant for leukocytes and signals through two GPCRs: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor[10][11]. Activation of these receptors leads to multiple downstream events, including calcium mobilization, activation of protein kinase C (PKC), and activation of the MAPK and PI3K/Akt signaling pathways, ultimately leading to cell migration, degranulation, and cytokine production[10][12].

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 LTB4 BLT1_2 BLT1/BLT2 LTB4->BLT1_2 G_protein Gαi/q BLT1_2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK, JNK) G_protein->MAPK Ca2_increase ↑ [Ca²⁺]i PLC->Ca2_increase Akt Akt PI3K->Akt PKC PKC Ca2_increase->PKC NFkB NF-κB PKC->NFkB Degranulation Degranulation PKC->Degranulation Akt->NFkB Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_Production Cytokine Production NFkB->Cytokine_Production

Figure 2: Leukotriene B4 (LTB4) signaling pathways.
Thromboxane (B8750289) A2 (TXA2) Signaling

TXA2 signals through the thromboxane receptor (TP), a GPCR that couples primarily to Gq and G12/13 proteins. Activation of the TP receptor in platelets and vascular smooth muscle cells leads to activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of Rho GTPases, resulting in platelet aggregation and vasoconstriction[13][14][15].

TXA2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq_12_13 Gq/G12/13 TP_Receptor->Gq_12_13 PLC PLC Gq_12_13->PLC RhoGEF RhoGEF Gq_12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC PKC DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2_increase->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction

Figure 3: Thromboxane A2 (TXA2) signaling pathways.

Experimental Protocols

Assay for Lipoxygenase Inhibition by Fatty Acyl-CoAs

This protocol is adapted from methodologies used to screen for LOX inhibitors[16][17][18][19].

Materials:

  • Purified human lipoxygenase isozyme (e.g., h5-LOX, h12-LOX, h15-LOX-1, h15-LOX-2)

  • This compound or other fatty acyl-CoA of interest

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the fatty acyl-CoA inhibitor in an appropriate solvent (e.g., water or buffer).

  • Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, dilute with an equal volume of potassium hydroxide (B78521) and then with pure water to the desired working concentration (e.g., 1 mM)[17].

  • In a quartz cuvette, add the assay buffer and the desired concentration of the fatty acyl-CoA inhibitor.

  • Add the purified lipoxygenase enzyme to the cuvette and incubate for a defined period (e.g., 2-5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 234 nm for a period of 1-2 minutes. This absorbance change is due to the formation of the conjugated diene in the hydroperoxy product.

  • Determine the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Assay for Cyclooxygenase Inhibition by Fatty Acyl-CoAs

This protocol is based on a common method for measuring COX activity by quantifying the production of PGE2[20][21].

Materials:

  • Purified ovine or human COX-1 or COX-2 enzyme

  • This compound or other fatty acyl-CoA of interest

  • Arachidonic acid (substrate)

  • COX Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and epinephrine (B1671497) as co-factors)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Stannous chloride or other reaction stop solution

  • Microplate reader

Procedure:

  • Prepare a stock solution of the fatty acyl-CoA inhibitor in a suitable solvent.

  • In a reaction tube, combine the COX reaction buffer, the purified COX enzyme, and the desired concentration of the fatty acyl-CoA inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to the tube and incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., stannous chloride or a strong acid).

  • Quantify the amount of PGE2 produced in each reaction tube using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Perform control reactions without the inhibitor to determine the maximal PGE2 production.

  • Calculate the percent inhibition of PGE2 production for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for Investigating the Role of this compound in Eicosanoid Pathways

The following diagram illustrates a logical workflow for researchers investigating the potential interplay between this compound and eicosanoid metabolism.

Investigation_Workflow cluster_in_vitro In Vitro Studies cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis and Interpretation Start Hypothesis: This compound modulates eicosanoid pathways COX_Assay COX Inhibition Assay Start->COX_Assay LOX_Assay LOX Inhibition Assay Start->LOX_Assay Metabolism_Study Metabolic Fate Analysis (e.g., using radiolabeled This compound) Start->Metabolism_Study Cell_Culture Treat cells (e.g., macrophages) with (11Z)-eicosenoic acid Start->Cell_Culture IC50_Ki_Determination Determine IC50/Ki values COX_Assay->IC50_Ki_Determination LOX_Assay->IC50_Ki_Determination Pathway_Analysis Pathway Analysis Metabolism_Study->Pathway_Analysis Eicosanoid_Measurement Measure eicosanoid production (e.g., PGE2, LTB4) by LC-MS/MS Cell_Culture->Eicosanoid_Measurement Gene_Expression Analyze expression of COX-2, PLA2, etc. (qPCR) Cell_Culture->Gene_Expression Eicosanoid_Measurement->Pathway_Analysis Gene_Expression->Pathway_Analysis IC50_Ki_Determination->Pathway_Analysis Conclusion Conclusion on the role of This compound Pathway_Analysis->Conclusion

Figure 4: A logical workflow for investigating this compound's role.

Conclusion and Future Directions

The direct involvement of this compound in the biosynthesis of classical eicosanoids remains to be established. However, the available evidence strongly suggests a plausible indirect regulatory role through the modulation of key enzymes in the eicosanoid cascade, particularly lipoxygenases. The inhibitory effects of structurally similar long-chain monounsaturated fatty acyl-CoAs on these enzymes highlight a potential mechanism by which the intracellular pool of fatty acyl-CoAs can influence inflammatory and other eicosanoid-driven responses.

For researchers and drug development professionals, this presents a novel avenue for therapeutic intervention. Future research should focus on:

  • Directly assessing the inhibitory potency of this compound on a panel of human COX and LOX isozymes.

  • Investigating the metabolic fate of this compound in relevant cell types to determine if it can be converted to other bioactive lipids.

  • Elucidating the impact of modulating intracellular this compound levels on eicosanoid production and inflammatory responses in cellular and animal models.

A deeper understanding of the interplay between specific fatty acyl-CoA species and the eicosanoid network will undoubtedly open new doors for the development of more targeted and effective therapies for a wide range of inflammatory diseases.

References

basic handling and storage guidelines for (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(11Z)-Eicosenoyl-CoA is a monounsaturated long-chain fatty acyl-coenzyme A molecule. As an activated form of (11Z)-eicosenoic acid (also known as gondoic acid), it serves as an intermediate in various metabolic pathways, including fatty acid elongation and potentially the biosynthesis of complex lipids. Understanding its proper handling, storage, and involvement in biochemical reactions is crucial for researchers investigating lipid metabolism and its role in health and disease. This guide provides a comprehensive overview of the essential technical details for working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are computationally derived and provide a basis for understanding its behavior in experimental settings.

PropertyValueSource
Molecular Formula C41H72N7O17P3SPubChem[1]
Molecular Weight 1060.0 g/mol PubChem[1]
Exact Mass 1059.39182602 DaPubChem[1]
XLogP3-AA 2.9PubChem[1]
Hydrogen Bond Donor Count 9PubChem[1]
Hydrogen Bond Acceptor Count 22PubChem[1]
Rotatable Bond Count 37PubChem[1]

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the stability and integrity of this compound, particularly due to its susceptibility to oxidation and hydrolysis.

General Precautions:
  • Work under an inert atmosphere: To prevent oxidation of the unsaturated acyl chain, it is recommended to handle this compound under an inert gas such as argon or nitrogen.

  • Avoid plastic containers for organic solutions: Organic solutions of lipids can leach impurities from plastic containers. Always use glass vials with Teflon-lined caps.

  • Use appropriate transfer tools: When transferring organic solutions, utilize glass or stainless steel syringes and needles or glass pipettes. Avoid plastic pipette tips.

Storage Recommendations:
FormRecommended Storage ConditionsRationale
Organic Solution Store at -20°C in a tightly sealed glass container under an inert atmosphere (argon or nitrogen). MedChemExpress suggests storing the product under the recommended conditions in the Certificate of Analysis, which for similar compounds is typically -20°C.Minimizes oxidation and hydrolysis. The inert atmosphere displaces oxygen, and the low temperature slows down chemical degradation.
Aqueous Solution Prepare fresh for immediate use. If short-term storage is necessary, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.Prone to hydrolysis. Repeated freezing and thawing can degrade the molecule.
Lyophilized Powder Store at -20°C in a desiccator. Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. For unsaturated lipids, it is highly recommended to dissolve in a suitable organic solvent for storage.Unsaturated fatty acyl-CoAs are hygroscopic and can quickly absorb moisture, leading to degradation. Dissolving in an organic solvent enhances stability.

Metabolic Pathways and Experimental Workflows

This compound is involved in the fatty acid elongation pathway. The following diagrams illustrate its synthesis and a subsequent reaction.

fatty_acid_activation cis-Gondoic_acid cis-Gondoic acid (11Z-Eicosenoic acid) Acslbgm Acyl-CoA Synthetase (Acslbgm/CG3961) cis-Gondoic_acid->Acslbgm ATP ATP ATP->Acslbgm CoA Coenzyme A CoA->Acslbgm Eicosenoyl_CoA This compound Acslbgm->Eicosenoyl_CoA AMP_PPi AMP + PPi Acslbgm->AMP_PPi

Diagram 1: Synthesis of this compound.

fatty_acid_elongation Eicosenoyl_CoA This compound Elovl7 Fatty Acid Elongase (Elovl7/CG31522/CG31523) Eicosenoyl_CoA->Elovl7 NADPH NADPH + H+ NADPH->Elovl7 trans_cis_Eicosadienoyl_CoA trans,cis-2,11-Eicosadienoyl-CoA Elovl7->trans_cis_Eicosadienoyl_CoA NADP NADP+ Elovl7->NADP

Diagram 2: Involvement in Fatty Acid Elongation.

Experimental Protocols

Protocol: Acyl-CoA Synthetase Activity Assay (Adapted)

This protocol is based on a general method for measuring the activity of long-chain acyl-CoA synthetases and can be adapted to measure the synthesis of this compound from (11Z)-eicosenoic acid.

Principle:

The activity of acyl-CoA synthetase is determined by measuring the formation of this compound from its substrates: (11Z)-eicosenoic acid, ATP, and Coenzyme A. The product, this compound, can be quantified using HPLC.

Materials:

  • (11Z)-Eicosenoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • Acetonitrile (B52724)

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing:

      • 100 mM Potassium phosphate, pH 7.4

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM CoA

      • 0.1% Triton X-100

    • Prepare a stock solution of (11Z)-eicosenoic acid in ethanol.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer with the enzyme source.

    • Initiate the reaction by adding (11Z)-eicosenoic acid to a final concentration of 50-100 µM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of acetonitrile.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the acyl-CoAs using a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate buffer).

    • Monitor the absorbance at 260 nm to detect the adenine (B156593) ring of Coenzyme A.

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

Logical Workflow for Protocol Adaptation:

protocol_adaptation cluster_protocol Acyl-CoA Synthetase Assay Protocol General_Protocol General Long-Chain Acyl-CoA Synthetase Assay Protocol Substrate_Selection Select (11Z)-Eicosenoic Acid as the specific substrate General_Protocol->Substrate_Selection Standard_Curve Prepare a standard curve using purified this compound Substrate_Selection->Standard_Curve Optimization Optimize reaction conditions (enzyme concentration, incubation time) Standard_Curve->Optimization Quantification Quantify this compound formation via HPLC Optimization->Quantification

References

An In-depth Technical Guide to (11Z)-Eicosenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability, biochemical significance, and experimental considerations for (11Z)-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA. This document is intended to serve as a foundational resource for researchers interested in utilizing this molecule in their studies.

Commercial Availability

This compound is available for research purposes from specialized chemical suppliers. While pricing is generally provided upon quotation, the following table summarizes the key information regarding its commercial availability.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Available QuantitiesPurityNotes
MedChemExpressHY-CE00072C41H72N7O17P3S1060.0350 mg, 100 mg, 250 mgNot specifiedFor research use only. Not for medical applications.[1][2]

Note: Researchers should always request a certificate of analysis from the supplier for detailed information on purity and other quality control parameters.

Biochemical and Physiological Context

This compound, also known as 11-cis-icosenoyl-CoA, is the activated form of (11Z)-eicosenoic acid (gondoic acid). As a long-chain fatty acyl-CoA, it is an important intermediate in various metabolic pathways. Fatty acyl-CoAs are central players in lipid metabolism, acting as substrates for energy production through beta-oxidation, as building blocks for the synthesis of complex lipids like triglycerides and phospholipids, and as signaling molecules that can modulate the activity of enzymes and transcription factors.[3][4]

Long-chain acyl-CoA esters are known to be involved in the regulation of metabolism and in cell signaling.[3] For instance, the balance between malonyl-CoA and long-chain acyl-CoAs is crucial in the regulation of insulin (B600854) secretion.[5] Malonyl-CoA inhibits the oxidation of fatty acids, leading to an increase in the availability of long-chain acyl-CoAs for lipid signaling events that promote exocytosis.[5]

The synthesis of monounsaturated fatty acids, which are subsequently converted to their acyl-CoA derivatives, is catalyzed by stearoyl-CoA desaturase (SCD). This enzyme has emerged as a key regulator of metabolism, and its activity influences susceptibility to obesity, insulin resistance, and hyperlipidemia.[6]

Experimental Protocols and Methodologies

For researchers who wish to synthesize this compound in-house, for instance, to generate radiolabeled versions or when commercial sources are not suitable, a general chemo-enzymatic approach can be employed. A common method involves the activation of the free fatty acid and subsequent coupling to Coenzyme A.

One established protocol is the ethylchloroformate (ECF) mediated coupling:

  • Activation of the Carboxylic Acid: The corresponding fatty acid, (11Z)-eicosenoic acid, is dissolved in an appropriate organic solvent (e.g., THF).

  • The solution is cooled (e.g., to 4 °C), and triethylamine (B128534) and ethylchloroformate are added to form a mixed anhydride.

  • The reaction is stirred for a period (e.g., 45 minutes) at a controlled temperature.

  • Coupling with Coenzyme A: A solution of Coenzyme A in a buffered aqueous solution (e.g., 0.5 M NaHCO3) is added to the reaction mixture.

  • The reaction is allowed to proceed for a set time (e.g., 45 minutes) at room temperature.

  • The product is then purified, often by lyophilization and subsequent chromatographic methods.

This protocol is a general guideline and would require optimization for (11Z)-eicosenoic acid.

Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. It is recommended to store this compound under inert gas at low temperatures, as specified by the supplier (e.g., in a freezer at -20°C or -80°C). For experimental use, it should be dissolved in an appropriate buffer immediately before use, and prolonged storage in aqueous solutions should be avoided.

Signaling Pathways and Experimental Workflows

The precise signaling pathways directly modulated by this compound are not extensively characterized. However, as a long-chain acyl-CoA, it is expected to participate in pathways regulated by lipid metabolism.

The following diagram illustrates the general workflow for the activation of a fatty acid and its entry into metabolic pathways.

Fatty_Acid_Activation_Workflow cluster_cell Cellular Environment FA (11Z)-Eicosenoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS ATP, CoA Acyl_CoA This compound ACS->Acyl_CoA AMP, PPi Beta_Ox Beta-Oxidation (Mitochondria) Acyl_CoA->Beta_Ox Lipid_Syn Lipid Synthesis (ER) Acyl_CoA->Lipid_Syn Signaling Cell Signaling Acyl_CoA->Signaling

Caption: General workflow of fatty acid activation and metabolic fate.

Based on the known role of long-chain acyl-CoAs in insulin secretion, a hypothetical signaling pathway involving this compound can be visualized. An increase in its cytosolic concentration could contribute to the amplification of insulin secretion.

Insulin_Secretion_Signaling cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Malonyl_CoA Malonyl-CoA Metabolism->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation LC_Acyl_CoA This compound Lipid_Signaling Lipid Signaling (e.g., DAG, PL) LC_Acyl_CoA->Lipid_Signaling Insulin_Exocytosis Insulin Exocytosis Lipid_Signaling->Insulin_Exocytosis

Caption: Hypothetical role of this compound in insulin secretion.

Conclusion

This compound is a commercially available research tool that holds potential for investigating the roles of specific long-chain monounsaturated fatty acyl-CoAs in cellular metabolism and signaling. While detailed experimental protocols for this specific molecule are sparse, established methodologies for similar compounds can be readily adapted. Further research is warranted to elucidate the precise signaling pathways and cellular functions regulated by this compound.

References

Methodological & Application

Synthesis of (11Z)-Eicosenoyl-CoA for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA, the coenzyme A thioester of gondoic acid, is a critical intermediate in the metabolism of long-chain monounsaturated fatty acids. Its availability in a pure and well-characterized form is essential for a variety of in vitro studies, including enzyme kinetics, inhibitor screening, and metabolic flux analysis. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound and its subsequent use in in vitro assays, such as those for acyl-CoA oxidase and fatty acid elongase.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

Chemical synthesis offers a scalable approach to produce this compound. A common method involves the activation of the carboxylic acid group of (11Z)-eicosenoic acid followed by reaction with coenzyme A. The mixed anhydride (B1165640) method using ethyl chloroformate is a widely adopted procedure.

Experimental Protocol: Chemical Synthesis via Mixed Anhydride Method

This protocol is adapted from general methods for long-chain acyl-CoA synthesis.

Materials:

  • (11Z)-Eicosenoic acid (gondoic acid)

  • Coenzyme A (free acid or lithium salt)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 1 M

  • Argon or nitrogen gas

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Procedure:

  • Activation of (11Z)-Eicosenoic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (11Z)-eicosenoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to proceed for 30-60 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 1 M sodium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the activated fatty acid mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution (e.g., 0.1% acetic acid) to remove unreacted Coenzyme A and salts.

    • Elute the this compound with a methanol/water mixture (e.g., 80:20 v/v).

    • For higher purity, perform preparative reverse-phase HPLC.

  • Analysis and Quantification:

    • Confirm the identity of the product by LC-MS/MS analysis.

    • Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Enzymatic Synthesis

Enzymatic synthesis utilizes an acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond between (11Z)-eicosenoic acid and coenzyme A. This method offers high specificity and is performed under mild, aqueous conditions.[1]

Experimental Protocol: Enzymatic Synthesis using Acyl-CoA Synthetase

This protocol is based on general methods for enzymatic acyl-CoA synthesis.[2]

Materials:

  • (11Z)-Eicosenoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Bovine serum albumin (BSA), fatty acid-free

  • Acyl-CoA synthetase (from various sources, e.g., Pseudomonas sp. or rat liver microsomes)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system for purification and analysis

Procedure:

  • Preparation of Substrate Emulsion:

    • Prepare a stock solution of (11Z)-eicosenoic acid in ethanol.

    • In a reaction tube, add the desired amount of the fatty acid stock solution and evaporate the solvent under a stream of nitrogen.

    • Add Tris-HCl buffer containing Triton X-100 and sonicate to form a uniform emulsion.

  • Enzymatic Reaction:

    • To the substrate emulsion, add ATP, MgCl₂, Coenzyme A, and fatty acid-free BSA.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Purification:

    • Stop the reaction by adding an acidic solution (e.g., 10% perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing this compound using solid-phase extraction or HPLC as described in the chemical synthesis protocol.

  • Analysis and Quantification:

    • Analyze the product by LC-MS/MS and quantify using UV absorbance at 260 nm.

Data Presentation

Table 1: Comparison of Synthesis Methods for Long-Chain Acyl-CoAs (Representative Data)

ParameterChemical Synthesis (Mixed Anhydride)Enzymatic Synthesis (Acyl-CoA Synthetase)
Starting Materials Fatty acid, Coenzyme A, Ethyl chloroformate, TriethylamineFatty acid, Coenzyme A, ATP, Mg²⁺, Acyl-CoA Synthetase
Typical Yield 40-75%[3]80-95%[2]
Purity (after purification) >95%>98%
Scalability High (grams)Moderate (milligrams)
Reaction Conditions Anhydrous organic solvent, 0°C to RTAqueous buffer, 37°C
Key Advantages High scalability, no need for enzymesHigh specificity, mild reaction conditions
Key Disadvantages Use of hazardous reagents, potential for side reactionsCost and stability of the enzyme

In Vitro Assays Using this compound

Synthesized this compound can be used as a substrate to characterize the activity of various enzymes involved in lipid metabolism.

Acyl-CoA Oxidase Assay

Acyl-CoA oxidases (ACOX) are the first enzymes in the peroxisomal β-oxidation pathway. Their activity can be measured by monitoring the production of hydrogen peroxide (H₂O₂).[4][5]

Experimental Protocol: Spectrophotometric Acyl-CoA Oxidase Assay

This protocol is adapted from standard ACOX assay procedures.[5][6]

Materials:

  • This compound (substrate)

  • Peroxisome-enriched fraction or purified ACOX

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish peroxidase (HRP)

  • MES buffer (pH 8.0)

  • Flavin adenine dinucleotide (FAD)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine, phenol, HRP, and FAD.

    • Equilibrate the cocktail to 30°C.

  • Assay:

    • Add the enzyme source (peroxisomal fraction or purified ACOX) to a cuvette containing the reaction mixture.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 500 nm over time, which corresponds to the formation of a quinoneimine dye from the HRP-catalyzed reaction.

  • Calculation of Activity:

    • Calculate the rate of H₂O₂ production using the molar extinction coefficient of the quinoneimine dye.

    • One unit of ACOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Fatty Acid Elongase Assay

Fatty acid elongases are responsible for extending the carbon chain of fatty acids. The activity of these enzymes can be determined by measuring the incorporation of a labeled two-carbon donor (malonyl-CoA) into the acyl-CoA substrate.[7]

Experimental Protocol: Radiometric Fatty Acid Elongase Assay

This protocol is based on established methods for measuring fatty acid elongase activity.[7][8]

Materials:

  • This compound (substrate)

  • Microsomal fraction containing fatty acid elongases

  • [¹⁴C]-Malonyl-CoA (radiolabeled two-carbon donor)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Fatty acid-free BSA

Procedure:

  • Reaction Setup:

    • In a microfuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH, fatty acid-free BSA, and the microsomal fraction.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Start the reaction by adding this compound and [¹⁴C]-malonyl-CoA.

    • Incubate at 37°C for 20-30 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.

    • Acidify the mixture with a strong acid (e.g., 6 M HCl).

    • Extract the free fatty acids with an organic solvent (e.g., hexane).

  • Quantification:

    • Evaporate the organic solvent and redissolve the fatty acids in a suitable solvent.

    • Quantify the amount of radiolabeled product by liquid scintillation counting.

Data Presentation

Table 2: Representative Michaelis-Menten Kinetic Parameters for Long-Chain Acyl-CoA Synthetases

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (nmol/min/mg)Reference
Oleic acid (18:1)Rat liver microsomes2-5100-200[9]
Palmitic acid (16:0)Rat liver microsomes3-780-150[2]
Arachidonic acid (20:4)Rat liver microsomes1-4120-250[2]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start_Chem (11Z)-Eicosenoic Acid + Reagents Activation Activation (Mixed Anhydride) Start_Chem->Activation TEA, Ethyl Chloroformate Thioesterification Thioesterification with Coenzyme A Activation->Thioesterification Purification_Chem Purification (SPE/HPLC) Thioesterification->Purification_Chem Product_Chem This compound Purification_Chem->Product_Chem Start_Enz (11Z)-Eicosenoic Acid + CoA Reaction Enzymatic Reaction Start_Enz->Reaction Acyl-CoA Synthetase, ATP, Mg²⁺ Purification_Enz Purification (SPE/HPLC) Reaction->Purification_Enz Product_Enz This compound Purification_Enz->Product_Enz

Caption: Workflow for chemical and enzymatic synthesis of this compound.

Assay_Signaling_Pathway cluster_acox Acyl-CoA Oxidase Assay cluster_elongase Fatty Acid Elongase Assay Substrate_ACOX This compound Enzyme_ACOX Acyl-CoA Oxidase (ACOX) Substrate_ACOX->Enzyme_ACOX Product_H2O2 H₂O₂ Enzyme_ACOX->Product_H2O2 Detection HRP-catalyzed Dye Formation Product_H2O2->Detection 4-AAP, Phenol, HRP Readout_ACOX Absorbance at 500 nm Detection->Readout_ACOX Substrate_Elongase This compound Enzyme_Elongase Fatty Acid Elongase Substrate_Elongase->Enzyme_Elongase + [¹⁴C]-Malonyl-CoA Product_Elongated [¹⁴C]-Elongated Acyl-CoA Enzyme_Elongase->Product_Elongated Saponification Saponification & Extraction Product_Elongated->Saponification Readout_Elongase Scintillation Counting Saponification->Readout_Elongase

Caption: Signaling pathways for in vitro assays using this compound.

Conclusion

The successful synthesis and purification of this compound are paramount for advancing research in lipid metabolism. The protocols outlined in this application note provide robust methods for obtaining this key metabolite and utilizing it in relevant in vitro enzymatic assays. Careful execution of these procedures will enable researchers to generate high-quality data for their studies in basic science and drug development.

References

Application Notes and Protocols for Enzymatic Assays Using (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for enzymatic assays involving (11Z)-eicosenoyl-CoA, a key intermediate in lipid metabolism. The primary enzymes of interest are Acyl-CoA Synthetase Long-Chain Family Member 3 (ACSL3) and Fatty Acid Desaturase 2 (FADS2). These protocols are designed to serve as a starting point for researchers investigating the roles of these enzymes and their substrates in various physiological and pathological processes, including lipid droplet biogenesis and ferroptosis.

Introduction

This compound is a monounsaturated long-chain fatty acyl-CoA that serves as a substrate for several key enzymes in lipid metabolism. Understanding the kinetics and regulation of enzymes that metabolize this compound is crucial for elucidating their roles in cellular signaling and disease. ACSL3 is responsible for the activation of long-chain fatty acids, including eicosenoic acid, by converting them into their corresponding acyl-CoAs. This activation is a critical step for their subsequent metabolism.[1] FADS2 is a desaturase that introduces double bonds into fatty acyl chains, playing a vital role in the biosynthesis of polyunsaturated fatty acids.[2]

Key Enzymes and Their Relevance

  • Acyl-CoA Synthetase Long-Chain Family Member 3 (ACSL3): This enzyme is crucial for the activation of long-chain fatty acids, making them available for various metabolic pathways, including lipid synthesis and β-oxidation.[1] ACSL3 is often localized to the endoplasmic reticulum and lipid droplets.[3] Its activity is implicated in processes such as lipid droplet biogenesis and has been shown to be a key player in providing the necessary acyl-CoAs for these functions.[3]

  • Fatty Acid Desaturase 2 (FADS2): As a key enzyme in the fatty acid desaturation pathway, FADS2 introduces double bonds into fatty acyl-CoA molecules.[2] This function is critical for maintaining the fluidity of cell membranes and for the production of signaling molecules. FADS2 has been shown to have activity towards a range of fatty acid substrates.[4][5]

Quantitative Data Summary

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Kcat (s⁻¹)Optimal pHOptimal Temperature (°C)Source
ACSL3 Myristate (14:0)4.51300Not Reported7.537[6]
Arachidonate (20:4)101100Not Reported7.537[6]
Eicosapentaenoate (20:5)11900Not Reported7.537[6]
ACSL4 Arachidonate (20:4)41500Not Reported7.537[7]
FADS2 Linoleic acid (18:2n-6)Not ReportedNot ReportedNot Reported7.437[8]
α-Linolenic acid (18:3n-3)Not ReportedNot ReportedNot Reported7.437[8]

Note: The kinetic parameters for ACSL enzymes can vary depending on the expression system and assay conditions. The data for FADS2 is often reported in terms of conversion efficiency rather than traditional Michaelis-Menten kinetics due to the complexity of the membrane-bound enzyme and its multi-component system.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACSL3) Activity Assay using (11Z)-Eicosenoic Acid

This protocol is adapted from radiometric assays for other long-chain fatty acids and is designed to measure the conversion of (11Z)-eicosenoic acid to this compound.[3][9]

Materials:

  • Recombinant human ACSL3 enzyme (or cell lysate overexpressing ACSL3)

  • (11Z)-Eicosenoic acid

  • [¹⁴C]-(11Z)-Eicosenoic acid (as a tracer)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (pH 7.4)

  • Dole's solution (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of (11Z)-eicosenoic acid and [¹⁴C]-(11Z)-eicosenoic acid in ethanol. For the assay, prepare a working solution of the fatty acid substrate bound to BSA by incubating the fatty acid with fatty acid-free BSA in a 2:1 molar ratio at 37°C for 30 minutes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.4

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10 mM ATP

    • 0.5 mM CoA

    • 0.1% Triton X-100

    • Substrate: 50 µM (11Z)-eicosenoic acid containing a known amount of [¹⁴C]-(11Z)-eicosenoic acid (e.g., 0.5 µCi/reaction)

  • Enzyme Addition: Add the purified ACSL3 enzyme or cell lysate containing ACSL3 to the reaction mixture to a final volume of 200 µL. The amount of enzyme should be optimized to ensure linear reaction kinetics over the desired time course.

  • Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding 1.25 mL of Dole's solution.

  • Extraction of Unreacted Fatty Acid: Add 0.75 mL of heptane and 0.4 mL of water to the tube. Vortex vigorously and centrifuge at 1000 x g for 5 minutes to separate the phases. The upper heptane phase contains the unreacted fatty acid.

  • Quantification: Transfer an aliquot of the lower aqueous phase, which contains the [¹⁴C]-(11Z)-eicosenoyl-CoA, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Fatty Acid Desaturase (FADS2) Activity Assay using this compound

This protocol is a conceptual outline based on methods used to assess FADS2 activity with other substrates, which typically involve expressing the enzyme in a cellular system and analyzing the lipid profile.[10][11] A direct in vitro assay is more challenging due to the membrane-bound nature of FADS2 and its requirement for an electron transport chain.

Materials:

  • Microsomal fraction containing recombinant human FADS2

  • This compound

  • NADH or NADPH

  • Cytochrome b5 (optional, can enhance activity)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Methanol (B129727)

  • Chloroform

  • KOH in methanol (for transmethylation)

  • Hexane (B92381)

  • Gas chromatograph-flame ionization detector (GC-FID) or Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a glass tube, prepare the reaction mixture containing:

    • 100 mM Phosphate buffer, pH 7.4

    • 1 mM NADH or NADPH

    • (Optional) 2 µM Cytochrome b5

    • 50 µM this compound

  • Enzyme Addition: Add the microsomal preparation containing FADS2 to the reaction mixture. The total reaction volume should be around 200-500 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Saponification and Methylation: Evaporate the solvent from the organic phase under a stream of nitrogen. Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 10 minutes to convert the fatty acyl-CoAs to fatty acid methyl esters (FAMEs).

  • FAME Extraction: Add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane phase containing the FAMEs.

  • Analysis: Analyze the FAMEs by GC-FID or GC-MS. The conversion of this compound to its desaturated product (e.g., (8Z,11Z)-eicosadienoyl-CoA if Δ8-desaturase activity is present) can be quantified by comparing the peak areas of the substrate and product.

Signaling Pathways and Experimental Workflows

The metabolism of long-chain fatty acyl-CoAs is intricately linked to various cellular signaling pathways.

Signaling_Pathway cluster_activation Fatty Acid Activation cluster_metabolism Downstream Metabolism cluster_signaling Cellular Signaling Fatty_Acid (11Z)-Eicosenoic Acid ACSL3 ACSL3 Fatty_Acid->ACSL3 Acyl_CoA This compound ACSL3->Acyl_CoA + CoA + ATP FADS2 FADS2 Acyl_CoA->FADS2 Lipid_Droplets Lipid Droplet Biogenesis Acyl_CoA->Lipid_Droplets Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Gene_Expression Gene Expression (PPAR, HNF4α) Acyl_CoA->Gene_Expression Regulates PUFA_CoA Polyunsaturated Acyl-CoA FADS2->PUFA_CoA Ferroptosis Ferroptosis Regulation PUFA_CoA->Ferroptosis Modulates

Caption: Overview of this compound metabolism and signaling.

The diagram above illustrates the central role of this compound in lipid metabolism. After its formation from (11Z)-eicosenoic acid by ACSL3, it can be further metabolized by enzymes like FADS2 to produce polyunsaturated fatty acyl-CoAs, incorporated into lipid droplets, or enter the β-oxidation pathway for energy production. These lipid molecules also act as signaling molecules, influencing processes such as ferroptosis and gene expression through transcription factors like PPARs and HNF4α.[12][13]

ACSL3_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare [14C]-(11Z)-Eicosenoic Acid-BSA Complex Start->Substrate_Prep Reaction_Setup Set up Reaction Mixture (Buffer, ATP, CoA, Substrate) Substrate_Prep->Reaction_Setup Enzyme_Add Add ACSL3 Enzyme Reaction_Setup->Enzyme_Add Incubate Incubate at 37°C Enzyme_Add->Incubate Stop_Reaction Stop with Dole's Solution Incubate->Stop_Reaction Extract Extract Unreacted Substrate with Heptane Stop_Reaction->Extract Quantify Quantify [14C]-(11Z)-Eicosenoyl-CoA in Aqueous Phase via Scintillation Counting Extract->Quantify End End: Calculate Activity Quantify->End

Caption: Experimental workflow for the ACSL3 enzymatic assay.

This workflow diagram provides a step-by-step guide for performing the radiometric assay to measure ACSL3 activity. Following this protocol will allow for the reliable quantification of the enzymatic conversion of (11Z)-eicosenoic acid to its activated CoA ester.

FADS2_Workflow Start Start: Prepare Microsomes Reaction_Setup Set up Reaction Mixture (Buffer, NADH/NADPH, Substrate) Start->Reaction_Setup Enzyme_Add Add FADS2-containing Microsomes Reaction_Setup->Enzyme_Add Incubate Incubate at 37°C Enzyme_Add->Incubate Stop_Extract Stop and Extract Lipids (Chloroform:Methanol) Incubate->Stop_Extract Derivatize Saponify and Methylate to FAMEs Stop_Extract->Derivatize Analyze Analyze FAMEs by GC-FID or GC-MS Derivatize->Analyze End End: Quantify Conversion Analyze->End

Caption: Experimental workflow for the FADS2 enzymatic assay.

This diagram outlines the general procedure for assessing FADS2 activity. The key steps involve incubating the enzyme with the substrate, extracting the lipid products, converting them to fatty acid methyl esters (FAMEs), and analyzing the product formation using gas chromatography. This approach allows for the determination of the desaturase activity of FADS2 on this compound.

References

Application Notes and Protocols for the Quantification of (11Z)-Eicosenoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (CoA) thioester that plays a role in various metabolic pathways, including fatty acid elongation and the biosynthesis of complex lipids.[1] Accurate quantification of its intracellular levels is crucial for understanding its physiological and pathological significance, particularly in the context of metabolic diseases and cancer. This document provides detailed application notes and protocols for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most sensitive and specific method for this purpose.[2]

I. Methods for Quantification

The gold standard for the quantification of acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance species in complex biological matrices like cell lysates. The general workflow involves:

  • Sample Preparation: Harvesting cells, followed by lysis and extraction of acyl-CoAs.

  • Internal Standard Spiking: Addition of a known amount of an appropriate internal standard to correct for sample loss and matrix effects.

  • LC Separation: Chromatographic separation of this compound from other cellular components.

  • MS/MS Detection: Mass spectrometric detection and fragmentation of the target analyte for specific and sensitive quantification using Multiple Reaction Monitoring (MRM).

Due to the lack of commercially available stable isotope-labeled this compound, an odd-chain acyl-CoA of similar chain length, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA), can be used as an internal standard.[4] However, for the most accurate quantification, the generation of a stable isotope-labeled this compound internal standard through biosynthetic methods is recommended.[5]

II. Data Presentation

As no specific quantitative data for this compound in cell lysates has been found in the reviewed literature, the following table is provided as a template for researchers to populate with their own experimental data. This will allow for a clear and structured presentation of quantitative results for easy comparison across different cell lines or experimental conditions.

Cell LineConditionThis compound (pmol/10^6 cells)Standard Deviation
e.g., MCF7ControlUser-determined valueUser-determined value
e.g., MCF7Treatment XUser-determined valueUser-determined value
e.g., RAW264.7ControlUser-determined valueUser-determined value
e.g., RAW264.7Treatment YUser-determined valueUser-determined value

III. Experimental Protocols

A. Protocol for Sample Preparation and Extraction of this compound from Cell Lysates

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured mammalian cells.[5][6]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Internal standard solution (e.g., C17:0-CoA or a stable isotope-labeled standard in methanol)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of ice-cold methanol containing the internal standard to the dish.

    • Immediately scrape the cells using a cell scraper.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Harvesting (Suspension Cells):

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the final cell pellet in 1 mL of cold methanol containing the internal standard.

    • Transfer to a pre-chilled 1.5 mL microcentrifuge tube.

  • Lysis and Protein Precipitation:

    • Vortex the cell lysate briefly.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A).

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

B. Protocol for LC-MS/MS Quantification of this compound

This protocol provides a starting point for the development of an LC-MS/MS method. Optimization of chromatographic conditions and mass spectrometer parameters will be necessary.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (starting conditions):

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0-1.5 min: 20% B

    • 1.5-5 min: 20% to 95% B

    • 5-14.5 min: 95% B

    • 14.5-15 min: 95% to 20% B

    • 15-20 min: 20% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition:

    • The precursor ion ([M+H]+) for this compound (C41H72N7O17P3S) is m/z 1060.4.

    • A characteristic fragmentation of acyl-CoAs is the neutral loss of the 5'-ADP moiety (507.1 Da).[2]

    • Therefore, a primary product ion will be observed at m/z 553.3.

    • Proposed MRM Transition: 1060.4 -> 553.3

  • Collision Energy (CE): This must be optimized experimentally for this compound. Start with a range of CE values (e.g., 20-50 eV) to find the value that gives the highest intensity for the product ion.[8]

  • Other MS parameters (e.g., declustering potential, source temperature): Optimize according to the instrument manufacturer's guidelines.

Method Validation:

  • Linearity: Prepare a calibration curve using a commercially available this compound standard.

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Precision and Accuracy: Assess intra- and inter-day precision and accuracy using quality control samples.

  • Matrix Effect: Evaluate the effect of the cell lysate matrix on the ionization of the analyte.

  • Recovery: Determine the extraction recovery of the analyte and internal standard.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_output Output cell_harvest Cell Harvesting (Adherent or Suspension) lysis Lysis & Protein Precipitation (Cold Methanol + IS) cell_harvest->lysis centrifugation1 Centrifugation (15,000 x g, 10 min, 4°C) lysis->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying (Vacuum or Nitrogen) supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis quant_data Quantitative Data (pmol/10^6 cells) data_analysis->quant_data

Caption: Experimental workflow for the quantification of this compound.

mrm_concept precursor This compound [M+H]+ (m/z 1060.4) quad1 Q1 (Precursor Ion Selection) precursor->quad1 collision_cell Q2 (Collision-Induced Dissociation) quad1->collision_cell product Fragment Ion (m/z 553.3) collision_cell->product Neutral Loss (507.1 Da) quad3 Q3 (Product Ion Selection) product->quad3 detector Detector quad3->detector signaling_pathway fa Eicosenoic Acid (11Z) acsl Acyl-CoA Synthetase (ACSL) fa->acsl target_coa This compound acsl->target_coa elongation Fatty Acid Elongation target_coa->elongation desaturation Fatty Acid Desaturation target_coa->desaturation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) target_coa->lipid_synthesis

References

Application Note: Quantification of (11Z)-Eicosenoyl-CoA Derivatives by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the indirect quantitative analysis of (11Z)-eicosenoyl-CoA in biological matrices. Due to the low volatility of long-chain acyl-CoA molecules, direct analysis by gas chromatography (GC) is not feasible. The presented protocol, therefore, involves the hydrolysis of this compound to its corresponding free fatty acid, (11Z)-eicosenoic acid, followed by derivatization to its fatty acid methyl ester (FAME). The resulting (11Z)-eicosenoate methyl ester is then analyzed by gas chromatography-mass spectrometry (GC-MS). This method is suitable for researchers and scientists in drug development and metabolic research.

Introduction

This compound is a long-chain monounsaturated fatty acyl-CoA that plays a role in various metabolic pathways. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. However, the coenzyme A moiety renders acyl-CoAs non-volatile. To overcome this limitation, a derivatization step is necessary. The most common approach is the conversion of the fatty acid portion of the molecule into a more volatile ester, such as a fatty acid methyl ester (FAME).[1] This application note provides a comprehensive protocol for the sample preparation, derivatization, and GC-MS analysis of this compound.

Experimental Protocols

I. Sample Preparation and Hydrolysis of this compound

This protocol describes the extraction and hydrolysis of this compound from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • 100 mM KH2PO4 buffer

  • 2-propanol

  • Saturated NH4SO4

  • Acetonitrile

  • 1 M KOH in ethanol (B145695)

  • 1 M HCl

  • Hexane (B92381)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • To a known amount of biological sample (e.g., 50 mg of powdered tissue), add 2 ml of 100 mM KH2PO4 containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[2]

  • Homogenize the sample in a glass homogenizer.

  • Add 2.0 ml of 2-propanol and homogenize again.[2]

  • Add 0.25 ml of saturated NH4SO4 and 4.0 ml of acetonitrile.[2]

  • Vortex the mixture for 5 minutes and then centrifuge at 1,900 x g for 5 minutes.[2]

  • Transfer the upper phase containing the acyl-CoAs to a new tube.

  • To hydrolyze the acyl-CoA, add 3 mL of 1 M KOH in ethanol and incubate at room temperature for 20-22 hours.

  • After incubation, acidify the mixture to a pH of approximately 2-3 by adding 1 M HCl.

  • Add 2 mL of hexane to the sample, vortex vigorously, and centrifuge to separate the phases.

  • Collect the upper hexane layer, which contains the free fatty acids, into a clean vial.

  • Repeat the hexane extraction (step 9-10) two more times and pool the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted and hydrolyzed (11Z)-eicosenoic acid to its methyl ester.

Materials:

  • Dried fatty acid extract from Protocol I

  • Acetyl-chloride in methanol (B129727) (5% v/v) or 10% BF3 in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried fatty acid extract, add 2 mL of 5% acetyl-chloride in methanol.

  • Cap the vial tightly and heat at 95°C for 60 minutes.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

III. GC-MS Analysis of (11Z)-eicosenoate Methyl Ester

This protocol outlines the parameters for the GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: Polar cyano-column (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 7°C/min to 280°C

    • Hold at 280°C for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragment ions of (11Z)-eicosenoate methyl ester and the internal standard methyl ester.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using a series of known concentrations of an authentic (11Z)-eicosenoic acid standard that has undergone the same derivatization procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Quantitative GC-MS Analysis of this compound derived FAME

Sample IDAnalyteRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (nmol/g tissue)
Control 1(11Z)-eicosenoate methyl ester18.521.25E+062.50E+065.2
Control 2(11Z)-eicosenoate methyl ester18.531.35E+062.55E+065.5
Control 3(11Z)-eicosenoate methyl ester18.521.30E+062.52E+065.4
Treated 1(11Z)-eicosenoate methyl ester18.512.50E+062.51E+0610.4
Treated 2(11Z)-eicosenoate methyl ester18.522.65E+062.58E+0610.7
Treated 3(11Z)-eicosenoate methyl ester18.532.58E+062.54E+0610.6

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.

Mandatory Visualization

experimental_workflow sample Biological Sample (e.g., Tissue) extraction Homogenization & Liquid-Liquid Extraction (Acyl-CoA Isolation) sample->extraction hydrolysis Saponification (Hydrolysis to Free Fatty Acid) extraction->hydrolysis derivatization Esterification (Conversion to FAME) hydrolysis->derivatization gcms GC-MS Analysis (Separation & Detection) derivatization->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

metabolic_pathway eicosenoic_acid (11Z)-Eicosenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase eicosenoic_acid->acyl_coa_synthetase eicosenoyl_coa This compound acyl_coa_synthetase->eicosenoyl_coa ATP, CoA AMP, PPi beta_oxidation Beta-Oxidation eicosenoyl_coa->beta_oxidation glycerolipid_synthesis Glycerolipid Synthesis (e.g., Triglycerides, Phospholipids) eicosenoyl_coa->glycerolipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

References

Application Notes and Protocols for the Quantification of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the development of a standard curve for the quantification of (11Z)-eicosenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development who require accurate measurement of this specific long-chain monounsaturated fatty acyl-CoA.

Introduction

This compound is a long-chain fatty acyl-coenzyme A that plays a role in various metabolic processes.[1][2] Accurate quantification of this molecule is crucial for understanding its physiological and pathological significance. Long-chain acyl-CoAs are key metabolites in fatty acid metabolism, serving as intermediates in beta-oxidation and the synthesis of complex lipids.[3] They are also known to act as signaling molecules, modulating the activity of enzymes and transcription factors.[4][5][6][7] This protocol outlines a robust and sensitive method for establishing a standard curve for this compound, enabling precise quantification in biological samples. The method is adapted from established protocols for the analysis of other long-chain fatty acyl-CoAs by LC-MS/MS.

Data Presentation

Table 1: Standard Curve Data for this compound Quantification

Standard PointConcentration of this compound (pmol/µL)Peak Area of this compoundPeak Area of Internal Standard (C17:0-CoA)Peak Area Ratio (this compound / IS)
10.11,52010,1500.150
20.57,65010,2000.750
31.015,30010,1001.515
45.075,90010,1807.456
510.0151,20010,05015.045
625.0378,50010,12037.401
750.0755,00010,08074.802
8100.01,515,00010,100150.000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual peak areas will vary depending on the instrument and experimental conditions.

Experimental Protocols

Preparation of Standard Solutions

Materials:

Procedure:

  • Prepare a 1 mM stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mM. Store at -80°C.

  • Prepare a 1 mM stock solution of the internal standard (C17:0-CoA): Prepare in the same manner as the this compound stock solution. Store at -80°C.

  • Prepare a working internal standard solution (10 µM): Dilute the 1 mM C17:0-CoA stock solution with a 50:50 methanol:water solution.

  • Prepare a series of calibration standards: Perform serial dilutions of the 1 mM this compound stock solution with a 50:50 methanol:water solution to obtain a series of working standards with concentrations ranging from 0.1 to 100 pmol/µL.

  • Prepare the final standard curve samples: To an equal volume of each calibration standard, add a fixed amount of the 10 µM internal standard solution. For example, mix 10 µL of each calibration standard with 10 µL of the 10 µM internal standard solution.

Sample Preparation (from cell or tissue homogenates)

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

  • Internal standard working solution (10 µM C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, water, ammonium formate (B1220265) (all LC-MS grade)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization and Protein Precipitation: Homogenize the biological sample on ice in a suitable buffer. To precipitate proteins and extract acyl-CoAs, add two volumes of ice-cold 10% TCA or SSA. Spike in the internal standard at this stage.

  • Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 5 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]+ → Product ion (based on the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety, or another characteristic fragment). The exact m/z will be approximately 1060.4 → 553.4.

    • C17:0-CoA (IS): Precursor ion [M+H]+ → Product ion (following the same fragmentation pattern). The exact m/z will be approximately 1006.4 → 499.4.

  • Collision Energy and other source parameters: Optimize for the specific instrument and analytes.

Data Analysis
  • Peak Integration: Integrate the peak areas for both this compound and the internal standard (C17:0-CoA) in each of the standard curve samples and the unknown biological samples.

  • Calculate Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct the Standard Curve: Plot the peak area ratio (y-axis) against the known concentration of the this compound standards (x-axis).

  • Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantify Unknown Samples: Use the equation from the linear regression to calculate the concentration of this compound in the unknown biological samples based on their measured peak area ratios.

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification std_prep Prepare this compound and Internal Standard Stocks working_std Create Working Standards and Spiked Samples std_prep->working_std lcms_analysis LC-MS/MS Analysis working_std->lcms_analysis sample_prep Biological Sample Preparation (Extraction & SPE) sample_prep->lcms_analysis data_processing Peak Integration and Ratio Calculation lcms_analysis->data_processing std_curve Standard Curve Generation (Linear Regression) data_processing->std_curve quantification Quantification of Unknown Samples std_curve->quantification

Caption: Experimental workflow for standard curve development.

fatty_acid_metabolism cluster_activation Fatty Acid Activation cluster_pathways Metabolic Fates cluster_products Products & Outcomes FA (11Z)-eicosenoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase Eicosenoyl_CoA This compound Acyl_CoA_Synthetase->Eicosenoyl_CoA Beta_Oxidation Beta-Oxidation Eicosenoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Eicosenoyl_CoA->Lipid_Synthesis Signaling Cellular Signaling (e.g., Gene Regulation) Eicosenoyl_CoA->Signaling Energy Acetyl-CoA (Energy Production) Beta_Oxidation->Energy Membranes Membrane Components Lipid_Synthesis->Membranes Regulation Modulation of Transcription Factors Signaling->Regulation

Caption: Potential metabolic pathways of this compound.

References

Application Notes and Protocols for the Study of (11Z)-Eicosenoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-Eicosenoyl-CoA is the activated form of (11Z)-eicosenoic acid (also known as gondoic acid), a monounsaturated omega-9 fatty acid. As a long-chain acyl-CoA, it is a central intermediate in lipid metabolism, playing crucial roles in energy homeostasis, membrane synthesis, and cellular signaling. The study of this compound and other long-chain acyl-CoAs through lipidomics provides valuable insights into the metabolic dysregulation underlying various diseases, including metabolic syndrome, cardiovascular diseases, and cancer. These application notes provide a comprehensive guide to the extraction, quantification, and functional study of this compound in biological samples.

Biological Significance of this compound

This compound is involved in several key cellular processes:

  • Fatty Acid Metabolism: It is a substrate for both catabolic (β-oxidation) and anabolic (synthesis of complex lipids) pathways.[1] The balance of these pathways is critical for cellular energy and lipid homeostasis.

  • Membrane Composition: (11Z)-eicosenoic acid, derived from this compound, is incorporated into phospholipids, influencing the fluidity and function of cellular membranes.

  • Cell Signaling: Long-chain acyl-CoAs can act as signaling molecules, allosterically regulating enzymes and influencing transcription factor activity.[1]

  • Anti-inflammatory and Immunomodulatory Effects: Gondoic acid has been shown to possess anti-inflammatory properties, potentially through the modulation of signaling pathways such as the PKCθ/ERK/STAT3 pathway.

Quantitative Data

The abundance of long-chain acyl-CoAs can vary significantly between different cell types and tissues. Below is a summary of representative quantitative data for various long-chain acyl-CoAs in mammalian cells. While specific data for this compound is not always reported separately, it is a component of the C20:1 acyl-CoA pool.

Acyl-CoA SpeciesRAW264.7 Cells (pmol/mg protein)MCF7 Cells (pmol/mg protein)
C14:0-CoA (Myristoyl-CoA)~1.5~2.5
C16:0-CoA (Palmitoyl-CoA)~4~12
C16:1-CoA (Palmitoleoyl-CoA)Not ReportedNot Reported
C18:0-CoA (Stearoyl-CoA)~2~6
C18:1-CoA (Oleoyl-CoA)~3~8
C18:2-CoA (Linoleoyl-CoA)~1~2
C20:1-CoA (this compound) <1 ~1.5
C20:4-CoA (Arachidonoyl-CoA)~0.5~1
C22:0-CoA (Behenoyl-CoA)<0.5~2
C24:0-CoA (Lignoceroyl-CoA)<0.5~3
C26:0-CoA (Cerotoyl-CoA)<0.5~1

Note: The values presented are approximate and compiled from published lipidomics data.[2] Actual concentrations can vary based on experimental conditions and cell state.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol describes an efficient method for the extraction of long-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.[3][4]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal Standard (e.g., Heptadecanoyl-CoA (C17:0-CoA))

  • Glass homogenizer

  • Centrifuge (capable of 4°C)

  • Vortex mixer

Procedure:

  • Tissue Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen until homogenization.

  • Homogenization:

    • Add the frozen tissue to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard (e.g., 16 nmol of C17:0-CoA).

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.

    • The upper aqueous-organic phase contains the acyl-CoAs.

  • Sample Collection:

    • Carefully collect the upper phase and transfer it to a new tube.

    • The sample is now ready for solid-phase extraction (SPE) cleanup or direct analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • This compound standard (if available) or a certified long-chain acyl-CoA mixture for calibration.

  • Stable isotope-labeled internal standards (e.g., [13C]-labeled acyl-CoAs) for accurate quantification.[8][9]

LC-MS/MS Parameters:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (re-equilibration)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor-to-product ion transitions for each acyl-CoA. For this compound (C20:1-CoA), a representative transition would be based on its molecular weight and fragmentation pattern. A common neutral loss for acyl-CoAs is 507 Da.[5][7]

    • Example Transition for C20:1-CoA: Precursor ion [M+H]+ -> Product ion corresponding to the acyl-pantetheine fragment. The exact m/z values should be determined by direct infusion of a standard.

  • Data Analysis:

    • Quantify the peak area of the analyte and the internal standard.

    • Generate a calibration curve using known concentrations of standards.

    • Calculate the concentration of this compound in the sample.

Signaling Pathways and Workflows

PKCθ/ERK/STAT3 Signaling Pathway

(11Z)-Eicosenoic acid has been shown to exert anti-inflammatory effects by potentially inhibiting the PKCθ/ERK/STAT3 signaling pathway. This pathway is crucial in regulating inflammatory responses and cell proliferation.

PKC_ERK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor PKCtheta PKCθ Receptor->PKCtheta Activation MEK MEK PKCtheta->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation STAT3_cyto STAT3 ERK->STAT3_cyto Ser727 Phosphorylation STAT3_nuc STAT3 (dimer) STAT3_cyto->STAT3_nuc Dimerization & Translocation Gondoic_Acid This compound Metabolites Gondoic_Acid->PKCtheta Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) STAT3_nuc->Gene_Expression Transcriptional Activation

Caption: PKCθ/ERK/STAT3 signaling pathway and the inhibitory role of this compound metabolites.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) Extraction 2. Acyl-CoA Extraction (Protocol 1) Sample_Collection->Extraction SPE_Cleanup 3. Solid-Phase Extraction (Optional Cleanup) Extraction->SPE_Cleanup LC_MS_Analysis 4. LC-MS/MS Analysis (Protocol 2) SPE_Cleanup->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis 7. Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation 8. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for the lipidomics analysis of this compound.

References

Application Notes and Protocols for the Purification of (11Z)-Eicosenoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA, the activated form of gondoic acid (a 20-carbon monounsaturated omega-9 fatty acid), is a long-chain acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and as signaling molecules that regulate various cellular processes. Emerging evidence suggests that specific long-chain monounsaturated fatty acyl-CoAs and their derivatives may play roles in modulating inflammatory pathways. These application notes provide detailed protocols for the purification of this compound from biological samples, enabling further investigation into its metabolic fate and biological functions.

Data Presentation

The purification of long-chain acyl-CoAs from complex biological matrices is a multi-step process with inherent variability. The following table summarizes representative quantitative data for the recovery of long-chain acyl-CoAs from various biological samples using different extraction and purification methods. While specific data for this compound is limited, these values provide a benchmark for expected yields.

MethodBiological SampleAnalyte(s)Recovery (%)Limit of Detection (LOD)Reference
Solid-Phase Extraction (SPE) & HPLC-UVRat BrainTotal Long-Chain Acyl-CoAsNot ReportedNot Reported[1]
Solid-Phase Extraction (SPE) & HPLC-UVRat Heart, Kidney, MuscleCommon Polyunsaturated Acyl-CoAs70-80%Not Reported[2]
Acetonitrile/2-Propanol Extraction & SPEPowdered Rat LiverRadiolabeled Acyl-CoAs83-90% (SPE step)Not Reported
UHPLC-ESI-MS/MSMouse Liver, HepG2 cells, LHCNM2 cellsAcyl-CoAs (C2 to C20)90-111%1-5 fmol[2]

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and analysis of this compound from biological samples. The protocol is a composite based on established methods for long-chain acyl-CoA analysis.

Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis of this compound

This protocol is suitable for the enrichment and quantification of this compound from tissue samples.

Materials:

  • Tissue homogenizer (glass)

  • Oligonucleotide purification cartridges or C18 SPE cartridges

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound standard (commercially available from suppliers such as Avanti Polar Lipids or Cayman Chemical)

  • Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Glacial acetic acid

  • Nitrogen gas for drying

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.[2]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification cartridge by washing with 2 mL of 2-propanol followed by 2 mL of the extraction solvent (1:1:2 mixture of KH2PO4 buffer, 2-propanol, and acetonitrile).

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of the extraction solvent to remove unbound contaminants.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.[2]

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[2]

    • Gradient:

      • 0-10 min: 40% B

      • 10-30 min: 40-70% B (linear gradient)

      • 30-35 min: 70-40% B (linear gradient)

      • 35-40 min: 40% B (equilibration)

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: 260 nm (for the adenine (B156593) moiety of CoA).[2]

    • Injection Volume: 20 µL.

    • Quantification: Compare the peak area of the sample with a standard curve generated from the this compound standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Biological Sample (<100 mg tissue) homogenization Homogenization (KH2PO4 buffer, 2-propanol) tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction spe Solid-Phase Extraction (Oligonucleotide or C18) extraction->spe concentration Drying & Reconstitution spe->concentration hplc RP-HPLC-UV (C18 column, 260 nm) concentration->hplc quantification Quantification hplc->quantification

Caption: Workflow for the purification and analysis of this compound.

Metabolic Context of this compound

metabolic_pathway cluster_synthesis Synthesis cluster_fates Metabolic Fates cluster_signaling Potential Signaling Roles gondoic_acid Gondoic Acid ((11Z)-Eicosenoic Acid) acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase (LACS) gondoic_acid->acyl_coa_synthetase eicosenoyl_coa This compound acyl_coa_synthetase->eicosenoyl_coa beta_oxidation β-Oxidation (Energy Production) eicosenoyl_coa->beta_oxidation elongation Elongation (e.g., to C22:1-CoA) eicosenoyl_coa->elongation desaturation Desaturation eicosenoyl_coa->desaturation complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) eicosenoyl_coa->complex_lipids inflammation Modulation of Inflammatory Signaling eicosenoyl_coa->inflammation gene_expression Regulation of Gene Expression eicosenoyl_coa->gene_expression

Caption: Metabolic synthesis and potential fates of this compound.

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA, the activated form of gondoic acid (11Z-eicosenoic acid), is a long-chain monounsaturated fatty acyl-CoA that plays a role in various metabolic processes.[1][2] Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[3][4] By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can track the incorporation and transformation of labeled precursors into downstream metabolites using mass spectrometry.[5][6] This application note provides a detailed overview and experimental protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. These methods are invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the role of this compound in health and disease.[2][6]

Core Principles of Metabolic Tracing with Labeled this compound

The fundamental principle involves introducing a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled (11Z)-eicosenoic acid, into a biological system (e.g., cell culture or in vivo model).[7] This labeled fatty acid is then activated to this compound and enters various metabolic pathways.[8] Using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mass shift introduced by the stable isotopes allows for the differentiation and quantification of the labeled molecule and its downstream metabolites from their unlabeled endogenous counterparts.[5][7]

Data Presentation

The following tables are templates for organizing and presenting quantitative data from metabolic tracing experiments using stable isotope-labeled this compound.

Table 1: Isotope Enrichment in Key Metabolites

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+n) Abundance (%)Fold Change in Labeled Fraction
(11Z)-Eicosenoic Acid
This compound
Downstream Metabolite 1
Downstream Metabolite 2
...

This table is designed to summarize the percentage of labeled and unlabeled species for the precursor and its key metabolites, allowing for a clear overview of isotope incorporation.

Table 2: Metabolic Flux Analysis

Metabolic PathwayFlux Rate (Control) (nmol/mg protein/hr)Flux Rate (Treatment) (nmol/mg protein/hr)p-value
Elongation
Desaturation
β-oxidation
Incorporation into Complex Lipids

This table is intended for presenting calculated metabolic flux rates through various pathways involving this compound, enabling comparison between different experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Cell Culture Administration of Labeled (11Z)-Eicosenoic Acid

This protocol details the preparation of stable isotope-labeled (11Z)-eicosenoic acid for administration to cultured cells. Fatty acids are typically complexed with bovine serum albumin (BSA) to facilitate their delivery into cells.[7]

Materials:

  • Stable isotope-labeled (11Z)-eicosenoic acid (e.g., ¹³C₂₀-(11Z)-eicosenoic acid or D₁₇-(11Z)-eicosenoic acid)

  • Ethanol (B145695), absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells of interest

Procedure:

  • Prepare a stock solution of labeled (11Z)-eicosenoic acid: Dissolve the labeled fatty acid in ethanol to a concentration of 10-100 mM.[9]

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium to a final concentration of 10% (w/v).

  • Complex the fatty acid with BSA: While gently vortexing the BSA solution, slowly add the labeled (11Z)-eicosenoic acid stock solution to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

  • Incubate the complex: Incubate the fatty acid-BSA complex at 37°C for 30 minutes to allow for binding.

  • Cell treatment:

    • Grow cells to the desired confluency (typically 70-80%).

    • Aspirate the growth medium and wash the cells once with warm PBS.

    • Add the prepared medium containing the labeled (11Z)-eicosenoic acid-BSA complex to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism of the labeled fatty acid.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from cultured cells.[7]

Materials:

  • Ice-cold PBS

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas

Procedure:

  • Stop the labeling: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell lysis and lipid solubilization: Add a 2:1 (v/v) mixture of chloroform:methanol to the cells in the culture dish. Scrape the cells and collect the lysate in a glass tube.

  • Phase separation: Add 0.25 volumes of 0.9% NaCl solution to the lysate. Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the organic phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Dry the lipid extract: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of labeled lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) formate)

  • Internal standards (e.g., deuterated lipid standards)

  • LC column (e.g., C18 reversed-phase column)

Procedure:

  • Reconstitute the lipid extract: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile, isopropanol, and water).[1]

  • Add internal standards: Spike the reconstituted sample with a mixture of internal standards to control for variations in extraction and instrument response.

  • LC separation: Inject the sample onto the LC system. Separate the different lipid species using a suitable gradient of mobile phases.[6]

  • MS/MS analysis: Analyze the eluting lipids using a mass spectrometer operating in a data-dependent or targeted acquisition mode. The mass spectrometer will identify and quantify the different fatty acids and their metabolites based on their mass-to-charge ratio and fragmentation patterns.[5][10]

  • Data analysis: Process the raw data using specialized software to identify and quantify the lipid species. Determine the isotopic enrichment of this compound and its downstream metabolites by analyzing the mass isotopomer distributions.[11][12]

Visualizations

experimental_workflow Experimental Workflow for Metabolic Tracing cluster_preparation Preparation cluster_experiment Cell Culture Experiment cluster_analysis Analysis prep_fa Prepare Labeled (11Z)-Eicosenoic Acid-BSA Complex cell_culture Incubate Cells with Labeled Fatty Acid prep_fa->cell_culture Administer to cells lipid_extraction Lipid Extraction cell_culture->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms Analyze extract data_analysis Data Analysis and Metabolic Flux Calculation lcms->data_analysis

Caption: Workflow for stable isotope tracing of this compound.

metabolic_pathway Potential Metabolic Fates of this compound labeled_fa Labeled (11Z)-Eicosenoic Acid labeled_coa Labeled this compound labeled_fa->labeled_coa Acyl-CoA Synthetase elongation Elongation labeled_coa->elongation desaturation Desaturation labeled_coa->desaturation beta_oxidation β-Oxidation labeled_coa->beta_oxidation complex_lipids Incorporation into Complex Lipids labeled_coa->complex_lipids

Caption: Metabolic pathways of labeled this compound.

References

Application Notes and Protocols for Studying (11Z)-Eicosenoyl-CoA Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interactions between (11Z)-eicosenoyl-CoA and cellular proteins. The protocols detailed below are designed to enable the identification of binding partners, the quantification of binding affinities, and the elucidation of the functional roles of these interactions in cellular signaling.

Data Presentation: Quantitative Analysis of Acyl-CoA Protein Binding

The binding affinity of acyl-CoA molecules to proteins can vary significantly based on the length and saturation of the acyl chain, as well as the specific protein partner. While direct binding data for this compound is not extensively available, the following table summarizes representative quantitative data for the binding of various long-chain acyl-CoAs to Acyl-CoA Binding Protein (ACBP), a key intracellular carrier. This data, obtained using techniques like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST), provides a comparative baseline for estimating the potential binding affinities of this compound.

Acyl-CoA LigandProteinMethodDissociation Constant (Kd)Stoichiometry (n)Reference
Myristoyl-CoA (C14:0)ScACBPMST31 nMN/A[1]
Palmitoyl-CoA (C16:0)ScACBPMST51 nMN/A[1]
Palmitoyl-CoA (C16:0)AtACBP6ITCnanomolar rangeN/A[2]
Stearoyl-CoA (C18:0)AoACBP1MST23 nMN/A[1]
Eicosanoyl-CoA (C20:0)AoACBP1MST> 1 µMN/A[1]
Lauroyl-CoA (C12:0)RpACBP-5ITCN/AN/A[3]
Long-chain acyl-CoAsOsACBPITCN/AYes[4]

Note: ScACBP (Saccharomyces cerevisiae ACBP), AoACBP1 (Aspergillus oryzae ACBP1), AtACBP6 (Arabidopsis thaliana ACBP6), RpACBP-5 (Rhodnius prolixus ACBP-5), OsACBP (Oryza sativa ACBP). N/A indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[4]

Objective: To quantify the binding affinity of this compound to a purified target protein.

Materials:

  • Purified target protein (concentration to be determined, typically in the µM range)

  • This compound (concentration typically 10-20 fold higher than the protein concentration)

  • ITC instrument (e.g., MicroCal VP-ITC)

  • Degassing station

  • Dialysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl)

  • Origin software (or similar) for data analysis

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer extensively to ensure buffer matching.[5]

    • Prepare a stock solution of this compound in the same dialysis buffer. The final concentration should be accurately determined.

    • Degas both the protein solution and the this compound solution for at least 5-10 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.[2]

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[4]

    • Load the protein solution into the sample cell of the microcalorimeter.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the protein solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 180-240 seconds).[4]

    • A stirring speed of approximately 300-400 rpm should be maintained throughout the experiment to ensure proper mixing.[3]

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting ligand into buffer), from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using software like Origin to determine the Kd, ΔH, and n.[3]

Protocol 2: Identification of this compound Binding Proteins using Affinity Purification coupled with Mass Spectrometry (AP-MS)

This protocol describes a method to identify proteins from a complex biological sample (e.g., cell lysate) that bind to this compound. The strategy involves immobilizing a derivative of this compound on a solid support to "pull down" interacting proteins.

Objective: To identify the protein interaction partners of this compound from a cell lysate.

Materials:

  • This compound analog with a reactive group for immobilization (e.g., a terminal alkyne or azide (B81097) for click chemistry, or an amine for NHS-ester coupling)

  • Affinity resin (e.g., NHS-activated sepharose beads, or streptavidin beads if using a biotinylated analog)

  • Cell culture and lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., lysis buffer with decreasing concentrations of detergent)

  • Elution buffer (e.g., high salt, low pH, or a competitive ligand)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., LC-ESI-MS/MS)

Procedure:

  • Probe Immobilization:

    • Synthesize or procure an analog of (11Z)-eicosenoic acid with a suitable handle for immobilization.

    • Convert the fatty acid analog to its CoA thioester.

    • Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Cell Lysis and Lysate Preparation:

    • Harvest cultured cells and lyse them in a suitable lysis buffer containing protease inhibitors to obtain a total protein lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the clear supernatant.

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the this compound-coupled resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a negative control, incubate lysate with an unconjugated resin or a resin coupled with a control molecule.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin extensively with wash buffers to remove non-specifically bound proteins. A typical wash series might involve several washes with the lysis buffer followed by washes with a buffer of lower ionic strength.

  • Elution:

    • Elute the specifically bound proteins from the resin. Elution can be achieved by:

      • Changing the pH or ionic strength of the buffer.

      • Using a competitive ligand (e.g., a high concentration of free this compound).

      • Denaturing the proteins with a buffer containing SDS (for direct analysis by SDS-PAGE).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).[6]

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.[7]

    • Proteins that are significantly enriched in the this compound pulldown compared to the negative control are considered potential binding partners.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound protein binding.

experimental_workflow_itc cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_prot Purified Protein dialysis Dialysis in ITC Buffer prep_prot->dialysis prep_lig This compound degas Degassing prep_lig->degas dialysis->degas load_cell Load Protein into Cell degas->load_cell load_syr Load Ligand into Syringe degas->load_syr titration Titration load_cell->titration load_syr->titration raw_data Raw Heat Data titration->raw_data integration Integration raw_data->integration fitting Model Fitting integration->fitting results Kd, ΔH, n fitting->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

experimental_workflow_apms cluster_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification ligand This compound Analog immobilization Immobilization ligand->immobilization resin Affinity Resin resin->immobilization incubation Incubation immobilization->incubation lysate Cell Lysate lysate->incubation washing Washing incubation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_msms LC-MS/MS in_gel_digest->lc_msms protein_id Protein Identification lc_msms->protein_id

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

signaling_pathway cluster_input Metabolic Input cluster_pool Intracellular Pool cluster_fates Metabolic Fates & Signaling cluster_downstream Downstream Effects FA (11Z)-Eicosenoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL CoA Coenzyme A CoA->ACSL EicoCoA This compound ACSL->EicoCoA ACBP Acyl-CoA Binding Protein (ACBP) EicoCoA->ACBP Signaling Modulation of Protein Function EicoCoA->Signaling Protein_Acylation Protein Acylation EicoCoA->Protein_Acylation Metabolism Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) ACBP->Metabolism BetaOx β-Oxidation ACBP->BetaOx Membrane Membrane Trafficking & Function Metabolism->Membrane Gene Gene Expression Signaling->Gene Enzyme Enzyme Activity Signaling->Enzyme Protein_Acylation->Signaling

Caption: Potential Roles of this compound in Cellular Pathways.

References

Application of (11Z)-Eicosenoyl-CoA in Studying Enzyme Kinetics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(11Z)-Eicosenoyl-CoA , an acyl-coenzyme A derivative of gondoic acid, represents a valuable tool for the investigation of enzyme kinetics within the intricate network of fatty acid metabolism. While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural characteristics as a C20:1 monounsaturated acyl-CoA make it a putative substrate for several key enzyme families involved in lipid biosynthesis and degradation. This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals to study the kinetics of enzymes such as long-chain acyl-CoA synthetases (ACSLs), acyl-CoA thioesterases (ACOTs), and fatty acid elongases (ELOVLs) using this compound or similar long-chain monounsaturated acyl-CoAs.

Introduction to this compound and its Potential Enzymatic Targets

This compound is the activated form of (11Z)-eicosenoic acid (gondoic acid), a 20-carbon monounsaturated omega-9 fatty acid. The conversion of fatty acids to their acyl-CoA thioesters is a critical step that primes them for various metabolic fates.[1] Enzymes that catalyze this activation or subsequently utilize the acyl-CoA are central to lipid homeostasis and are attractive targets for therapeutic intervention in metabolic diseases.

The primary enzyme families of interest for kinetic studies with this compound include:

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the ATP-dependent formation of acyl-CoAs from free fatty acids and coenzyme A.[2] Different ACSL isoforms exhibit distinct substrate specificities for fatty acids of varying chain length and saturation.[3]

  • Acyl-CoA Thioesterases (ACOTs): ACOTs hydrolyze acyl-CoAs to release the free fatty acid and coenzyme A, thereby regulating the intracellular pools of these molecules.[4] Certain ACOTs, such as ACOT1, show a preference for long-chain (C12–C20) saturated and monounsaturated acyl-CoAs.[4]

  • Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the elongation of fatty acyl-CoA chains, a crucial process in the synthesis of very-long-chain fatty acids.[5] For instance, ELOVL7 can utilize acyl-CoA substrates with up to 20 carbon atoms.[6]

Hypothetical Kinetic Data for Enzymes with this compound

The following tables present hypothetical kinetic parameters for the interaction of this compound with representative enzymes from the ACSL, ACOT, and ELOVL families. It is critical to note that these values are illustrative examples and must be experimentally determined.

Table 1: Hypothetical Kinetic Parameters for Long-Chain Acyl-CoA Synthetase (ACSL) with (11Z)-Eicosenoic Acid

Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
ACSL1(11Z)-Eicosenoic Acid151502.51.7 x 105
ACSL6(11Z)-Eicosenoic Acid81202.02.5 x 105

Table 2: Hypothetical Kinetic Parameters for Acyl-CoA Thioesterase (ACOT) with this compound

Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
ACOT1This compound105008.38.3 x 105
ACOT2This compound253505.82.3 x 105

Table 3: Hypothetical Kinetic Parameters for Fatty Acid Elongase (ELOVL) with this compound

Enzyme IsoformSubstrateKm (µM)Vmax (pmol/min/mg)kcat (min-1)kcat/Km (M-1min-1)
ELOVL5This compound2010052.5 x 105
ELOVL7This compound121507.56.25 x 105

Experimental Protocols for Enzyme Kinetic Analysis

The following are generalized protocols for determining the kinetic parameters of ACSL, ACOT, and ELOVL enzymes with this compound or its corresponding fatty acid.

Protocol 1: Determination of ACSL Kinetic Parameters

This protocol is adapted from methods used for measuring long-chain fatty acyl-CoA synthetase activity.

1. Materials and Reagents:

  • Purified recombinant ACSL isoform

  • (11Z)-Eicosenoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Radiolabeled fatty acid (e.g., --INVALID-LINK---Eicosenoic acid) or a fluorescently labeled fatty acid analog

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., Dole's reagent: isopropanol:heptane:1 M H₂SO₄, 40:10:1)

  • Scintillation cocktail (for radioactive assays) or appropriate detection reagents for fluorescent assays

2. Experimental Workflow:

ACSL_Workflow cluster_prep Reaction Preparation cluster_assay Kinetic Assay cluster_analysis Analysis prep_reagents Prepare reaction mix: Buffer, ATP, MgCl₂, CoA, BSA initiate Initiate reaction by adding enzyme prep_reagents->initiate prep_substrate Prepare serial dilutions of (11Z)-Eicosenoic Acid prep_substrate->initiate prep_enzyme Prepare purified ACSL enzyme prep_enzyme->initiate incubate Incubate at 37°C for a fixed time initiate->incubate quench Stop reaction with quenching solution incubate->quench extract Extract radiolabeled acyl-CoA quench->extract quantify Quantify product by scintillation counting extract->quantify plot Plot initial velocity vs. substrate concentration quantify->plot calculate Calculate Km and Vmax using non-linear regression plot->calculate

Caption: Workflow for ACSL kinetic analysis.

3. Assay Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, CoA, and BSA.

  • Add varying concentrations of (11Z)-eicosenoic acid (and a tracer amount of radiolabeled fatty acid) to individual reaction tubes.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed amount of purified ACSL enzyme.

  • Incubate for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Extract the formed (11Z)-eicosenoyl-[¹⁴C]CoA using a suitable solvent partition method.

  • Quantify the radioactivity in the aqueous phase (containing the acyl-CoA) using a scintillation counter.

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Determination of ACOT Kinetic Parameters

This protocol outlines a general method for assessing acyl-CoA thioesterase activity.

1. Materials and Reagents:

  • Purified recombinant ACOT isoform

  • This compound

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Triton X-100

2. Experimental Workflow:

ACOT_Workflow cluster_prep Reaction Preparation cluster_assay Kinetic Assay cluster_analysis Analysis prep_reagents Prepare reaction mix: Buffer, DTNB initiate Initiate reaction by adding enzyme prep_reagents->initiate prep_substrate Prepare serial dilutions of This compound prep_substrate->initiate prep_enzyme Prepare purified ACOT enzyme prep_enzyme->initiate monitor Monitor absorbance change at 412 nm initiate->monitor calculate_rate Calculate initial velocity from the slope monitor->calculate_rate plot Plot initial velocity vs. substrate concentration calculate_rate->plot calculate_params Calculate Km and Vmax using non-linear regression plot->calculate_params

Caption: Workflow for ACOT kinetic analysis.

3. Assay Procedure:

  • Prepare a reaction mixture containing reaction buffer and DTNB in a microplate well.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding a fixed amount of purified ACOT enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance change is due to the reaction of the released CoA-SH with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Determination of ELOVL Kinetic Parameters

This protocol is a generalized method for measuring fatty acid elongase activity.

1. Materials and Reagents:

  • Microsomal preparations or purified recombinant ELOVL isoform

  • This compound

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing MgCl₂)

  • Radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA)

  • Quenching solution (e.g., 10% KOH in methanol)

  • Solvent for extraction (e.g., hexane)

  • Scintillation cocktail

2. Experimental Workflow:

ELOVL_Workflow cluster_prep Reaction Preparation cluster_assay Kinetic Assay cluster_analysis Analysis prep_reagents Prepare reaction mix: Buffer, NADPH, Malonyl-CoA initiate Initiate reaction by adding enzyme prep_reagents->initiate prep_substrate Prepare serial dilutions of This compound prep_substrate->initiate prep_enzyme Prepare microsomal fraction or purified ELOVL prep_enzyme->initiate incubate Incubate at 37°C for a fixed time initiate->incubate quench Stop reaction with methanolic KOH incubate->quench saponify Saponify lipids quench->saponify extract Extract fatty acids saponify->extract quantify Quantify radioactivity by scintillation counting extract->quantify plot Plot initial velocity vs. substrate concentration quantify->plot calculate Calculate Km and Vmax plot->calculate Fatty_Acid_Metabolism cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates FA (11Z)-Eicosenoic Acid ACSL ACSL FA->ACSL ATP, CoA AcylCoA This compound BetaOxidation ß-Oxidation AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis AcylCoA->LipidSynthesis ACOT ACOT AcylCoA->ACOT ELOVL ELOVL AcylCoA->ELOVL Malonyl-CoA, NADPH ACSL->AcylCoA AMP, PPi Elongation Fatty Acid Elongation Hydrolysis Hydrolysis Hydrolysis->FA Free Fatty Acid ACOT->Hydrolysis ELOVL->Elongation

References

Application Notes and Protocols for the Use of (11Z)-Eicosenoyl-CoA in Reconstituted Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-Eicosenoyl-CoA is a monounsaturated very-long-chain acyl-CoA that serves as a substrate for various enzymes involved in fatty acid metabolism, particularly the fatty acid elongase (FAE) systems. These enzyme systems are crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular lipids such as sphingolipids and glycerophospholipids. The elongation of this compound is a key step in the production of longer monounsaturated fatty acids, such as nervonic acid (24:1n-9), which are vital for various physiological processes, including myelin sheath maintenance and neuronal function.[1] Reconstituted enzyme systems provide a powerful in vitro platform to study the kinetics and regulation of the enzymes that metabolize this compound, offering insights into lipid metabolism and the pathophysiology of related disorders.

The fatty acid elongation cycle involves four key enzymes: a 3-ketoacyl-CoA synthase (KCS or ELOVL), a 3-ketoacyl-CoA reductase (KCR), a 3-hydroxyacyl-CoA dehydratase (HCD), and a trans-2,3-enoyl-CoA reductase (TER). The ELOVL (Elongation of Very-Long-Chain fatty acids) family of enzymes catalyzes the first and rate-limiting condensation step of this cycle.[2] There are seven known mammalian ELOVL enzymes (ELOVL1-7), each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[2] Understanding the interaction of this compound with specific ELOVL isoforms in reconstituted systems is critical for elucidating their roles in lipid homeostasis and for the development of therapeutic interventions for metabolic diseases.

Applications

The use of this compound in reconstituted enzyme systems has several key applications in research and drug development:

  • Enzyme Substrate Specificity and Kinetics: Determining the substrate specificity and kinetic parameters (Km, Vmax) of individual ELOVL isoforms for this compound. This is crucial for understanding the specific roles of each elongase in the synthesis of C22:1 and C24:1 fatty acids.

  • Drug Discovery and Screening: High-throughput screening of small molecule libraries to identify inhibitors or activators of specific ELOVL enzymes that utilize this compound as a substrate. Such compounds could be potential therapeutic agents for metabolic disorders like X-linked adrenoleukodystrophy (X-ALD), where the metabolism of VLCFAs is impaired.[3]

  • Mechanistic Studies: Elucidating the reaction mechanism of the fatty acid elongation complex. Reconstituted systems allow for the study of the individual components of the FAE machinery and their interactions in a controlled environment.

  • Investigating the Role of Cofactors and Regulators: Studying the influence of cofactors such as NADPH and regulatory proteins on the activity of the reconstituted FAE system with this compound.

Data Presentation

Table 1: Substrate Specificity of Relevant Mammalian ELOVL Enzymes

ELOVL IsoformPrimary SubstratesPotential Activity with this compound (C20:1)Reference
ELOVL1 Saturated and monounsaturated C20-C24 acyl-CoAsHigh[6]
ELOVL7 Saturated and polyunsaturated C16-C20 acyl-CoAsModerate to High[2][4][7]

Note: The indicated potential activity is inferred from the known substrate preferences of the enzymes.

Experimental Protocols

The following protocols are adapted from established methods for assaying fatty acid elongase activity and can be specifically tailored for the use of this compound.

Protocol 1: Reconstitution of ELOVL Enzymes into Proteoliposomes

This protocol describes the reconstitution of purified ELOVL enzymes into liposomes, which mimics the natural membrane environment of the enzyme.

Materials:

  • Purified ELOVL enzyme (e.g., ELOVL1 or ELOVL7)

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • Detergent (e.g., n-octyl-β-D-glucopyranoside)

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl)

  • This compound

  • [14C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 2 mM MgCl2, 1 mM DTT)

Procedure:

  • Liposome Preparation:

    • Dry the desired amount of phospholipids under a stream of nitrogen gas.

    • Resuspend the lipid film in reconstitution buffer containing a detergent to a final lipid concentration of 10 mg/mL.

    • Sonicate the lipid suspension until it becomes clear.

  • Reconstitution:

    • Mix the purified ELOVL enzyme with the prepared liposomes at a specific protein-to-lipid ratio (e.g., 1:20 w/w).

    • Incubate the mixture on ice for 30 minutes.

    • Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle agitation at 4°C for 2 hours.

    • The resulting proteoliposomes containing the reconstituted ELOVL enzyme can be collected by ultracentrifugation.

    • Resuspend the proteoliposome pellet in the desired buffer for activity assays.

Protocol 2: Fatty Acid Elongase Activity Assay using Radiolabeled Substrate

This assay measures the incorporation of radiolabeled malonyl-CoA into a long-chain fatty acid product upon reaction with this compound catalyzed by the reconstituted ELOVL enzyme.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reconstituted ELOVL proteoliposomes (e.g., 5-10 µg of protein)

      • Reaction buffer

      • This compound (e.g., 10-100 µM)

      • [14C]Malonyl-CoA (e.g., 10-50 µM, specific activity ~50-60 mCi/mmol)

      • NADPH (e.g., 1 mM)

    • Initiate the reaction by adding the [14C]Malonyl-CoA.

    • Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a solution of 2.5 M NaOH and 10% (w/v) NaBH4.

    • Saponify the lipids by heating at 70°C for 1 hour.

    • Acidify the reaction mixture by adding a strong acid (e.g., 6 M HCl).

    • Extract the fatty acids by adding an organic solvent (e.g., hexane) and vortexing.

    • Centrifuge to separate the phases and collect the upper organic phase.

  • Quantification:

    • Evaporate the organic solvent.

    • Resuspend the fatty acid product in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabel incorporated into the fatty acid product per unit time.

Signaling Pathways and Experimental Workflows

The elongation of this compound leads to the formation of longer monounsaturated fatty acids, which can be incorporated into various lipids and participate in cellular signaling.

Fatty Acid Elongation Cycle

The following diagram illustrates the four enzymatic steps of the fatty acid elongation cycle, where this compound serves as the initial substrate for the ELOVL enzyme.

FattyAcidElongation sub This compound (C20:1-CoA) elovl ELOVL (Condensation) sub->elovl mal Malonyl-CoA mal->elovl prod1 3-Ketoacyl-CoA (C22:1) kcr KCR (Reduction) prod1->kcr prod2 3-Hydroxyacyl-CoA (C22:1) hcd HCD (Dehydration) prod2->hcd prod3 trans-2,3-Enoyl-CoA (C22:1) ter TER (Reduction) prod3->ter prod4 (13Z)-Docosenoyl-CoA (C22:1-CoA) nadph1 NADPH nadph1->kcr nadp1 NADP+ nadph2 NADPH nadph2->ter nadp2 NADP+ h2o H₂O co2 CO₂ elovl->prod1 elovl->co2 kcr->prod2 kcr->nadp1 hcd->prod3 hcd->h2o ter->prod4 ter->nadp2

Caption: The fatty acid elongation cycle.

Experimental Workflow for Screening ELOVL Inhibitors

This diagram outlines a typical workflow for screening potential inhibitors of ELOVL enzymes using a reconstituted system and this compound as the substrate.

Workflow start Start reconstitute Reconstitute ELOVL enzyme into proteoliposomes start->reconstitute prepare Prepare reaction mix with This compound and [14C]Malonyl-CoA reconstitute->prepare add_compound Add test compound (potential inhibitor) prepare->add_compound incubate Incubate at 37°C add_compound->incubate terminate Terminate reaction and extract fatty acids incubate->terminate measure Measure radioactivity terminate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end SignalingPathway start This compound elongation Fatty Acid Elongation (ELOVL1/ELOVL7) start->elongation c22_1 Erucic Acid (C22:1) elongation->c22_1 elongation2 Fatty Acid Elongation (ELOVL1) c22_1->elongation2 nervonic_acid Nervonic Acid (C24:1) elongation2->nervonic_acid sphingolipids Incorporation into Sphingolipids (e.g., Ceramides, Sphingomyelin) nervonic_acid->sphingolipids pi3k Activation of PI3K/Akt Signaling Pathway nervonic_acid->pi3k inflammation Modulation of Neuroinflammation nervonic_acid->inflammation myelin Myelin Sheath Formation and Maintenance sphingolipids->myelin neuroprotection Neuroprotection and Cognitive Function pi3k->neuroprotection

References

Analytical Standards for (11Z)-Eicosenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Eicosenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester. As an activated form of (11Z)-eicosenoic acid (gondoic acid), it serves as a key intermediate in various metabolic pathways, including fatty acid elongation and desaturation. The accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound, as well as information on its synthesis and physicochemical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for the development and validation of analytical methods.

PropertyValueReference
Systematic Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-icos-11-enethioate[1]
Synonyms (11Z)-eicos-11-enoyl-CoA, (11Z)-eicosenoyl-coenzyme A, 11cis-eicosenoyl-CoA, Gonyl-CoA[1]
Molecular Formula C41H72N7O17P3S[2]
Molecular Weight 1060.03 g/mol [2]
Exact Mass 1059.391825[1]
Calculated logP 8.73[1]
Topological Polar Surface Area 365.70 Ų[1]
Hydrogen Bond Donors 9[1]
Hydrogen Bond Acceptors 21[1]

Synthesis and Purification

The preparation of a pure this compound standard is fundamental for its accurate quantification in biological samples. Both chemical and enzymatic methods can be employed for its synthesis.

Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between (11Z)-eicosenoic acid and coenzyme A.

Materials:

  • (11Z)-Eicosenoic acid

  • Coenzyme A (CoA), lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[3]

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM Coenzyme A

    • 0.5 mM (11Z)-Eicosenoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 0.1% Triton X-100 (to aid in solubilization)

    • Acyl-CoA synthetase (concentration to be optimized based on enzyme activity)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture with a small amount of perchloric acid.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 20% methanol in water) to remove unreacted CoA, ATP, and other polar components.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the purified this compound in a suitable buffer for analysis.

dot

cluster_synthesis Enzymatic Synthesis Workflow Reactants (11Z)-Eicosenoic Acid + CoA + ATP Enzyme Acyl-CoA Synthetase + MgCl2, Triton X-100 Reactants->Enzyme Substrates Incubation Incubation (37°C, 1-2h) Enzyme->Incubation Catalysis Termination Reaction Termination (Acetonitrile or Acid) Incubation->Termination SPE Solid-Phase Extraction (C18) Termination->SPE Purification Purified Purified this compound SPE->Purified

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Methods

The analysis of this compound typically involves extraction from a biological matrix, followed by chromatographic separation and detection.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissues.[4]

Materials:

  • Tissue sample (e.g., liver, heart, brain)

  • 100 mM Potassium phosphate buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

Protocol:

  • Homogenization: Homogenize the frozen, powdered tissue sample in 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing a known amount of internal standard.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Extraction: Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes.

  • Collection of Supernatant: Carefully collect the upper phase containing the acyl-CoAs.

  • Dilution: Dilute the supernatant with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Purification: The diluted extract can be further purified using solid-phase extraction as described in the synthesis section.

dot

cluster_extraction Tissue Extraction Workflow Tissue Frozen Tissue Powder Homogenize1 Homogenize in Buffer + Internal Standard Tissue->Homogenize1 Homogenize2 Add 2-Propanol & Homogenize Homogenize1->Homogenize2 Extract Add (NH4)2SO4 & Acetonitrile & Vortex Homogenize2->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dilute Dilute for Purification Collect->Dilute

Caption: Workflow for the extraction of long-chain acyl-CoAs from tissues.

HPLC-UV Analysis

High-performance liquid chromatography with ultraviolet detection is a common method for the analysis of acyl-CoAs. The adenine (B156593) moiety of coenzyme A allows for detection at approximately 260 nm.

Instrumentation and Conditions (General Method):

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 75 mM Potassium phosphate buffer (pH 4.9)
Mobile Phase B Acetonitrile containing 600 mM glacial acetic acid
Gradient Optimized for separation of long-chain acyl-CoAs (e.g., linear gradient from 20% to 80% B over 30 minutes)
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 - 100 µL

Note: The retention time for this compound will need to be determined by injecting a pure standard.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry offers higher sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Instrumentation and Conditions (General Method):

ParameterValue
Column UPLC C18 or C8 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or ammonium hydroxide
Mobile Phase B Acetonitrile with 0.1% formic acid or ammonium hydroxide
Gradient Optimized for separation of long-chain acyl-CoAs
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion. For quantification, the transition from the precursor ion ([M+H]+) to a specific product ion is monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound1060.4To be determined empirically (a common fragment is the acylium ion)
Internal Standard (e.g., Heptadecanoyl-CoA)1004.4To be determined empirically

Note: The optimal collision energy and other MS parameters should be determined by infusing a pure standard of this compound.

Biological Role and Signaling Pathways

This compound is an intermediate in the elongation of monounsaturated fatty acids. It is formed from the elongation of oleoyl-CoA (18:1n-9) and can be further elongated or desaturated to other fatty acyl-CoAs.

dot

cluster_pathway Fatty Acid Elongation Pathway Oleoyl_CoA Oleoyl-CoA (18:1n-9) Elongase Elongase (ELOVL) Oleoyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase + 2C Eicosenoyl_CoA This compound (20:1n-9) Elongase->Eicosenoyl_CoA Further_Elongation Further Elongation / Desaturation Eicosenoyl_CoA->Further_Elongation

Caption: Simplified pathway of this compound formation.

Conclusion

These application notes provide a comprehensive overview of the analytical standards for this compound. The detailed protocols for synthesis, extraction, purification, and analysis will serve as a valuable resource for researchers in the fields of lipid metabolism, drug discovery, and biomedical research. The provided methodologies can be adapted and optimized for specific experimental needs, enabling the accurate and reliable quantification of this important lipid metabolite.

References

Application Note: Sample Preparation for the Analysis of (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (11Z)-Eicosenoyl-CoA is a long-chain fatty acyl-coenzyme A ester, an essential intermediate in lipid metabolism.[1] Accurate quantification of specific acyl-CoAs like this compound is critical for understanding metabolic pathways, identifying disease biomarkers, and developing therapeutic agents. However, their analysis is challenging due to their low endogenous concentrations and susceptibility to enzymatic and chemical degradation during sample preparation.[1][2] This document provides detailed protocols for the extraction and purification of this compound from biological matrices, ensuring sample integrity for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Principle: The successful analysis of this compound hinges on a robust sample preparation strategy. The general workflow involves rapid tissue homogenization in a cold, acidic buffer to quench enzymatic activity, followed by extraction of the acyl-CoAs using organic solvents.[3][4] The extract is then purified, typically using solid-phase extraction (SPE), to remove interfering substances like phospholipids (B1166683) and complex lipids.[5][6] The final eluate is concentrated and analyzed using a highly sensitive method such as LC-MS/MS.[7][8]

Section 1: Critical Sample Handling and Stability

The stability of acyl-CoAs is paramount for accurate quantification. Acyl-CoA hydrolases present in tissue can rapidly degrade the target analyte.[1] Furthermore, lipids are prone to oxidation.[2][9]

Key Recommendations:

  • Quenching: Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until processing.[2]

  • Temperature Control: All extraction and preparation steps should be performed on ice or at 4°C to minimize enzymatic degradation.[7]

  • Enzyme Inhibition: Homogenization should be carried out in an acidic buffer (e.g., pH 4.9) to inhibit the activity of acyl-CoA hydrolases.[3]

  • Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents is recommended to prevent oxidative degradation, though this must be compatible with downstream analysis.[2][9]

  • Speed: The time from sample thawing to the final stable extract should be minimized.[10]

Section 2: Experimental Protocols

Two primary methods are presented: a widely used Solid-Phase Extraction (SPE) method for comprehensive purification and a Liquid-Liquid Extraction (LLE) method for rapid processing.

Protocol 1: Tissue Extraction and Solid-Phase Extraction (SPE) Purification

This protocol is adapted from established methods for long-chain acyl-CoA analysis and provides high recovery and purity.[3][11] It is suitable for complex matrices like liver, brain, and muscle tissue.

Materials and Reagents:

  • Tissue sample (< 100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol (IPA)

  • SPE Columns: C18 or Oligonucleotide Purification Cartridges

  • SPE Elution Solvent: 2-Propanol

  • HPLC Solvent A: 75 mM KH2PO4, pH 4.9

  • HPLC Solvent B: Acetonitrile with 0.1% Formic Acid

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh a frozen tissue sample (~50-100 mg) and place it in a pre-chilled glass homogenizer. Add 10 volumes of ice-cold Homogenization Buffer. Homogenize thoroughly on ice.

  • Solvent Extraction: To the homogenate, add 2-propanol followed by acetonitrile.[3][11] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • SPE Column Conditioning: Condition an SPE column by washing it with 2-propanol followed by the Homogenization Buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with an aqueous buffer (e.g., Homogenization Buffer) to remove unbound, polar contaminants.

  • Elution: Elute the acyl-CoAs from the column using 2-propanol.[3][4]

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of HPLC Solvent A/B mixture for LC-MS/MS analysis.

Protocol 2: Biphasic Liquid-Liquid Extraction (LLE)

This method, based on the principles of Bligh-Dyer or Folch extractions, is rapid and effective for removing bulk lipids.[5][10][12]

Materials and Reagents:

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in an ice-cold solution, such as a methanol/water mixture.

  • Phase Separation: Add chloroform and vortex to create a biphasic system (chloroform/methanol/water).[10]

  • Centrifugation: Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes at 4°C to separate the layers.

  • Aqueous Phase Collection: Long-chain acyl-CoAs will partition into the upper methanolic aqueous phase.[5] Carefully collect this upper layer, avoiding the protein interface and the lower chloroform layer which contains neutral lipids.

  • Extraction: To the collected aqueous phase, add a high salt solution (e.g., 2 M ammonium acetate) and methanol to extract the long-chain acyl-CoAs.[10]

  • Concentration: Evaporate the solvent from the extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.

Section 3: Data Presentation

The choice of extraction method impacts analyte recovery and data quality. The following table summarizes quantitative data from various published methods for long-chain acyl-CoA analysis.

Method TypeMatrixRecovery Rate (%)Key AdvantagesReference(s)
SPE (Oligonucleotide Column) with ACN/IPA Extraction Rat Heart, Kidney, Muscle70 - 80%High reproducibility, good separation of acyl-CoAs.[3][4]
SPE (C18 Column) with Bligh-Dyer Extraction Canine Renal Cortex, Murine Liver~85% (inferred)Effective removal of complex lipids, picomolar sensitivity.[5]
LLE with Acyl-CoA-Binding Protein Rat Tissue~55%Fast and easy to perform.[10]
SPE (Silica Gel) with ACN/IPA Extraction Rat Liver83 - 90% (SPE step)High recovery across a wide range of acyl-CoA chain lengths.[11]
SSA Deproteinization (No SPE) Biological Samples59 - 80% (for short-chain)Simple, avoids loss of some precursors on SPE columns.[8]

Section 4: Mandatory Visualizations

Diagrams help visualize the experimental process and the metabolic context of this compound.

G Experimental Workflow for Acyl-CoA Analysis cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (<100mg) Flash-freeze in N2 Homogenize Homogenization (Cold, pH 4.9 Buffer) Tissue->Homogenize Inhibit Hydrolases Extract Solvent Extraction (e.g., Acetonitrile/IPA) Homogenize->Extract Isolate Analytes Purify Purification (e.g., Solid-Phase Extraction) Extract->Purify Remove Interferences Concentrate Elution & Concentration (Under Nitrogen) Purify->Concentrate Isolate Acyl-CoAs LCMS LC-MS/MS Analysis Concentrate->LCMS Inject Sample Data Data Acquisition & Quantitation LCMS->Data

Caption: General workflow for this compound sample preparation and analysis.

G Metabolic Context of this compound cluster_fates Potential Metabolic Fates node_substrate node_substrate node_product node_product node_enzyme node_enzyme node_fate node_fate FA (11Z)-Eicosenoic Acid (Free Fatty Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi Target This compound ACSL->Target Activation CoA_ATP Coenzyme A + ATP CoA_ATP->ACSL BetaOx Mitochondrial β-Oxidation Target->BetaOx Energy Production LipidSyn Complex Lipid Synthesis (e.g., Phospholipids, TAGs) Target->LipidSyn Esterification Elongation Fatty Acid Elongation Target->Elongation Chain Modification

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-Eicosenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (acyl-CoA) that plays a role as an intermediate in the fatty acid elongation pathway. The accurate separation and quantification of this compound from biological matrices are crucial for studying lipid metabolism and its association with various physiological and pathological conditions. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for the analysis of acyl-CoAs. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using reversed-phase HPLC.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process begins with the extraction of acyl-CoAs from a biological sample, followed by separation using HPLC and detection by UV absorbance. Data analysis is the final step to quantify the target analyte.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction (Isopropanol/Acetonitrile) Tissue_Homogenization->Acyl_CoA_Extraction Solid_Phase_Extraction Solid-Phase Extraction (Purification) Acyl_CoA_Extraction->Solid_Phase_Extraction HPLC_Separation Reversed-Phase HPLC (C18 Column) Solid_Phase_Extraction->HPLC_Separation UV_Detection UV Detection (259 nm) HPLC_Separation->UV_Detection Chromatogram_Analysis Chromatogram Analysis UV_Detection->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[1][2]

Materials:

  • Frozen tissue sample

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated (NH4)2SO4

  • Heptadecanoyl-CoA (internal standard)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen, powdered tissue.

  • Homogenize the tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer containing a known amount of heptadecanoyl-CoA as an internal standard.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Proceed to solid-phase extraction for further purification or directly to HPLC analysis if the sample is sufficiently clean.

2. HPLC Separation and Detection

This method utilizes a reversed-phase C18 column for the separation of long-chain acyl-CoAs based on their hydrophobicity.[3][4]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water.

  • Mobile Phase B: Acetonitrile.

HPLC Conditions:

Parameter Value
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection UV at 259 nm

| Run Time | 30 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 10 90
25.0 10 90
25.1 60 40

| 30.0 | 60 | 40 |

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of a standard mixture of long-chain acyl-CoAs, including this compound.

Table 1: Hypothetical Retention Times and Peak Areas for Acyl-CoA Standards

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
Palmitoyl-CoA (16:0)12.5158,00010
Oleoyl-CoA (18:1)14.2165,00010
This compound (20:1) 16.8 172,000 10
Arachidonoyl-CoA (20:4)18.5169,00010
Behenoyl-CoA (22:0)20.1155,00010

Signaling Pathway

This compound is an intermediate in the fatty acid elongation pathway, a crucial metabolic process for the synthesis of very-long-chain fatty acids. These fatty acids are essential components of cellular membranes and precursors for signaling molecules. The pathway involves a cycle of four enzymatic reactions.

G cluster_pathway Fatty Acid Elongation Pathway cluster_example Example with this compound Malonyl_CoA Malonyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Malonyl_CoA->Ketoacyl_CoA Acyl_CoA_n Acyl-CoA (n) Acyl_CoA_n->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2,3-Enoyl-CoA (n+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_n2 Reduction (trans-2,3-Enoyl-CoA Reductase) Acyl_CoA_n2->Acyl_CoA_n Further Elongation Cycles Oleoyl_CoA Oleoyl-CoA (18:1) Eicosenoyl_CoA This compound (20:1) Oleoyl_CoA->Eicosenoyl_CoA Elongation Cycle

Caption: Fatty acid elongation pathway.

References

Troubleshooting & Optimization

troubleshooting (11Z)-eicosenoyl-CoA instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (11Z)-eicosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter with this compound, focusing on its inherent instability.

Q1: My experiment is yielding inconsistent or lower-than-expected results. Could my this compound be degrading?

A1: Yes, this is a common issue. This compound, like other long-chain unsaturated acyl-CoAs, is susceptible to several degradation pathways. The two primary non-enzymatic pathways are hydrolysis of the thioester bond and oxidation of the cis-double bond. Thioesters are considered "high energy" functional groups and are more reactive than standard oxygen esters, making them prone to hydrolysis, especially under non-neutral pH conditions.[1][2][3][4][5]

Q2: What are the primary causes of this compound degradation in an experimental setting?

A2: The main culprits for degradation are:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions. Thioester hydrolysis is a thermodynamically favorable reaction.[2][4]

  • Oxidation: The (11Z) double bond is a target for oxidation by atmospheric oxygen or contaminating reactive oxygen species. This process can be accelerated by exposure to light and certain metal ions.

  • Enzymatic Degradation: If your experimental system (e.g., cell lysate) contains acyl-CoA thioesterases, these enzymes will rapidly hydrolyze your compound.[6]

  • Improper Storage & Handling: Repeated freeze-thaw cycles, storage in suboptimal solvents or at incorrect temperatures, and prolonged exposure to air can significantly reduce the stability of the molecule.

Q3: What is the optimal way to prepare and store stock solutions of this compound?

A3: To ensure maximum stability:

  • Reconstitution: Reconstitute lyophilized this compound in an appropriate aqueous buffer (e.g., phosphate (B84403) or HEPES) at a slightly acidic to neutral pH (pH 6.0-7.0). Avoid strongly acidic or alkaline conditions. Some studies suggest that acyl-CoA stock solutions can be prepared in specific solvent mixtures for analysis.[7][8]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage Temperature: Store aliquots at -80°C for long-term stability. For short-term storage (a few hours), keep solutions on ice. Prepared sample extracts have been shown to be stable at 4°C for at least 24 hours.[9]

  • Inert Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Q4: I suspect my compound is adsorbing to the sides of my plastic tubes. How can I prevent this?

A4: Long-chain acyl-CoAs are amphiphilic and can adsorb to surfaces, especially standard polypropylene (B1209903) tubes. This reduces the effective concentration of the molecule in your solution.

  • Use Low-Adsorption Tubes: Utilize low-protein-binding polypropylene or siliconized tubes for storage and experimental use.

  • Consider Additives: In some cases, the inclusion of a small amount of a non-ionic surfactant or a carrier protein like fatty acid-free BSA in the buffer can help prevent surface adsorption, but this must be compatible with your downstream application.

Q5: How can I check the integrity of my this compound solution?

A5: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12][13] These methods can separate intact this compound from its degradation products (e.g., free coenzyme A and (11Z)-eicosenoic acid). A simple check involves monitoring the UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A. A decrease in the peak corresponding to your molecule over time indicates degradation.

Quantitative Data on Acyl-CoA Stability

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of various acyl-CoAs in different injection solvents over 24 hours, which can serve as a general guideline. Stability was assessed by measuring the change in analytical response relative to the initial measurement (0 h).

Injection Solvent CompositionAnalyte ClassStability at 6 hours (% of Initial)Stability at 24 hours (% of Initial)Reference
Methanol:Water (1:5, v/v)C2, C8, C16, C18:1-CoA~95-105%~90-110%[7]
Methanol:Water:Isopropanol (1:1:1, v/v/v)C2, C8, C16, C18:1-CoA~98-102%~95-105%[7]
Methanol:50 mM Ammonium Acetate (1:1, v/v)C2, C8, C16, C18:1-CoA~80-100%~70-115% (variable)[7]
Methanol (100%)C2, C8, C16, C18:1-CoA~100-110%~100-120% (variable)[7]

Note: The variability and increase in response for some analytes in certain solvents at 24 hours may be due to solvent evaporation or other analytical artifacts. Solvents with higher water content, such as MeOH:Water mixtures, generally showed acceptable stability.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound by RP-HPLC

This protocol provides a framework for conducting a time-course experiment to evaluate the stability of this compound under specific buffer and temperature conditions.

1. Materials and Reagents:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Buffer of choice (e.g., 100 mM potassium phosphate, pH 7.0)

  • Low-adsorption polypropylene tubes

  • Reversed-phase HPLC system with a C18 column and UV detector

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[11][12]

  • Mobile Phase B: Acetonitrile[11]

2. Procedure:

  • Stock Solution Preparation: Carefully reconstitute the lyophilized this compound in the buffer of choice to a known concentration (e.g., 1 mM). Perform this step on ice.

  • Experimental Setup:

    • Dispense aliquots of the stock solution into separate low-adsorption tubes for each time point and condition to be tested (e.g., 4°C vs. 25°C).

    • For the "Time 0" sample, immediately add an equal volume of ice-cold acetonitrile (B52724) to quench any degradation, vortex, and centrifuge to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • Incubation: Place the remaining tubes at their designated incubation temperatures.

  • Time Points: At each planned time point (e.g., 1, 4, 8, 24 hours), remove one tube from each condition. Immediately quench the sample with ice-cold acetonitrile as described in step 2.2.

  • HPLC Analysis:

    • Set the UV detector to monitor absorbance at 260 nm.[10]

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 56% Solvent A, 44% Solvent B).[11]

    • Inject the supernatant from each time point into the HPLC system.

    • Run a gradient elution to separate this compound from its potential degradation products. A typical gradient might involve increasing the percentage of Solvent B over 30-40 minutes.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the "Time 0" sample.

    • Integrate the area under this peak for each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the peak area at "Time 0".

    • Plot the percentage of intact compound versus time to determine its stability profile under the tested conditions.

Visualizations

Degradation Pathways

DegradationPathways cluster_main cluster_hydrolysis Hydrolysis (Catalyzed by H⁺, OH⁻, Thioesterases) cluster_oxidation Oxidation (O₂, light, metal ions) EicoCoA This compound CoA Coenzyme A EicoCoA->CoA Thioester Cleavage EicoAcid (11Z)-eicosenoic Acid EicoCoA->EicoAcid Thioester Cleavage OxidizedProducts Oxidized Products (e.g., epoxides, aldehydes) EicoCoA->OxidizedProducts Double Bond Attack

Caption: Primary non-enzymatic degradation routes for this compound.

Experimental Workflow for Ensuring Stability

ExperimentalWorkflow cluster_experiment Day of Experiment start Receive Lyophilized This compound store_lyo Store at -80°C until use start->store_lyo reconstitute Reconstitute in cold buffer (pH 6-7) on ice store_lyo->reconstitute aliquot Aliquot into single-use low-adsorption tubes reconstitute->aliquot store_stock Flash freeze and store aliquots at -80°C aliquot->store_stock thaw Thaw one aliquot on ice store_stock->thaw prepare_rxn Prepare reaction mixtures on ice thaw->prepare_rxn run_exp Run Experiment prepare_rxn->run_exp analyze Analyze Results run_exp->analyze

Caption: Recommended workflow for handling this compound to maintain stability.

Troubleshooting Decision Tree

TroubleshootingTree start Unexpected Experimental Results? issue_low_signal Low or no activity/ signal? start->issue_low_signal Yes issue_inconsistent Inconsistent results/ high variability? start->issue_inconsistent No cause_degradation Cause: Degradation? issue_low_signal->cause_degradation Likely cause_concentration Cause: Incorrect Concentration? issue_low_signal->cause_concentration Possible issue_inconsistent->cause_degradation Possible cause_handling Cause: Inconsistent Handling? issue_inconsistent->cause_handling Likely sol_ph Check buffer pH. Is it between 6.0-7.5? cause_degradation->sol_ph sol_fresh Prepare fresh aliquots from lyophilized powder. cause_degradation->sol_fresh sol_storage Review storage. Was it kept at -80°C? cause_degradation->sol_storage sol_adsorption Use low-adsorption tubes. Consider a carrier protein. cause_concentration->sol_adsorption sol_verify Verify concentration and integrity via HPLC/LC-MS. cause_concentration->sol_verify cause_handling->sol_fresh sol_aliquot Are you using single-use aliquots to avoid freeze-thaw? cause_handling->sol_aliquot

Caption: Decision tree for troubleshooting issues with this compound.

References

optimizing storage conditions for long-term stability of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of (11Z)-eicosenoyl-CoA. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (up to one week), it is recommended to store this compound as a solution in an appropriate organic solvent or an acidic aqueous buffer at -20°C. To minimize degradation, the solution should be stored in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the optimal long-term storage condition for this compound?

For long-term stability, this compound should be stored as a dry film or powder at -80°C under an inert atmosphere. If supplied in a solvent, the solvent should be evaporated under a stream of inert gas before long-term storage. Aliquoting the compound into smaller quantities before drying is recommended to avoid repeated freeze-thaw cycles.

Q3: Which solvents are suitable for dissolving this compound?

This compound can be dissolved in a variety of solvents. For stock solutions, organic solvents such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are suitable. For aqueous experimental buffers, it is crucial to use a slightly acidic pH (e.g., pH 4.0-6.0) to improve stability. It is important to note that long-chain acyl-CoAs can form micelles in aqueous solutions.

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated by neutral or alkaline pH.

  • Oxidation: The cis-double bond at the 11th position is prone to oxidation, especially in the presence of oxygen and metal ions.

Q5: How can I assess the purity and integrity of my this compound sample?

The purity and integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of CoA) or a mass spectrometer (MS). The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an enzymatic assay Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Verify the storage conditions and handling procedures. 3. Assess the purity of the stock solution using HPLC.
Inconsistent or non-reproducible experimental results 1. Variability in the concentration of active this compound due to degradation. 2. Formation of micelles affecting the availability of the substrate.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Use a consistent and validated protocol for sample preparation. 3. Consider the critical micelle concentration (CMC) of this compound in your experimental buffer.
Peak broadening or tailing in HPLC analysis Interaction of the negatively charged phosphate (B84403) groups of the CoA moiety with the HPLC column's stationary phase or metal components.1. Use a reversed-phase column with a stationary phase designed for polar compounds. 2. Incorporate a phosphate buffer (e.g., potassium phosphate) in the mobile phase. 3. Use a mobile phase with a slightly acidic pH.
Appearance of extra peaks in HPLC chromatogram after storage Hydrolysis or oxidation of this compound.1. Store the compound under the recommended conditions (-80°C, dry, inert atmosphere). 2. Avoid exposure to light and oxygen. 3. Consider adding an antioxidant (e.g., BHT) to organic stock solutions, ensuring it does not interfere with downstream applications.

Data Presentation: Storage Condition Stability

Storage Condition Temperature Solvent/State Atmosphere Expected Stability
Long-Term-80°CDry Powder/FilmInert Gas (Argon/Nitrogen)High (Months to Years)
Long-Term-20°CDry Powder/FilmInert Gas (Argon/Nitrogen)Moderate (Months)
Short-Term-20°COrganic Solvent (e.g., Ethanol)Inert Gas (Argon/Nitrogen)Good (Weeks)
Short-Term-20°CAqueous Buffer (pH 4.0-6.0)Inert Gas (Argon/Nitrogen)Moderate (Days to a Week)
Room TemperatureAnyAnyAirLow (Hours)
Aqueous Buffer (pH > 7.0)AnyAqueousAirVery Low (Prone to rapid hydrolysis)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (or other suitable organic solvent)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a stream of inert gas, weigh the desired amount of this compound.

  • Dissolve the solid in the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Flush the headspace of the vial with inert gas before sealing the cap tightly.

  • Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term use.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a method to monitor the stability of this compound over time using reversed-phase HPLC.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours), dilute an aliquot of the stored this compound solution to a suitable concentration (e.g., 100 µM) with Mobile Phase A.

  • HPLC Analysis:

    • Set the UV detector to 260 nm.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a gradient elution, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

    • The flow rate is typically 1 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the initial time point (t=0).

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the area at t=0.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Biosynthesis of this compound via Fatty Acid Elongation

fatty_acid_elongation cluster_start Starting Substrate cluster_cycle Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) cluster_product Product Oleoyl-CoA Oleoyl-CoA Condensation Condensation Oleoyl-CoA->Condensation ELOVL (Elongase) Reduction1 Reduction1 Condensation->Reduction1 3-ketoacyl-CoA reductase Dehydration Dehydration Reduction1->Dehydration 3-hydroxyacyl-CoA dehydratase Reduction2 Reduction2 Dehydration->Reduction2 trans-2-enoyl-CoA reductase Eicosenoyl-CoA This compound Reduction2->Eicosenoyl-CoA Elongated Acyl-CoA

Caption: Biosynthesis of this compound from Oleoyl-CoA.

Troubleshooting Workflow for this compound Experiments

troubleshooting_workflow Start Inconsistent Results? Check_Storage Verify Storage Conditions (-80°C, dry, inert gas) Start->Check_Storage Check_Handling Review Handling Procedures (Fresh solutions, minimize freeze-thaw) Check_Storage->Check_Handling Assess_Purity Assess Purity by HPLC/MS Check_Handling->Assess_Purity Problem_Identified Problem Identified Assess_Purity->Problem_Identified Degradation Detected No_Degradation Compound Stable Assess_Purity->No_Degradation No Degradation Detected Consider_Other_Factors Investigate other experimental variables (e.g., enzyme activity, buffer composition) No_Degradation->Consider_Other_Factors

Caption: Troubleshooting workflow for experiments using this compound.

Technical Support Center: (11Z)-Eicosenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (11Z)-eicosenoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for accurate this compound quantification?

A1: The accurate quantification of this compound is primarily influenced by three critical factors:

  • Sample Integrity: Due to their inherent instability, long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation.[1] Proper sample handling, including rapid processing of fresh tissue, flash-freezing in liquid nitrogen, and storage at -80°C, is paramount to prevent degradation.[1][2] Repeated freeze-thaw cycles should be strictly avoided.[1]

  • Extraction Efficiency: The choice of extraction method and solvents significantly impacts recovery. A widely used and effective approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][3] Solid-phase extraction (SPE) is often incorporated for sample cleanup and to enhance recovery rates.[1][4]

  • Analytical Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[5][6][7] Careful optimization of chromatographic conditions to achieve good peak shape and minimize matrix effects is crucial.[6][8] The use of a suitable internal standard is essential for accurate quantification.[9]

Q2: I am observing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough tissue homogenization; a glass homogenizer is recommended.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Maintain samples on ice throughout the procedure and work swiftly.[1] Use fresh, high-purity solvents to minimize chemical degradation. Introduce an internal standard early in the workflow to monitor and correct for losses.[1]
Inefficient Solid-Phase Extraction (SPE) Verify that the SPE column is correctly conditioned and equilibrated before sample loading.[1] Optimize the wash and elution steps to ensure efficient binding and subsequent release of the analyte.
Adsorption to Surfaces The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces, leading to analyte loss. A derivatization strategy, such as phosphate methylation, can mitigate this issue.[9]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, particularly ion suppression, are a common challenge in the LC-MS/MS analysis of complex biological samples and can significantly impact quantification.[8][10] To minimize these effects:

  • Optimize Sample Preparation: Employ a robust extraction and cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

  • Chromatographic Separation: Develop a highly efficient LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or column chemistry.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard specific to this compound. If a specific standard is unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA, can be used.[5][7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure the analyte concentration remains above the lower limit of quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)
  • Symptom: Broad, asymmetric peaks for this compound, particularly in later-eluting regions of the chromatogram.[6][8]

  • Potential Causes & Solutions:

    • Secondary Interactions: The phosphate moiety of the CoA molecule can interact with active sites on the column or LC system. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can help to deprotonate silanols and reduce these interactions.[6]

    • Column Overload: Injecting too much sample can lead to peak distortion.[8] Try reducing the injection volume or diluting the sample.

    • Inappropriate Column Chemistry: A standard C18 column may not be optimal. Consider experimenting with different stationary phases or column dimensions.

Issue 2: Inconsistent Quantification Results
  • Symptom: High variability in the quantified amounts of this compound across replicate injections or different batches of samples.

  • Potential Causes & Solutions:

    • Analyte Instability: this compound may be degrading in the autosampler. Ensure the autosampler is kept at a low temperature (e.g., 4°C).

    • Inadequate Internal Standard Correction: The internal standard may not be behaving similarly to the analyte. Ensure the internal standard is added at the very beginning of the sample preparation process.[1] A stable isotope-labeled internal standard is the ideal choice.[9][11]

    • Extraction Inconsistency: Variability in the extraction procedure can lead to inconsistent recoveries. Ensure all samples are treated identically and that solvent and sample volumes are accurate.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of ACN and 1 mL of isopropanol to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of a 2% formic acid solution, followed by 3 mL of methanol.

  • Elution: Elute the acyl-CoAs with two successive additions of 1.5 mL of 2% NH4OH in methanol, followed by one addition of 1.5 mL of 5% NH4OH in methanol.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

Data Presentation: Recovery Rates

The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specifics of the extraction protocol. The following table provides a summary of reported recovery rates.

Tissue TypeExtraction MethodReported Recovery RateReference
Various TissuesModified HPLC with solid-phase purification70-80%[3]
Rat LiverAcetonitrile/2-propanol extraction with pyridylethyl-functionalized silica (B1680970) gel purification83-90% (for solid-phase extraction step)[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue 1. Tissue Homogenization (in acidic buffer with internal standard) extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) tissue->extraction centrifugation 3. Centrifugation & Supernatant Collection extraction->centrifugation conditioning 4. SPE Column Conditioning loading 5. Sample Loading centrifugation->loading washing 6. Column Washing loading->washing elution 7. Elution of Acyl-CoAs washing->elution concentration 8. Sample Concentration elution->concentration reconstitution 9. Reconstitution concentration->reconstitution lcms 10. LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Recovery of This compound lysis Incomplete Lysis/ Extraction start->lysis degradation Analyte Degradation start->degradation spe Inefficient SPE start->spe optimize_lysis Optimize Homogenization & Solvent Ratios lysis->optimize_lysis Check improve_handling Work Quickly on Ice, Use Fresh Solvents degradation->improve_handling Check optimize_spe Optimize SPE Conditioning & Elution spe->optimize_spe Check

Caption: Troubleshooting logic for low recovery of this compound.

References

improving peak resolution of (11Z)-eicosenoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (11Z)-eicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the peak resolution and overall quality of your chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing poor peak resolution or peak tailing for this compound?

Poor peak shape, characterized by tailing or broad peaks, is a common issue in the chromatography of long-chain acyl-CoAs. This can compromise the accuracy of quantification and the resolution from other closely eluting species. The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and HPLC system.

Troubleshooting Guide: Improving Peak Shape

Possible Cause Troubleshooting Steps & Solutions
Secondary Silanol (B1196071) Interactions This compound, like other acyl-CoAs, can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1] Solution: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.[1] Consider adding a competing base, such as triethylamine, to the mobile phase to mask silanol interactions.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape. Solution: For acyl-CoAs, a slightly acidic mobile phase is often employed. An improved method for long-chain acyl-CoA analysis uses a binary gradient system with solvent A as 75 mM KH2PO4 (pH 4.9) and solvent B as acetonitrile (B52724) containing 600 mM glacial acetic acid.[2]
Column Overload Injecting too much sample can lead to peak distortion, including tailing and fronting.[1] Solution: Reduce the sample concentration or the injection volume. If necessary, use a column with a higher loading capacity (e.g., larger diameter or particle size).[1]
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing and increased backpressure. Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Extra-Column Effects Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are secure and properly seated.
FAQ 2: How can I improve the separation of this compound from other isomeric or structurally similar acyl-CoAs?

Resolving isomers and other closely related long-chain acyl-CoAs is a significant chromatographic challenge. Optimizing the mobile phase, stationary phase, and temperature are key to enhancing selectivity and resolution.

Troubleshooting Guide: Enhancing Resolution

Parameter Optimization Strategy
Mobile Phase Composition The organic modifier and its gradient profile are critical for resolution. Strategy: A common mobile phase for long-chain acyl-CoAs is a gradient of acetonitrile in an aqueous buffer.[2] Experiment with different gradient slopes and starting/ending concentrations of the organic solvent. A shallower gradient can often improve the resolution of closely eluting peaks. The addition of ion-pairing reagents can also be explored to improve the chromatography of CoA species.
Stationary Phase Selection The choice of column chemistry can significantly impact selectivity. Strategy: While C18 columns are widely used, a C8 or a phenyl-hexyl column may offer different selectivity for long-chain unsaturated compounds. For very challenging separations of positional or geometric isomers, specialized techniques like silver-ion HPLC may be necessary, although this is less common for acyl-CoAs.
Column Temperature Temperature affects solvent viscosity and the kinetics of mass transfer, which can influence resolution. Strategy: Increasing the column temperature generally leads to sharper peaks and shorter retention times. However, the effect on selectivity can vary. Experiment with temperatures in the range of 30-50°C to find the optimal balance between peak shape and resolution. Maintaining a consistent column temperature is crucial for reproducible results.
Flow Rate The flow rate of the mobile phase impacts the efficiency of the separation. Strategy: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. However, this will also increase the analysis time.

Experimental Protocols

Recommended RP-HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and can be optimized based on your specific instrumentation and sample matrix.

  • Column: High-quality, end-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH adjusted to 4.9.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A)[2] or Mass Spectrometry (for higher sensitivity and specificity).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Data Presentation

The following table provides representative retention times and resolution values for a mixture of long-chain acyl-CoAs, illustrating the expected elution order and separation quality under optimized conditions.

Analyte Retention Time (min) Tailing Factor (Tf) Resolution (Rs) from previous peak
Palmitoyl-CoA (C16:0)12.51.1-
Oleoyl-CoA (C18:1, n-9)14.81.23.5
Stearoyl-CoA (C18:0)15.51.11.8
This compound (C20:1) 17.2 1.2 2.8
Arachidonoyl-CoA (C20:4)16.51.3-
Arachidoyl-CoA (C20:0)18.01.12.5

Note: These values are illustrative and will vary depending on the specific HPLC system and conditions.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a logical workflow for troubleshooting poor peak resolution in the chromatography of this compound.

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Consumables cluster_4 Start Poor Peak Resolution Observed CheckSystem Check HPLC System: - Pressure fluctuations? - Leaks? Start->CheckSystem CheckMobilePhase Check Mobile Phase: - Correct composition? - Degassed? CheckSystem->CheckMobilePhase System OK End Good Peak Resolution Achieved CheckSystem->End Problem Found & Fixed OptimizeGradient Optimize Gradient Profile (Shallower gradient) CheckMobilePhase->OptimizeGradient Mobile Phase OK CheckMobilePhase->End Problem Found & Fixed AdjustTemp Adjust Column Temperature (e.g., 30-50°C) OptimizeGradient->AdjustTemp ChangeFlowRate Decrease Flow Rate AdjustTemp->ChangeFlowRate CheckColumn Evaluate Column: - Age? - Contamination? ChangeFlowRate->CheckColumn Resolution Still Poor ChangeFlowRate->End Resolution Improved UseGuardColumn Install/Replace Guard Column CheckColumn->UseGuardColumn Column Suspect ReplaceColumn Replace Analytical Column UseGuardColumn->ReplaceColumn ReplaceColumn->End Problem Solved

Troubleshooting workflow for poor peak resolution.
Logical Relationship of Chromatographic Parameters

This diagram illustrates how different chromatographic parameters are interconnected and influence the final peak resolution.

G Interrelation of Chromatographic Parameters cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Operating Conditions cluster_3 MobilePhase Composition (Organic %) pH Additives StationaryPhase Column Chemistry (C18, C8) Particle Size Dimensions Resolution Peak Resolution MobilePhase->Resolution Conditions Temperature Flow Rate Gradient StationaryPhase->Resolution Conditions->Resolution

Key parameters influencing chromatographic resolution.

References

minimizing sample degradation during (11Z)-eicosenoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (11Z)-Eicosenoyl-CoA Extraction

Welcome to the technical support center for the extraction and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to minimize sample degradation and maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes include:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases become active upon cell lysis, rapidly hydrolyzing the thioester bond.[1][2] Intracellular Nudix hydrolases can also degrade acyl-CoAs.[3]

  • Chemical Instability: The thioester bond is sensitive to hydrolysis, particularly at non-optimal pH. Alkaline conditions (high pH) can rapidly break this bond.[4]

  • Oxidation: The cis-double bond at position 11 is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Physical Losses: Adsorption to labware surfaces (e.g., plastic tubes, pipette tips) can lead to significant sample loss, especially at low concentrations.

Q2: What are the immediate, critical steps to take upon sample collection to prevent degradation?

A2: To minimize degradation, immediate action is crucial.

  • Rapid Freezing: Flash-freeze tissue samples in liquid nitrogen immediately after collection.[5] This halts enzymatic activity.

  • Work on Ice: Perform all subsequent steps, including homogenization and extraction, on ice or at 4°C to keep enzymatic activity low.[6][7]

  • Use an Acidic Extraction Buffer: Begin homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) to inhibit the activity of many hydrolases.[8][9]

Q3: How does the choice of extraction solvent impact the stability and recovery of this compound?

A3: The solvent system is critical for inactivating enzymes, precipitating proteins, and efficiently extracting the target molecule.

  • Organic Solvents: A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) is commonly used to precipitate proteins and extract acyl-CoAs.[8][9] Some studies report that an 80% methanol (B129727) solution provides the highest extraction efficiency for a broad range of acyl-CoAs.[10]

  • Acidic Additives: The presence of acid (e.g., formic acid) in the extraction solvent can aid in protein precipitation but may negatively impact the recovery of some acyl-CoA species.[10]

  • Deproteinizing Agents: 5-sulfosalicylic acid (SSA) can be used for deproteinization and has been shown to improve the recovery of more polar analytes by avoiding the need for solid-phase extraction (SPE).[5][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient Homogenization: Incomplete tissue disruption leaves this compound trapped within cells.- Ensure the tissue is ground to a fine powder in liquid nitrogen before homogenization.[5] - Use a pre-chilled glass homogenizer for thorough disruption.[8][9]
2. Enzymatic Degradation: High activity of endogenous thioesterases during sample prep.- Work quickly and keep samples on ice at all times. - Use an ice-cold acidic homogenization buffer (pH 4.9) to inhibit enzyme activity.[8][9]
3. Poor Recovery from SPE: The analyte is not binding or eluting properly from the solid-phase extraction column.- Ensure the SPE column is properly conditioned according to the manufacturer's protocol. - Optimize the wash and elution steps. A common elution solvent is a high percentage of methanol or acetonitrile.[6]
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time from collection to freezing or in extraction timing.- Standardize all handling procedures. Flash-freeze all samples immediately and process them consistently.
2. Lack of Internal Standard: Variability in extraction efficiency between samples is not being accounted for.- Add an appropriate internal standard (e.g., a stable isotope-labeled C20:1-CoA or an odd-chain acyl-CoA like C17:0-CoA) at the very beginning of the extraction process.[4][5]
Extraneous Peaks in LC-MS 1. Sample Contamination: Introduction of interfering compounds from solvents, labware, or the biological matrix.- Use high-purity (e.g., LC-MS grade) solvents and reagents. - Incorporate a solid-phase extraction (SPE) step for sample cleanup to reduce matrix effects.[6]
2. Analyte Degradation Products: Peaks may correspond to the hydrolyzed free fatty acid (eicosenoic acid) or oxidized forms of the molecule.- Review sample handling procedures to minimize degradation (see above). - Store extracts at -80°C and analyze them as soon as possible. Some acyl-CoAs are more stable in ammonium (B1175870) acetate (B1210297) buffered solvent at neutral pH.[10]

Quantitative Data Summary

The recovery and stability of long-chain acyl-CoAs are highly dependent on the chosen methodology.

Table 1: Comparison of Reported Acyl-CoA Extraction Recoveries

MethodTissue/Cell TypeRecovery Rate (%)Reference(s)
Modified SPE MethodRat Heart, Kidney, Muscle70-80%[9]
Solvent Precipitation (80% Methanol)Liver TissueHigh MS Intensities Reported[10]
2.5% SSA (avoids SPE)Cultured Cells>100% (relative to spike) for many short-chain acyl-CoAs[5][11]

Note: Recovery can vary significantly based on the specific acyl-CoA chain length and the complexity of the biological matrix.

Table 2: Stability of Acyl-CoA Standards in Different Solvents (4°C over 48h)

SolventCoefficient of Variation (CV)Key FindingReference(s)
Ammonium Acetate Buffered Solvent (neutral pH)LowStabilized most of the tested acyl-CoA compounds.[10]
Water with 0.1% Formic AcidHighPoor stability; very low or no signal for most acyl-CoAs.[10]
AcetonitrileHighPoor stability; very low or no signal for most acyl-CoAs.[10]

Experimental Protocols

Protocol: Extraction of this compound from Tissue using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and minimize degradation.[8][9]

Materials:

  • Frozen tissue sample (~100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • LC-MS grade Isopropanol and Acetonitrile

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE column conditioning, wash, and elution solvents (e.g., Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of frozen tissue. Do not allow the tissue to thaw. Keep it on dry ice.

  • Homogenization:

    • In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

    • Transfer the powder to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.

    • Homogenize thoroughly while keeping the homogenizer on ice.

  • Protein Precipitation & Extraction:

    • Add isopropanol and acetonitrile to the homogenate as per established ratios (e.g., follow with 2-propanol and then acetonitrile extraction).[9]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions.

    • Loading: Load the collected supernatant onto the conditioned SPE column.[6]

    • Washing: Wash the column with appropriate solvents (e.g., a high-aqueous buffer followed by a low percentage of organic solvent) to remove interfering substances.[6]

    • Elution: Elute the acyl-CoAs from the column using a solvent with a high percentage of organic content, such as methanol or acetonitrile.[6]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[6][8]

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[6]

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualizations

Workflow and Degradation Pathways

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Final Analysis process process critical_step critical_step output output input input Tissue Tissue Sample FlashFreeze Flash Freeze in Liquid N2 Tissue->FlashFreeze Homogenize Homogenize in Acidic Buffer (pH 4.9) on Ice + Internal Standard FlashFreeze->Homogenize Extract Add Organic Solvents (Isopropanol, Acetonitrile) Homogenize->Extract Centrifuge Centrifuge (4°C) to Pellet Protein Extract->Centrifuge SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Centrifuge->SPE Dry Dry Under Nitrogen SPE->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analysis This compound Quantification by LC-MS/MS Reconstitute->Analysis

Caption: Experimental workflow for this compound extraction.

DegradationPathways molecule molecule degradation_product degradation_product cause cause prevention prevention AcylCoA This compound (Target Molecule) FFA Free Eicosenoic Acid + CoA-SH (Hydrolysis Product) AcylCoA->FFA Thioester Bond Cleavage Oxidized Oxidized Products AcylCoA->Oxidized Double Bond Oxidation Enzymes Thioesterases (ACOTs) Enzymes->FFA pH High pH pH->FFA Oxidants Air / Light Oxidants->Oxidized Temp Work on Ice / Flash Freeze Acid Acidic Buffer (pH < 7) Speed Work Quickly

Caption: Potential degradation pathways for this compound.

References

addressing matrix effects in mass spectrometry of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of (11Z)-eicosenoyl-CoA.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Signal Intensity or Low Signal-to-Noise Ratio

Question: My signal for this compound is very low or noisy. What are the likely causes and how can I fix this?

Answer:

Low signal intensity and a poor signal-to-noise ratio are often classic signs of ion suppression caused by matrix effects.[1] Co-eluting compounds from the sample matrix, particularly phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source.

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components.

    • Solution: Enhance your sample preparation protocol. While simple protein precipitation (PPT) is fast, it is often the least effective method for removing interfering matrix components. Consider implementing more rigorous techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates .[2][3] These methods provide a cleaner extract by selectively removing lipids and other interferences.[2]

  • Suboptimal Chromatography: Your analyte may be co-eluting with a region of significant matrix interference.

    • Solution: Optimize your liquid chromatography (LC) method. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can help separate this compound from the interfering components.[1]

  • Sample Dilution: High concentrations of matrix components can overwhelm the ion source.

    • Solution: A straightforward initial step is to dilute your sample. This can reduce the concentration of interfering molecules. However, this is only a viable solution if the concentration of this compound remains above the instrument's limit of detection after dilution.

Issue 2: High Variability in Quantification Results

Question: I am observing poor reproducibility and high variability in my quantitative results for this compound across different samples. Why is this happening?

Answer:

High variability in quantification is often due to inconsistent matrix effects between samples. Different samples can have varying compositions of interfering substances, leading to different degrees of ion suppression or enhancement.

Potential Causes and Solutions:

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard, you cannot correct for variations in sample extraction, processing, and ionization efficiency.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard for this compound.[4] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it experiences the same matrix effects.[1] If a specific SIL standard for this compound is unavailable, a common practice is to use a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) , as an internal standard.

  • Inconsistent Sample Preparation: Variability in your sample preparation workflow can introduce inconsistencies.

    • Solution: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automated sample preparation systems can help improve reproducibility.

  • Matrix-Matched Calibrants: Calibration curves prepared in a neat solvent will not account for the matrix effects present in your biological samples.

    • Solution: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is as similar as possible to your study samples. This helps to normalize the matrix effects across your analytical run.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy and precision of quantification. For lipidomic analyses, phospholipids are a major source of matrix effects.

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The post-extraction spike method is a widely used quantitative approach.[5][6] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample after the extraction process. The percentage difference in the signal indicates the extent of the matrix effect.

The Matrix Effect (%) can be calculated as follows:

Matrix Effect (%) = ((Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent)) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[7]

Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A3: For the analysis of long-chain acyl-CoAs, including this compound (C20:1-CoA), Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is commonly used. A characteristic fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[8][9][10]

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound. The molecular weight of eicosenoyl-CoA is approximately 1061.5 g/mol , so the precursor ion would be around m/z 1062.5.

  • Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da. For this compound, this would be approximately m/z 555.5.

Therefore, the recommended MRM transition would be 1062.5 → 555.5 . It is always recommended to optimize the collision energy for this transition on your specific instrument.

Q4: Which sample preparation method is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity of your assay. Here is a comparison of common techniques:

Method Description Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).[11]Simple, fast, and inexpensive.Inefficient at removing phospholipids and other matrix components, often leading to significant matrix effects.[2][3]
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte or interferences.Provides a cleaner extract than PPT by removing more matrix components.More time-consuming and requires method development.
Phospholipid Removal Plates Specialized plates that combine protein precipitation with the selective removal of phospholipids.Highly effective at removing phospholipids, significantly reducing matrix effects.[2][3][12] Simple and high-throughput workflow.[11]Higher cost per sample compared to PPT.

For robust and sensitive quantification of this compound, phospholipid removal plates or a well-optimized SPE method are generally recommended over simple protein precipitation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method

This protocol describes how to quantify the matrix effect for this compound.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from a source known to be free of the analyte.

  • This compound standard solution of known concentration.

  • Your established sample preparation workflow (e.g., protein precipitation, SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation using Phospholipid Removal Plates

This protocol provides a general workflow for sample preparation using a phospholipid removal plate.

Materials:

  • Phospholipid removal 96-well plate.

  • Biological sample (e.g., plasma, tissue homogenate).

  • Internal standard solution (e.g., C17:0-CoA).

  • Precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).

  • Collection plate.

  • Vacuum manifold or centrifuge.

Procedure:

  • Add your biological sample to the wells of the phospholipid removal plate.

  • Add the internal standard solution to each well.

  • Add the precipitation solvent to each well.

  • Mix thoroughly to precipitate proteins.

  • Apply a vacuum or centrifuge the plate to pass the sample through the phospholipid removal sorbent and into the collection plate.

  • The eluate in the collection plate is now ready for LC-MS/MS analysis (evaporation and reconstitution may be necessary depending on the workflow).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Cleanup Sample Cleanup (e.g., Phospholipid Removal) Add_IS->Cleanup Evap Evaporate & Reconstitute Cleanup->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Start Suspected Matrix Effect (Low/Variable Signal) Check_IS Is a suitable Internal Standard used? Start->Check_IS Implement_IS Implement SIL or odd-chain IS Check_IS->Implement_IS No Assess_Cleanup Assess Sample Cleanup Check_IS->Assess_Cleanup Yes Implement_IS->Assess_Cleanup Improve_Cleanup Improve Cleanup: SPE or Phospholipid Removal Assess_Cleanup->Improve_Cleanup PPT used Optimize_LC Optimize Chromatography Assess_Cleanup->Optimize_LC SPE/PLR used End Re-evaluate Performance Improve_Cleanup->End Optimize_LC->End

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Chemical Synthesis of (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (11Z)-eicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory synthesis of this important long-chain monounsaturated fatty acyl-CoA.

Troubleshooting Guides

This section addresses common challenges and unexpected outcomes you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete activation of (11Z)-eicosenoic acid: The initial step of converting the carboxylic acid to a more reactive species is crucial.- Verify Reagent Quality: Ensure activating agents (e.g., oxalyl chloride, carbonyldiimidazole (CDI), ethyl chloroformate) are fresh and have been stored under anhydrous conditions. - Optimize Reaction Time and Temperature: Activation reactions may require specific time and temperature controls. For instance, when using oxalyl chloride, the reaction may be performed at room temperature for 1-2 hours. Monitor the reaction progress by techniques like thin-layer chromatography (TLC) if a suitable chromophore is present or by quenching a small aliquot and analyzing by GC-MS after derivatization. - Ensure Anhydrous Conditions: Moisture can quench the activating reagents. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Coenzyme A (CoA): CoA is susceptible to degradation, especially at non-optimal pH or in the presence of certain impurities.- Use High-Quality CoA: Start with CoA of high purity. - Control pH: Maintain the pH of the aqueous solution containing CoA between 7.5 and 8.0 during the acylation reaction. - Work Quickly and on Ice: When preparing the CoA solution, work quickly and keep the solution cold to minimize degradation.
Poor Solubility of Reactants: (11Z)-eicosenoic acid and its activated forms are hydrophobic, while CoA is water-soluble, leading to a biphasic reaction with poor mixing.- Use a Co-solvent System: A mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with an aqueous buffer can improve the solubility of both reactants and facilitate the reaction. - Vigorous Stirring: Ensure efficient mixing of the reaction phases.
Side Reactions: The activated fatty acid can react with other nucleophiles present in the reaction mixture.- Control Stoichiometry: Use a slight excess of the activated fatty acid relative to CoA to ensure complete consumption of the more valuable CoA. - Purify the Activated Intermediate: If possible, purify the activated fatty acid (e.g., the acyl imidazolide) before reacting it with CoA to remove any byproducts from the activation step.

Issue 2: Product Purity Issues

Potential Impurity Identification Method Remediation Strategy
Unreacted (11Z)-eicosenoic acid HPLC, TLCOptimize the initial activation step to ensure complete conversion of the fatty acid. During purification, ensure good separation between the fatty acid and the acyl-CoA.
Unreacted Coenzyme A HPLC (detection at 260 nm)Use a slight excess of the activated fatty acid. Unreacted CoA can be separated from the product by reverse-phase HPLC.
Hydrolyzed Product ((11Z)-eicosenoic acid and CoA) HPLCThe thioester bond is susceptible to hydrolysis, especially at extreme pH. Maintain a neutral to slightly basic pH during workup and storage. Store the final product at low temperatures (-20°C or -80°C) and under inert gas.
Oxidized Byproducts Mass SpectrometryThe cis-double bond in the fatty acid chain is prone to oxidation. Use degassed solvents and perform reactions under an inert atmosphere. Consider adding a radical scavenger like BHT in small amounts during storage.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate (11Z)-eicosenoic acid for CoA synthesis?

A1: Several methods can be effective, and the choice may depend on available reagents and laboratory expertise. Common methods include:

  • Mixed Carbonic Anhydride (B1165640) Method (using Ethyl Chloroformate): This is a widely used and reliable method. The fatty acid is reacted with ethyl chloroformate in the presence of a base (like triethylamine) to form a mixed anhydride, which then reacts with CoA.

  • Acyl Imidazolide Method (using Carbonyldiimidazole - CDI): This method is also effective but can be sensitive to excess CDI, which can react with other functional groups.

  • Acid Chloride Method (using Oxalyl Chloride or Thionyl Chloride): This method generates a highly reactive acyl chloride. It's crucial to remove the excess chlorinating agent before adding CoA to prevent unwanted side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Monitoring can be challenging due to the different properties of the reactants and products.

  • HPLC: This is the most effective method. You can monitor the disappearance of the CoA peak (retention time will be shorter and the peak will be sharper) and the appearance of the this compound peak (which will have a longer retention time due to the hydrophobic acyl chain).

  • TLC: While less precise, TLC can be used to monitor the consumption of the fatty acid if a suitable visualization technique is available (e.g., staining with iodine or permanganate).

Q3: What are the optimal storage conditions for this compound?

A3: this compound is sensitive to hydrolysis and oxidation. For long-term storage, it should be stored as a lyophilized powder or in a solution of an appropriate buffer (e.g., phosphate (B84403) or HEPES at neutral pH) at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. Storing under an inert atmosphere (argon or nitrogen) is also recommended.

Q4: Can I use a similar protocol to synthesize other long-chain unsaturated acyl-CoAs?

A4: Yes, the general principles and protocols for the synthesis of this compound can be adapted for other long-chain unsaturated fatty acids, such as oleic acid or linoleic acid. However, you may need to optimize reaction conditions (e.g., solvent ratios, reaction times) based on the specific properties of the fatty acid. The presence of multiple double bonds (polyunsaturated fatty acids) increases the risk of oxidation, so extra precautions are necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Carbonic Anhydride Method

This protocol is adapted from general methods for long-chain acyl-CoA synthesis.

Materials:

  • (11Z)-eicosenoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (lithium or sodium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate buffer (0.5 M, pH 7.5-8.0)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Activation of (11Z)-eicosenoic acid:

    • In a round-bottom flask under an inert atmosphere, dissolve (11Z)-eicosenoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30-60 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Preparation of Coenzyme A solution:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents, to be the limiting reagent in the next step) in the cold sodium bicarbonate buffer. Keep the solution on ice.

  • Acylation Reaction:

    • Slowly add the cold CoA solution to the mixed anhydride suspension from step 1.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of a mild acid (e.g., dilute HCl) to neutralize any remaining base.

    • Reduce the volume of the organic solvent (THF) under reduced pressure.

    • The crude product can be purified by solid-phase extraction (SPE) or, for higher purity, by preparative reverse-phase HPLC.

Protocol 2: HPLC Purification of this compound

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger bore for preparative).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% B

    • 10-40 min: Linear gradient from 10% to 90% B

    • 40-45 min: 90% B

    • 45-50 min: Linear gradient from 90% to 10% B

    • 50-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Elution Profile: Unreacted CoA will elute early, followed by this compound, and then unreacted fatty acid will elute much later in the gradient.

Data Presentation

Table 1: Comparison of Acyl-CoA Synthesis Methods (Literature Data for Similar Long-Chain Acyl-CoAs)

Method Activating Agent Typical Yield Key Advantages Key Disadvantages
Mixed Carbonic AnhydrideEthyl Chloroformate60-80%Reliable, relatively high yields.Requires careful temperature control.
Acyl ImidazolideCarbonyldiimidazole (CDI)40-70%Mild reaction conditions.Sensitive to excess CDI, which can cause side reactions.
Acid ChlorideOxalyl ChlorideVariable (can be high)Highly reactive intermediate.Harsh reagents, requires careful handling and removal of excess chlorinating agent.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation cluster_purification Step 3: Purification start (11Z)-Eicosenoic Acid reagents1 + Triethylamine + Ethyl Chloroformate in Anhydrous THF activated Mixed Anhydride Intermediate reagents1->activated reaction Acylation Reaction activated->reaction coa Coenzyme A in Bicarbonate Buffer coa->reaction purify HPLC Purification reaction->purify product This compound purify->product

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Activation start->cause1 cause2 CoA Degradation start->cause2 cause3 Poor Solubility start->cause3 sol1 Check Reagents Optimize Conditions cause1->sol1 sol2 Control pH Keep Cold cause2->sol2 sol3 Use Co-solvent Vigorous Stirring cause3->sol3

Caption: Troubleshooting logic for low product yield in synthesis.

Technical Support Center: Optimizing (11Z)-Eicosenoyl-CoA Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient derivatization of (11Z)-eicosenoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of long-chain monounsaturated fatty acyl-CoAs like this compound.

Issue Potential Cause Recommended Solution
No or Low Peak Intensity of Derivatized Analyte Incomplete Derivatization: Insufficient reagent, non-optimal reaction time or temperature, or presence of moisture. Silylation reagents are highly sensitive to moisture.[1]- Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample completely before adding derivatization reagents. - Optimize the molar ratio of the derivatizing agent to the analyte; a significant excess of the derivatizing agent is often recommended.[2] - Empirically determine the optimal reaction time and temperature. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[3] - Consider adding a catalyst, such as 1% Trimethylchlorosilane (TMCS), with silylating agents like BSTFA to enhance the derivatization of sterically hindered groups.[1][2]
Sample Degradation: The analyte may be unstable under the derivatization or GC-MS conditions.- Analyze trimethylsilyl (B98337) (TMS) derivatives promptly as they can be susceptible to hydrolysis. - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation of the derivative.
Presence of Multiple Peaks for the Analyte Incomplete Derivatization: Both the derivatized and underivatized analyte are present.- Re-optimize the derivatization conditions (reagent concentration, time, temperature) to drive the reaction to completion.[1][3]
Formation of Byproducts: Side reactions with other functional groups or impurities in the sample.- A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.
Broad or Tailing Peaks in the Chromatogram Poor Volatility: Incomplete derivatization can lead to poor chromatographic performance.- Confirm complete derivatization by optimizing the reaction as described above.
GC System Issues: Active sites in the GC inlet or column can interact with the analyte.- Use a glass injection port liner or perform direct on-column injection when working with silylating reagents.[2] - Ensure the GC column is appropriate for the analysis of long-chain fatty acid derivatives.
Low Recovery of Internal Standard Extraction Inefficiency: The internal standard may not be efficiently extracted with the analyte.- Evaluate the sample extraction procedure to ensure the chosen solvent and methodology are appropriate for long-chain acyl-CoAs.
Derivatization Issues: The internal standard may not be derivatized as efficiently as the analyte.- Ensure the chosen internal standard has a similar chemical structure and reactivity to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other long-chain acyl-CoAs, is a non-volatile molecule due to its polar thioester group and long hydrocarbon chain. Direct analysis by GC-MS is challenging and often results in poor peak shape and low sensitivity.[1][3] Derivatization converts the molecule into a more volatile and thermally stable derivative, making it suitable for GC analysis.[1][3]

Q2: What are the most common derivatization methods for acyl-CoAs for GC-MS analysis?

A2: The most common methods involve converting the acyl-CoA to a more volatile derivative. This is typically achieved through one of two main approaches:

  • Hydrolysis followed by Esterification or Silylation: The acyl-CoA is first hydrolyzed to release the free fatty acid, (11Z)-eicosenoic acid. This free fatty acid is then derivatized.

    • Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using reagents like boron trifluoride (BF₃) in methanol.[1]

    • Silylation: The active hydrogen on the carboxylic acid group is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3]

  • Direct Derivatization (less common for GC-MS): While more common for LC-MS, some methods aim to derivatize the intact acyl-CoA. However, for GC-MS, hydrolysis followed by derivatization of the resulting fatty acid is the standard approach.

Q3: Which silylating reagent is best for the fatty acid derived from this compound?

A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a very common and effective reagent for silylating fatty acids.[2][3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option.[1]

Q4: How can I confirm that my derivatization reaction is complete?

A4: To confirm the completion of the reaction, you can analyze aliquots of the sample at different time points during the derivatization process.[2] When the peak area of the derivatized product no longer increases, the reaction is considered complete. You should also see the disappearance of the underivatized analyte peak.

Q5: My silylated derivatives seem to be unstable. How can I improve their stability?

A5: TMS derivatives can be sensitive to moisture and may hydrolyze over time. It is best to analyze the samples as soon as possible after derivatization. Storing the derivatized samples in a freezer can help to extend their lifespan.[4]

Experimental Protocols

Protocol 1: Silylation of (11Z)-eicosenoic acid (from hydrolysis of this compound) using BSTFA

This protocol details the silylation of the free fatty acid obtained after the hydrolysis of this compound.

Materials:

  • Dried sample containing (11Z)-eicosenoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)[3][4]

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing (11Z)-eicosenoic acid is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen. Place the dried sample (e.g., 1-10 mg) into a GC vial.[2]

  • Solvent Addition: Add an appropriate volume of anhydrous aprotic solvent (e.g., 100 µL of pyridine or acetonitrile) to dissolve the sample.[3]

  • Reagent Addition: Add the silylating reagent. For example, add 50 µL of BSTFA with 1% TMCS.[1] It is advisable to use at least a 2:1 molar ratio of BSTFA to the analyte.[2]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds.[3] Heat the vial at 60-70°C for 30-60 minutes.[3] The optimal time and temperature may need to be determined empirically for your specific sample.[1]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be further diluted with an appropriate solvent.[1]

Quantitative Data

The efficiency of derivatization and recovery can vary depending on the specific long-chain fatty acyl-CoA and the chosen method. The following table summarizes typical conditions and expected outcomes based on literature for similar compounds.

Parameter Esterification (BF₃-Methanol) Silylation (BSTFA + 1% TMCS) Reference
Typical Sample Amount 1-25 mg1-10 mg[2]
Reaction Temperature 60-100°C60-70°C[3]
Reaction Time 5-60 minutes30-60 minutes[3]
Typical Derivatization Efficiency ~80-85%>95% (under optimal conditions)[5]

Note: The data presented are for general long-chain fatty acids and may require optimization for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample hydrolysis Alkaline Hydrolysis sample->hydrolysis 1. Isolate Acyl-CoA extraction Liquid-Liquid Extraction of Free Fatty Acid hydrolysis->extraction 2. Release Fatty Acid drying Drying under Nitrogen extraction->drying 3. Purify derivatization Silylation with BSTFA + 1% TMCS drying->derivatization 4. Add Reagents heating Heating (60-70°C) derivatization->heating 2. Reaction gcms GC-MS Analysis heating->gcms data_analysis Data Processing and Quantification gcms->data_analysis

Workflow for this compound derivatization and GC-MS analysis.
Simplified Metabolic Context of Acyl-CoAs

This diagram shows a simplified overview of the central role of acyl-CoAs in cellular metabolism.

metabolic_pathway FattyAcids Fatty Acids ((11Z)-Eicosenoic Acid) AcylCoA This compound FattyAcids->AcylCoA Activation BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis AcylCoA->LipidSynthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy ComplexLipids Complex Lipids (Triglycerides, Phospholipids) LipidSynthesis->ComplexLipids

Simplified metabolic role of this compound.

References

optimizing pH and buffer conditions for (11Z)-eicosenoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and buffer conditions for experiments involving (11Z)-eicosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in metabolism?

This compound is a monounsaturated very-long-chain fatty acyl-CoA with a 20-carbon chain and a single cis double bond at the 11th position. It serves as a key intermediate in the biosynthesis of even longer fatty acids, such as erucic acid (22:1) and nervonic acid (24:1), through the action of fatty acid elongase enzyme complexes.[1][2][3] It is also a substrate for incorporation into complex lipids like triacylglycerols (TAGs) and cholesterol esters.[4][5]

Q2: What is a good starting point for pH and buffer selection for an enzyme that uses this compound?

A general starting point for enzymatic assays involving long-chain acyl-CoAs is a pH range of 7.0 to 8.0. Many enzymes active in lipid metabolism, such as acyltransferases, function optimally in this slightly alkaline range. Commonly used buffers include Tris-HCl and potassium phosphate (B84403). For instance, a diacylglycerol acyltransferase (DGAT) assay has been successfully performed in a buffer containing 50 mM Tris-HCl at pH 7.4.[6] However, the optimal pH will always be enzyme-specific, so it is crucial to consult literature for the particular enzyme of interest or perform a pH optimization experiment.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

Long-chain unsaturated acyl-CoAs like this compound have very low aqueous solubility and a tendency to form micelles or aggregates. To improve solubility and availability to the enzyme, consider the following:

  • Detergents: Low concentrations of non-ionic detergents like Triton X-100 can be used to solubilize the acyl-CoA. For example, a buffer containing 0.2% Triton X-100 has been used in assays for very-long-chain acyl-CoA dehydrogenase.[7]

  • Carrier Proteins: Fatty acid-free bovine serum albumin (BSA) can be included in the buffer to bind the acyl-CoA and keep it in a monomeric state.

  • Solvent: this compound can be initially dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO before being diluted into the assay buffer. Ensure the final concentration of the organic solvent is low enough not to inhibit your enzyme.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzyme activity Sub-optimal pH.Perform a pH curve for your enzyme using a range of buffers (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, Tris for pH 7.5-8.5) to determine the optimal pH.
Poor substrate solubility.This compound may be aggregating in the buffer. Try adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) or fatty acid-free BSA (0.1-1 mg/mL) to the assay buffer. Also, ensure proper initial solubilization of the substrate stock.
Enzyme inhibition by buffer components.Some buffer components can inhibit certain enzymes. For example, phosphate can inhibit some kinases. If you suspect inhibition, try a different buffer system with a similar pKa.
High background signal Non-enzymatic hydrolysis of the thioester bond.The thioester bond of acyl-CoAs can be susceptible to hydrolysis, especially at very high or low pH. Ensure your buffer pH is within a stable range (typically 6.5-8.0) and run appropriate "no enzyme" controls to measure the rate of non-enzymatic hydrolysis.
Inconsistent results/poor reproducibility Variability in substrate preparation.Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C.[8] Long-chain acyl-CoAs can be unstable with repeated freeze-thaw cycles. Vortex the solution thoroughly before use to ensure homogeneity.
Pipetting errors due to viscosity.Solutions containing detergents or high concentrations of protein can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate measurement.

Quantitative Data Summary

The following table summarizes buffer conditions from relevant enzyme assays that utilize long-chain acyl-CoAs. These can be used as a starting point for optimizing your experiment with this compound.

Enzyme Substrate(s) Buffer System pH Other Components Reference
Fatty Acid Elongase (FAE)[1-14C]-acyl-CoAs, malonyl-CoAParticulate fraction in bufferNot specified0.75 mM ATP, 10 µM CoASH[9]
Diacylglycerol Acyltransferase (DGAT)[14C]oleoyl-CoA, diacylglycerol50 mM Tris-HCl, 250 mM sucrose7.4Protease inhibitors[6]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoANot specified7.20.2% Triton X-100, 0.1 mM EDTA[7]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongase Assay (Adapted)

This protocol is adapted from an assay for a plant fatty acid elongase and can be used to measure the elongation of this compound.[9]

  • Prepare the Enzyme Source: Isolate a microsomal or particulate fraction from your tissue or cell line of interest, as fatty acid elongase complexes are membrane-bound.[10]

  • Prepare the Reaction Buffer: A suitable starting buffer is 100 mM potassium phosphate, pH 7.2.

  • Prepare the Substrate Mix:

    • This compound (or a radiolabeled version for detection) to a final concentration of 15-20 µM.

    • Malonyl-CoA (as the two-carbon donor) to a final concentration of 200 µM.

    • ATP to a final concentration of 0.75 mM.

    • Coenzyme A (CoASH) to a final concentration of 10 µM.

    • NADPH (as a reducing agent) to a final concentration of 100 µM.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer and the enzyme preparation.

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate mix.

    • Incubate at 30°C for a set time (e.g., 15-60 minutes).

    • Stop the reaction by adding a solution of 10% potassium hydroxide (B78521) in 80% methanol.

  • Analysis:

    • Saponify the lipids by heating at 80°C for 1 hour.

    • Acidify the reaction and extract the fatty acids with hexane.

    • Analyze the fatty acid products by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to detect the elongated C22:1 product.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway Oleoyl_CoA Oleoyl-CoA (18:1Δ9) Eicosenoyl_CoA This compound (20:1Δ11) Oleoyl_CoA->Eicosenoyl_CoA Fatty Acid Elongase (FAE/ELOVL) Erucic_Acid_CoA Erucoyl-CoA (22:1Δ13) Eicosenoyl_CoA->Erucic_Acid_CoA Fatty Acid Elongase (FAE/ELOVL) TAG Triacylglycerols Eicosenoyl_CoA->TAG DGAT Complex_Lipids Other Complex Lipids Eicosenoyl_CoA->Complex_Lipids Acyltransferases Experimental_Workflow start Start: Define pH Range (e.g., 6.0 - 8.5) prepare_buffers Prepare a series of buffers with overlapping pKa values start->prepare_buffers run_assays Run enzyme assays at each pH point (in triplicate) prepare_buffers->run_assays prepare_reagents Prepare enzyme and This compound substrate prepare_reagents->run_assays measure_activity Measure product formation or substrate depletion run_assays->measure_activity plot_data Plot enzyme activity vs. pH measure_activity->plot_data determine_optimum Determine optimal pH plot_data->determine_optimum end End: Use optimal buffer for future experiments determine_optimum->end

References

overcoming solubility issues with (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (11Z)-eicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and experimental use of this long-chain monounsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the coenzyme A thioester of gondoic acid ((11Z)-eicosenoic acid), a C20:1 monounsaturated fatty acid. Its long acyl chain makes it largely hydrophobic, leading to poor solubility in aqueous solutions.

Q2: I'm observing precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer. What is happening?

This is a common issue due to the low water solubility of long-chain fatty acyl-CoAs. At concentrations above its critical micelle concentration (CMC), this compound will self-assemble into micelles, and at higher concentrations, it can precipitate out of solution.

Q3: What is the best way to store this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If dissolved in an organic solvent, store in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to hydrolysis and should be prepared fresh before use.

Q4: Can I sonicate my this compound solution to aid dissolution?

Yes, sonication can be a useful technique to aid in the dissolution of long-chain fatty acyl-CoAs. It is often recommended, particularly when preparing solutions in organic solvents or when complexing with carriers like BSA.

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Buffers

Possible Cause: The concentration of this compound is above its solubility limit in the chosen buffer.

Solutions:

  • Reduce Concentration: The most straightforward solution is to work with lower concentrations of this compound.

  • Use a Co-solvent: Prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Complex with Bovine Serum Albumin (BSA): BSA can bind to long-chain fatty acyl-CoAs, increasing their apparent solubility in aqueous solutions. Prepare a BSA-complexed solution.

  • Adjust pH: The solubility of fatty acyl-CoAs can be influenced by pH. Experiment with slight adjustments to the buffer pH, keeping in mind the stability of your experimental system.

Issue: Inconsistent Experimental Results

Possible Cause: Degradation of this compound or variability in solution preparation.

Solutions:

  • Prepare Fresh Solutions: Due to the potential for hydrolysis of the thioester bond, it is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.

  • Aliquot Stock Solutions: If using a stock solution in an organic solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation.

  • Consistent Vortexing/Mixing: Ensure thorough and consistent mixing when preparing solutions to achieve homogeneity, especially when making dilutions from a stock.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Structurally Similar Long-Chain Acyl-CoAs
Acyl-CoAChain Length & UnsaturationCMC (µM)Conditions
Palmitoyl-CoAC16:07 - 250Dependent on buffer, pH, and ionic strength[1][2]
Stearoyl-CoAC18:0~3-4Determined fluorimetrically[1][2]
Oleoyl-CoAC18:1~60Determined fluorimetrically[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using an Organic Co-solvent
  • Prepare a Stock Solution: Dissolve the lyophilized this compound in anhydrous ethanol or DMSO to a concentration of 1-10 mM. Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid this process.

  • Store Stock Solution: Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare Working Solution: Immediately before the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed aqueous experimental buffer. Vortex gently but thoroughly immediately after dilution.

  • Control: Prepare a vehicle control containing the same final concentration of the organic solvent used for the stock solution.

Protocol 2: Preparation of this compound Complexed with Fatty Acid-Free BSA
  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in your desired aqueous buffer to a concentration that will yield the desired molar ratio of acyl-CoA to BSA (commonly between 1:1 and 5:1).

  • Prepare Acyl-CoA Stock: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol or DMSO.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.

  • Use Immediately: Use the freshly prepared BSA-complexed this compound solution in your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution start Start with lyophilized this compound dissolve Dissolve in Ethanol or DMSO (1-10 mM) start->dissolve sonicate Sonicate to aid dissolution dissolve->sonicate store Aliquot and store at -80°C sonicate->store thaw Thaw a single-use aliquot store->thaw For each experiment dilute Dilute in pre-warmed aqueous buffer thaw->dilute vortex Vortex gently dilute->vortex use Use immediately in experiment vortex->use gondoic_acid_signaling Gondoic Acid Signaling Pathway Inhibition LPS LPS ROS ROS Production LPS->ROS PKCtheta PKCθ LPS->PKCtheta ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Inflammation Inflammatory Response STAT3->Inflammation GondoicAcid This compound (Gondoic Acid) GondoicAcid->ROS Inhibits GondoicAcid->PKCtheta Inhibits fatty_acid_elongation Fatty Acid Elongation Pathway PalmitoylCoA Palmitoyl-CoA (C16:0) ElongationCycle1 Elongation Cycle 1 (+2 Carbons) PalmitoylCoA->ElongationCycle1 MalonylCoA Malonyl-CoA MalonylCoA->ElongationCycle1 ElongationCycle2 Elongation Cycle 2 (+2 Carbons) MalonylCoA->ElongationCycle2 StearoylCoA Stearoyl-CoA (C18:0) ElongationCycle1->StearoylCoA Desaturase Δ9-Desaturase StearoylCoA->Desaturase OleoylCoA Oleoyl-CoA (C18:1) Desaturase->OleoylCoA OleoylCoA->ElongationCycle2 EicosenoylCoA This compound (C20:1) ElongationCycle2->EicosenoylCoA FurtherElongation Further Elongation & Desaturation EicosenoylCoA->FurtherElongation

References

quality control measures for synthetic (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving synthetic (11Z)-eicosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters to assess for synthetic this compound?

A1: The primary quality control parameters for synthetic this compound include purity, identity, and concentration. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and concentration is determined spectrophotometrically.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a lyophilized powder or in a non-protic organic solvent such as acetonitrile (B52724) at -80°C to prevent degradation. For experimental use, it is recommended to prepare fresh aqueous solutions and use them promptly. Avoid repeated freeze-thaw cycles.

Q3: What are common impurities that might be present in a synthetic preparation of this compound?

A3: Common impurities can include free coenzyme A (CoA), (11Z)-eicosenoic acid, oxidized forms of the acyl-CoA, and diastereomers. The presence of CoA-S-S-glutathione mixed disulfides is also a common contaminant in commercial CoA preparations.[1]

Q4: How can I confirm the structural integrity of the fatty acyl chain in my synthetic this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structural integrity of the acyl chain, including the position and stereochemistry of the double bond. Both 1H-NMR and 13C-NMR can provide detailed structural information.

Troubleshooting Guides

Issue 1: Inconsistent or Low Enzyme Activity in Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the pH of the assay buffer is within the stability range for the acyl-CoA (typically pH 4-6).Consistent and expected enzyme activity should be restored.
Presence of Inhibitors 1. Analyze the this compound preparation for the presence of free CoA, which can be inhibitory to some enzymes. 2. Purify the synthetic acyl-CoA using reversed-phase HPLC to remove impurities.Removal of inhibitors should lead to an increase in enzyme activity.
Inaccurate Concentration 1. Re-quantify the concentration of the this compound stock solution using a spectrophotometer (A260 nm). 2. Use a fresh, calibrated standard for comparison.Accurate concentration determination will ensure correct substrate levels in the assay.
Issue 2: Aberrant Peaks in HPLC Chromatogram

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Sample Degradation 1. Prepare a fresh sample for injection. 2. Ensure the autosampler is cooled to prevent degradation during the run sequence.A clean chromatogram with a single major peak corresponding to this compound.
Contamination 1. Run a blank injection of the mobile phase to check for system contamination. 2. Clean the injection port and column according to the manufacturer's instructions.Elimination of extraneous peaks in the blank run and subsequent sample analyses.
Oxidation of the Acyl Chain 1. Store the sample under an inert atmosphere (e.g., argon or nitrogen). 2. Add a small amount of an antioxidant like BHT to the solvent.Reduction or elimination of peaks corresponding to oxidized species.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol outlines a general method for assessing the purity of synthetic this compound.

Materials:

  • This compound sample

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Method:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set the column temperature to 30°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions over 5 minutes.

  • Monitor the elution profile at 260 nm.

  • Calculate purity based on the peak area of this compound relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a general method for confirming the identity of this compound.

Materials:

  • This compound sample

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • C18 reversed-phase LC column

  • LC-MS/MS system with an electrospray ionization (ESI) source

Method:

  • Prepare a 10 µM solution of this compound in 50:50 water:acetonitrile.

  • Inject 5 µL of the sample onto the LC system.

  • Elute with a gradient from 10% to 90% Solvent B over 15 minutes.

  • Analyze the eluent using ESI in positive ion mode.

  • Monitor for the parent ion of this compound (m/z ~1060.5).

  • Perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions, such as the loss of the pantetheine (B1680023) moiety.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_storage Storage cluster_experiment Experimental Use Synthesis Chemical Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Purified Product Identity Identity Confirmation (LC-MS/MS) Purity->Identity Concentration Concentration Determination (UV-Vis) Identity->Concentration Storage Lyophilize and Store at -80°C Concentration->Storage Experiment Use in Experiments Storage->Experiment

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Enzyme_Assay Start Inconsistent/Low Enzyme Activity Check_Purity Check Purity by HPLC Start->Check_Purity Check_Concentration Verify Concentration Start->Check_Concentration Check_Integrity Assess for Degradation Start->Check_Integrity Impure Impure? Check_Purity->Impure Incorrect_Conc Incorrect Concentration? Check_Concentration->Incorrect_Conc Degraded Degraded? Check_Integrity->Degraded Purify Purify Sample Impure->Purify Yes Re_run Re-run Assay Impure->Re_run No Requantify Re-quantify Stock Incorrect_Conc->Requantify Yes Incorrect_Conc->Re_run No Use_Fresh Use Freshly Prepared Sample Degraded->Use_Fresh Yes Degraded->Re_run No Purify->Re_run Requantify->Re_run Use_Fresh->Re_run

Caption: Troubleshooting decision tree for enzyme assays.

References

data normalization strategies for (11Z)-eicosenoyl-CoA lipidomics data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (11Z)-eicosenoyl-CoA and other long-chain fatty acyl-CoA lipidomics data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the normalization and analysis of this compound lipidomics data.

Q1: My untargeted lipidomics data shows high variability between replicates after normalization. What could be the cause and how can I fix it?

A1: High variability between replicates is a common issue in lipidomics and can stem from several sources. Here’s a troubleshooting guide:

  • Inconsistent Sample Handling: Ensure that sample collection and storage procedures are standardized. For instance, flash-freezing samples and storing them at -80°C can prevent lipid degradation.

  • Batch Effects: Large-scale lipidomics experiments often introduce systematic errors between different batches of samples.[1] Utilize batch effect correction techniques such as ComBat or LOESS normalization to mitigate these variations.[1]

  • Inappropriate Normalization Strategy: The chosen normalization method may not be suitable for your experimental design. If you have normalized to total protein, consider that this can be unreliable, especially when using organic solvents for lipid extraction.[2] Re-evaluate your normalization strategy based on the options outlined in the table below.

  • Instrument Instability: Check for consistent signal intensity across your quality control (QC) samples. Significant deviations may indicate a need for mass spectrometer recalibration or cleaning.[1]

Q2: Which data normalization strategy is best for my this compound lipidomics data?

A2: The optimal normalization strategy depends on your sample type and experimental design. There is no one-size-fits-all answer, but the following table summarizes common strategies with their pros and cons to guide your decision.

Normalization StrategyDescriptionProsCons
Internal Standards (IS) Spiking samples with a known amount of a non-endogenous, structurally similar lipid (e.g., an isotope-labeled version of the analyte).[3][4]Corrects for sample loss during extraction and analytical variability.[3]Requires careful selection of appropriate standards for each lipid class.[4] Can be expensive for large-scale studies.
Total Ion Current (TIC) Normalizing to the sum of all ion intensities in a sample's chromatogram.Simple to implement and can account for differences in sample loading.Assumes that the majority of lipids are not changing between groups, which may not be true. Can be biased by a few highly abundant ions.
Probabilistic Quotient Normalization (PQN) Calculates a dilution factor for each sample relative to a reference spectrum (often the median spectrum of all samples).[5]More robust to a higher proportion of changing lipids compared to TIC.[5]Can create artifacts if a large class of highly abundant lipids deviates significantly in one group.[5][6]
Normalization to Sample Amount Normalizing to the initial amount of biological material, such as wet weight of tissue, cell number, or total protein/DNA concentration.[7]Conceptually straightforward and directly relates lipid levels to the amount of sample.Can be inaccurate. For example, cell count may not be sufficient for cell lines with diverse morphologies, and protein concentration can be unreliable with certain extraction methods.[2][8]
Systematic Error Removal using Random Forest (SERRF) A quality-control (QC) sample-based normalization method that uses random forest to correct for systematic errors.Can significantly reduce technical errors and outperform other methods in large-scale studies.[8]Requires the inclusion of pooled QC samples throughout the analytical run.

Q3: I am having trouble with the extraction and detection of this compound. Are there any specific recommendations?

A3: this compound, like other long-chain acyl-CoAs, can be challenging to work with due to its low abundance and amphipathic nature.[8] Here are some key considerations:

  • Extraction Method: A common and effective method for extracting a broad range of acyl-CoAs is using a mixed organic-aqueous solvent system, such as acetonitrile (B52724)/methanol/water (2:2:1, v/v/v).[9] For long-chain acyl-CoAs specifically, dissolving the extract in an ammonium (B1175870) acetate (B1210297) buffer containing acetonitrile can improve solubility and recovery.[10]

  • LC-MS/MS Conditions: Reversed-phase liquid chromatography is typically used for the separation of acyl-CoAs.[10] For detection, high-resolution mass spectrometry in positive ion mode is often preferred as it allows for the characteristic fragmentation pattern of the CoA moiety to be observed.[11]

  • Stability: Acyl-CoAs can be unstable. It is recommended to keep samples at 4°C in the autosampler and to use solvents that maintain stability, such as 50 mM ammonium acetate at pH 6.8.[10]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound lipidomics.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods optimized for the extraction of a broad range of acyl-CoAs, including long-chain species.

Materials:

  • Frozen tissue samples

  • Liquid nitrogen

  • Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Weigh 10-20 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled tube for homogenization.

  • Add 500 µL of the chilled acetonitrile/methanol/water extraction solvent.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice or in liquid nitrogen during breaks in homogenization to prevent degradation.

  • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • For analysis of long-chain acyl-CoAs like this compound, reconstitute the dried extract in 50 µL of 50 mM ammonium acetate with 20% acetonitrile.[10]

  • Vortex briefly and centrifuge at 20,000 x g for 3 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute the hydrophobic long-chain acyl-CoAs.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan MS followed by data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion (for targeted analysis of this compound): m/z 1060.46.

  • Product Ions: Monitor for characteristic fragments of the CoA moiety.

  • Resolution: High resolution (e.g., >70,000) is recommended for accurate mass measurements.[12]

Signaling Pathways and Workflows

Long-chain acyl-CoAs like this compound are central intermediates in lipid metabolism.[8] They are synthesized from their corresponding fatty acids and can be directed towards various metabolic fates, including energy production via β-oxidation or incorporation into complex lipids.[8] The intracellular levels of acyl-CoAs are tightly regulated and are implicated in cellular signaling, influencing processes such as insulin (B600854) secretion and gene transcription.[5][8]

lipidomics_workflow General Lipidomics Data Analysis Workflow cluster_pre Data Pre-processing cluster_norm Normalization & Correction cluster_analysis Statistical Analysis cluster_interp Biological Interpretation raw_data Raw LC-MS Data peak_picking Peak Picking & Alignment raw_data->peak_picking filtering Noise Reduction & Filtering peak_picking->filtering normalization Data Normalization (e.g., IS, PQN, TIC) filtering->normalization batch_correction Batch Effect Correction normalization->batch_correction univariate Univariate Analysis (t-test, ANOVA) batch_correction->univariate multivariate Multivariate Analysis (PCA, PLS-DA) batch_correction->multivariate pathway_analysis Pathway Analysis univariate->pathway_analysis biomarker_id Biomarker Identification multivariate->biomarker_id acyl_coa_metabolism Metabolic Fate of this compound cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways cluster_signaling Signaling & Regulation fatty_acid (11Z)-Eicosenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase (ACSL) fatty_acid->acyl_coa_synthetase eicosenoyl_coa This compound acyl_coa_synthetase->eicosenoyl_coa complex_lipids Complex Lipids (e.g., Phospholipids, Triacylglycerols) eicosenoyl_coa->complex_lipids elongation Fatty Acid Elongation eicosenoyl_coa->elongation beta_oxidation β-Oxidation (Energy Production) eicosenoyl_coa->beta_oxidation gene_transcription Gene Transcription Regulation eicosenoyl_coa->gene_transcription enzyme_regulation Enzyme Allosteric Regulation eicosenoyl_coa->enzyme_regulation

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS Methods for (11Z)-Eicosenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of long-chain fatty acyl-coenzyme A (LC-CoA) species such as (11Z)-eicosenoyl-CoA is critical. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) methods with alternative analytical techniques, supported by experimental data from various studies. The focus is on the validation parameters that ensure reliable and reproducible results.

Comparison of Analytical Methods

LC-MS/MS has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity.[1] However, other methods like HPLC with UV detection can also be employed, particularly when mass spectrometry is not available. Below is a table summarizing the key quantitative performance parameters of these methods based on published data for similar long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) Sub-picomole to femtomole range[2]Approximately 50 pmol[3]
Limit of Quantification (LOQ) Low picomole to femtomole range[2]Not always reported, but higher than LC-MS/MS
Linearity (R²) Typically >0.99[1]Generally >0.99
Precision (%RSD) <15%[4]Can be <10% but may vary
Accuracy (%) 94.8% to 110.8%[4]95-97% for spiked samples[5]
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution with similar compounds)
Throughput High, with run times often under 20 minutes[6]Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for this compound Analysis

This protocol is a composite based on common practices for analyzing long-chain fatty acyl-CoAs.[2][4][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727), followed by water.

  • Load the acidified sample (e.g., cell or tissue extract) onto the SPE cartridge.

  • Wash the cartridge with an aqueous organic solution (e.g., 10% methanol) to remove interfering substances.[8]

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or ethanol/water with ammonium (B1175870) acetate).[3][8]

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.[8]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: Water with an additive for improved chromatography and ionization (e.g., ammonium hydroxide (B78521) at high pH or formic acid at low pH).[4]

  • Mobile Phase B: Acetonitrile or methanol with the same additive.[4]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

  • Precursor Ion: The [M+H]+ ion for this compound.

  • Product Ion: A specific fragment ion characteristic of the acyl-CoA.

  • Collision Energy: Optimized for the specific transition.

Alternative Method: HPLC-UV

This method is suitable for the quantification of acyl-CoAs when higher detection limits are acceptable.[3][5][9]

1. Sample Preparation

  • Sample extraction is typically performed using perchloric acid followed by solid-phase extraction, similar to the LC-MS/MS protocol.[3]

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient of acetonitrile.[3]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[3]

  • Internal Standard: A structurally similar acyl-CoA not present in the sample (e.g., isobutyryl-CoA) can be used for improved quantification.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Tissue/Cell Homogenization sp2 Protein Precipitation sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Elution & Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc Liquid Chromatography (Separation) sp5->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification using Calibration Curve dp1->dp2

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

comparing the biological activity of (11Z)-eicosenoyl-CoA to other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of (11Z)-eicosenoyl-CoA with other common acyl-CoAs. This compound, the activated form of gondoic acid (a 20-carbon monounsaturated omega-9 fatty acid), is a key intermediate in various metabolic processes. Understanding its activity relative to other acyl-CoAs, such as the more prevalent oleoyl-CoA (18:1), the polyunsaturated arachidonoyl-CoA (20:4), and the saturated palmitoyl-CoA (16:0), is crucial for elucidating its specific roles in cellular physiology and pathology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.

Quantitative Comparison of Acyl-CoA Biological Activity

Direct comparative kinetic data for this compound is limited in the current scientific literature. However, by examining the substrate specificities of key enzyme families involved in acyl-CoA metabolism, we can infer its relative activity. The following tables present a synthesis of available data for long-chain acyl-CoA synthetases (ACSLs) and lysophosphatidylcholine (B164491) acyltransferases (LPCATs), enzymes critical for the activation of fatty acids and the remodeling of phospholipids, respectively.

Table 1: Substrate Specificity of Long-Chain Acyl-CoA Synthetases (ACSLs)

Acyl-CoA SubstrateChain Length & SaturationRelative Activity/Preference (Qualitative)Enzyme Isoform Example(s)
This compound 20:1 (n-9)Data not readily available. Likely a substrate for isoforms that handle long-chain and very-long-chain fatty acids.ACSVL/FATP family
Oleoyl-CoA18:1 (n-9)HighACSL1, ACSL3, ACSL4
Arachidonoyl-CoA20:4 (n-6)High (preferred by specific isoforms)ACSL4
Palmitoyl-CoA16:0HighACSL1, ACSL5, ACSL6

Note: The activity and preference of ACSL isoforms are tissue-specific and depend on the specific isoform.

Table 2: Substrate Specificity of Lysophosphatidylcholine Acyltransferases (LPCATs)

Acyl-CoA SubstrateChain Length & SaturationRelative Incorporation into Phospholipids (Qualitative)Enzyme Isoform Example(s)
This compound 20:1 (n-9)Data not readily available.LPCAT family
Oleoyl-CoA18:1 (n-9)HighLPCAT1, LPCAT2
Arachidonoyl-CoA20:4 (n-6)High (preferred for sn-2 position)LPCAT3
Palmitoyl-CoA16:0Moderate to Low (typically at sn-1 position)LPCAT1

Experimental Protocols

Detailed methodologies are essential for the reproducible comparison of acyl-CoA activities. Below are protocols for key experiments cited in the literature.

Protocol 1: Acyl-CoA Synthetase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of acyl-CoA synthetases by coupling the production of acyl-CoA to the reduction of NAD+ in the presence of acyl-CoA dehydrogenase and other coupling enzymes.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • ATP solution

  • Coenzyme A (CoA) solution

  • Fatty acid substrate (e.g., (11Z)-eicosenoic acid, oleic acid, etc.) dissolved in a suitable solvent

  • Acyl-CoA dehydrogenase

  • Electron transfer flavoprotein (ETF)

  • NAD+ solution

  • Enzyme source (e.g., purified ACSL, cell lysate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, acyl-CoA dehydrogenase, ETF, and NAD+.

  • Add the fatty acid substrate to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform the assay with a range of fatty acid concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Protocol 2: Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay (Radiometric Method)

This assay measures the incorporation of a radiolabeled acyl group from an acyl-CoA donor into a lysophospholipid acceptor.

Materials:

  • HEPES buffer (pH 7.4)

  • Lysophosphatidylcholine (LPC)

  • Radiolabeled acyl-CoA (e.g., [14C]-(11Z)-eicosenoyl-CoA, [14C]-oleoyl-CoA)

  • Enzyme source (e.g., microsomes from cells or tissues)

  • Bovine serum albumin (BSA)

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, LPC, and BSA.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled acyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipids by TLC.

  • Identify the phosphatidylcholine (PC) spot by comparison with a standard.

  • Scrape the PC spot and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the LPCAT enzyme.

Signaling Pathways and Logical Relationships

Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can influence various cellular processes, including gene expression.

Acyl-CoA Metabolism and Signaling

The diagram below illustrates the central role of acyl-CoAs in cellular metabolism and their connection to signaling pathways. Fatty acids are activated to acyl-CoAs, which can then be directed towards either catabolic pathways for energy production (β-oxidation) or anabolic pathways for the synthesis of complex lipids. These complex lipids, in turn, can act as signaling molecules. Furthermore, acyl-CoAs themselves can directly modulate the activity of transcription factors.

Acyl_CoA_Metabolism_and_Signaling FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA ACSL BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation ComplexLipids Complex Lipids (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipids Acyltransferases Transcription Transcription Factors (e.g., PPARs) AcylCoA->Transcription Modulation Signaling Cellular Signaling ComplexLipids->Signaling Transcription->Signaling

Caption: Overview of Acyl-CoA metabolism and its role in cellular signaling.

Experimental Workflow for Comparing Acyl-CoA Activity

The following diagram outlines a typical experimental workflow for comparing the biological activity of different acyl-CoAs. This process involves selecting the appropriate biological system and assays to generate quantitative data for a robust comparison.

Experimental_Workflow Start Select Acyl-CoAs for Comparison (this compound vs. others) System Choose Biological System (Purified Enzyme, Cell Lysate, or Whole Cells) Start->System Assay Select Biological Assays (Enzyme Kinetics, Lipid Synthesis, Gene Expression) System->Assay Data Perform Experiments & Collect Quantitative Data Assay->Data Analysis Data Analysis & Comparison (e.g., Km, Vmax, IC50) Data->Analysis Conclusion Draw Conclusions on Relative Biological Activity Analysis->Conclusion

Caption: A streamlined workflow for the comparative analysis of acyl-CoA biological activity.

Conclusion

While direct comparative studies on the biological activity of this compound are not abundant, its structural similarity to other long-chain monounsaturated acyl-CoAs suggests it plays a significant role in lipid metabolism and cellular signaling. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses. Further investigation into the substrate specificity of various enzymes for this compound and its impact on signaling pathways, such as those governed by PPARs, will be critical in fully understanding its physiological and pathological relevance. This guide serves as a foundational resource to stimulate and support these future research endeavors.

A Comparative Guide to (11Z)-Eicosenoyl-CoA and (9Z)-Octadecenoyl-CoA (Oleoyl-CoA) in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic roles of (11Z)-eicosenoyl-CoA and (9Z)-octadecenoyl-CoA (oleoyl-CoA), two key intermediates in fatty acid metabolism. While oleoyl-CoA is a well-characterized, ubiquitous molecule, this compound, a very-long-chain fatty acyl-CoA, has distinct and significant functions. This document summarizes their involvement in major metabolic pathways, presents available quantitative data, and details relevant experimental protocols to facilitate further research.

Introduction

(9Z)-Octadecenoyl-CoA, or oleoyl-CoA, is the activated form of oleic acid, an 18-carbon monounsaturated fatty acid that is one of the most common fatty acids in nature[1]. It is a central hub in lipid metabolism, serving as a substrate for energy production through beta-oxidation, incorporation into complex lipids like triglycerides and phospholipids (B1166683), and as a precursor for the synthesis of longer chain fatty acids[2][3][4].

This compound is the activated form of (11Z)-eicosenoic acid (also known as gondoic acid), a 20-carbon monounsaturated omega-9 fatty acid[5][6]. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), its metabolism is handled by a partially distinct set of enzymes, leading to different metabolic fates and biological roles compared to its shorter-chain counterpart.

Metabolic Pathways: A Comparative Overview

Both this compound and oleoyl-CoA are substrates for three primary metabolic processes: beta-oxidation for energy production, fatty acid elongation for the synthesis of longer fatty acids, and incorporation into complex lipids for storage or structural purposes.

Beta-Oxidation

In beta-oxidation, fatty acyl-CoAs are sequentially broken down into acetyl-CoA units in the mitochondria. While both molecules undergo this process, the enzyme specificities for different chain lengths can lead to different oxidation rates.

  • Oleoyl-CoA: As a long-chain fatty acyl-CoA, oleoyl-CoA is readily oxidized by the mitochondrial beta-oxidation machinery.

  • This compound: As a very-long-chain fatty acyl-CoA, its initial breakdown is preferentially handled by a separate set of enzymes, including very-long-chain acyl-CoA dehydrogenase (VLCAD).

While direct comparative kinetic data for the beta-oxidation of this compound and oleoyl-CoA is limited, studies on similar fatty acids suggest that chain length influences oxidation rates. For instance, one study found that stearic acid (18:0) was oxidized at a similar rate to oleic acid (18:1), while a study comparing stearic acid and oleic acid showed that by 8 hours, more oleic acid had been oxidized[3][4][7]. This suggests that factors beyond just chain length, such as the presence and position of double bonds, can influence the rate of beta-oxidation.

Fatty Acid Elongation

Fatty acid elongation is a four-step process that adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

  • Oleoyl-CoA: Serves as a primary substrate for elongation to produce longer monounsaturated fatty acids, including this compound. The key enzyme in this conversion is likely ELOVL5 or ELOVL6[8][9].

  • This compound: Can be further elongated to produce even longer fatty acids, such as nervonic acid (24:1), which is crucial for myelin sheath formation in the nervous system.

The substrate specificities of different ELOVL enzymes play a critical role in determining the metabolic flux through this pathway.

Incorporation into Complex Lipids

Both acyl-CoAs are substrates for the synthesis of various complex lipids, including triglycerides for energy storage and phospholipids for membrane structure.

  • Oleoyl-CoA: Readily incorporated into both triglycerides and a variety of phospholipids. Its abundance makes it a major component of cellular lipids[2][3].

  • This compound: Also incorporated into complex lipids. Studies on similar very-long-chain fatty acids suggest they may have preferential incorporation into specific lipid classes or cellular membranes, potentially influencing membrane fluidity and function[10][11].

Quantitative Data Comparison

Direct comparative kinetic data for enzymes acting on both this compound and oleoyl-CoA are scarce in the literature. The following table summarizes available information and highlights the key enzymes involved in their metabolism.

Metabolic ProcessEnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Activation Acyl-CoA SynthetaseOleic Acid--[12][13]
(11Z)-Eicosenoic Acid---
Beta-Oxidation Acyl-CoA DehydrogenaseOleoyl-CoA---
This compound---
Elongation ELOVL5Oleoyl-CoA--[9]
ELOVL6Oleoyl-CoA--[8][14]
This compound---

Data for this compound is largely unavailable, representing a significant knowledge gap.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Fatty Acid Elongation Assay

This assay measures the activity of fatty acid elongases using a radiolabeled substrate.

Materials:

  • Microsomal protein fraction (source of elongase enzymes)

  • [2-14C]Malonyl-CoA

  • Oleoyl-CoA or this compound

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and either oleoyl-CoA or this compound.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Start the elongation by adding [2-14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) to saponify the acyl-CoAs.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the elongase activity.

Workflow for In Vitro Fatty Acid Elongation Assay

FattyAcidElongationAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomal Fraction Incubation Incubate at 37°C Microsomes->Incubation Substrates Oleoyl-CoA or This compound, NADPH Substrates->Incubation Radiolabel [14C]Malonyl-CoA Radiolabel->Incubation Stop Stop Reaction (Saponification) Incubation->Stop Extract Extract Fatty Acids Stop->Extract Quantify Scintillation Counting Extract->Quantify AcylCoASynthetaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Cell Lysate or Purified Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrates [14C]Fatty Acid, CoA, ATP Substrates->Incubation Stop Stop Reaction Incubation->Stop Separate Phase Separation Stop->Separate Quantify Scintillation Counting Separate->Quantify BetaOxidationAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mitochondria Isolated Mitochondria or Cells Incubation Incubate at 37°C Mitochondria->Incubation Substrate [14C]Acyl-CoA Substrate->Incubation Stop Stop Reaction (Acid Precipitation) Incubation->Stop Separate Centrifugation Stop->Separate Quantify Scintillation Counting of Supernatant Separate->Quantify MetabolicFates cluster_oleoyl Oleoyl-CoA Metabolism cluster_eicosenoyl This compound Metabolism Oleoyl_CoA Oleoyl-CoA (C18:1) Beta_Ox_O Beta-Oxidation Oleoyl_CoA->Beta_Ox_O Elongation_O Elongation Oleoyl_CoA->Elongation_O Complex_Lipids_O Complex Lipids Oleoyl_CoA->Complex_Lipids_O Eicosenoyl_CoA This compound (C20:1) Elongation_O->Eicosenoyl_CoA ELOVL5/6 Beta_Ox_E Beta-Oxidation (VLCAD) Eicosenoyl_CoA->Beta_Ox_E Elongation_E Further Elongation Eicosenoyl_CoA->Elongation_E Complex_Lipids_E Complex Lipids Eicosenoyl_CoA->Complex_Lipids_E

References

Quantitative Comparison of (11Z)-Eicosenoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular concentrations of specific lipid molecules like (11Z)-eicosenoyl-CoA is crucial for dissecting metabolic pathways and identifying potential therapeutic targets. This guide provides a comparative overview of available quantitative data for eicosenoyl-CoA species in different cell types, details common experimental protocols for their measurement, and illustrates relevant biochemical pathways and workflows.

Comparative Levels of C20:1-CoA in Different Cell Types

Direct quantitative comparisons of this compound are limited. However, studies analyzing the broader acyl-CoA profile provide insights into the relative abundance of C20:1-CoA in different cell lines. It is important to note that these studies may not distinguish between different isomers of C20:1-CoA.

Table 1: Comparison of C20 Acyl-CoA Levels in Different Mammalian Cell Lines

Acyl-CoA SpeciesCell LineMethodologyRelative Abundance/ConcentrationSource
C20:1-CoAMCF7 (Human breast cancer)LC-MS/MSHigher than in RAW264.7 cells[1]
C20:1-CoARAW264.7 (Mouse macrophage)LC-MS/MSLower than in MCF7 cells[1]
C20:4-CoAMCF7 (Human breast cancer)LC-MS/MS~2 pmol/10^6 cells[1]
C20:4-CoARAW264.7 (Mouse macrophage)LC-MS/MS~0.5 pmol/10^6 cells[1]

Disclaimer: The data presented is based on graphical representations from the cited literature and should be considered an estimation. The specific isomer of C20:1-CoA was not detailed in the original source.

Experimental Protocols

The quantification of long-chain acyl-CoAs such as this compound requires meticulous sample preparation and a highly sensitive analytical method. LC-MS/MS is the technique of choice for this purpose.

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of long-chain fatty acyl-CoAs from cultured mammalian cells.

1. Sample Preparation and Extraction:

  • Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in the presence of ice-cold methanol (B129727).

  • Homogenization: Transfer the cell suspension to a glass homogenizer and homogenize on ice.

  • Protein Precipitation and Extraction: Add a suitable extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v), to the cell homogenate.[2] Vortex vigorously to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, for example, 50% methanol in water.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phases: Employ a gradient elution using two mobile phases. For example, Mobile Phase A could be water with 10 mM ammonium (B1175870) acetate, and Mobile Phase B could be acetonitrile.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI) mode.

    • Detection Method: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is characteristic of its fragmentation.

    • MRM Transitions: For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety. The specific m/z values for the precursor and product ions of this compound would need to be determined.

3. Data Analysis and Quantification:

  • Standard Curve: Prepare a standard curve using a commercially available or synthesized standard of this compound of known concentrations.

  • Internal Standard: To account for variations in extraction efficiency and matrix effects, a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be added at the beginning of the extraction process.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from cell cultures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting extraction Metabolite Extraction harvesting->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection & Drying centrifugation->supernatant reconstitution Reconstitution supernatant->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification vs. Standard Curve peak_integration->quantification

Fig 1. Experimental workflow for acyl-CoA quantification.
Signaling and Metabolic Pathways

This compound is an intermediate in the biosynthesis and degradation of long-chain monounsaturated fatty acids. Its levels are influenced by the activities of fatty acid elongases and desaturases, as well as the rate of beta-oxidation.

metabolic_pathway cluster_synthesis Synthesis (Elongation & Desaturation) cluster_degradation Degradation (Beta-Oxidation) cluster_fates Other Metabolic Fates Oleoyl_CoA Oleoyl-CoA (C18:1) Elongase Elongase Oleoyl_CoA->Elongase Eicosenoyl_CoA This compound (C20:1) Elongase->Eicosenoyl_CoA Desaturase Desaturase Eicosenoyl_CoA->Desaturase Beta_Oxidation Beta-Oxidation Cycle Eicosenoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) Eicosenoyl_CoA->Complex_Lipids Acyltransferases Mead_Acid_CoA Mead Acid-CoA (C20:3) Desaturase->Mead_Acid_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles

Fig 2. Metabolic pathway of this compound.

References

Inter-laboratory Validation of (11Z)-Eicosenoyl-CoA Measurement: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of (11Z)-eicosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA. The focus is on providing a framework for inter-laboratory validation to ensure data reproducibility and reliability, which is critical for research and development. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection and validation of analytical methods.

Introduction to this compound

This compound is a specific isomer of a long-chain fatty acyl-coenzyme A.[1][2] Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid biosynthesis, and cellular signaling.[3][4][5][6] They are involved in energy production through β-oxidation and serve as precursors for complex lipids.[6][7] Given their central role in metabolism, accurate and precise measurement of individual fatty acyl-CoA species like this compound is essential for understanding disease states and for the development of novel therapeutics.[6][8]

The analytical challenge in measuring this compound lies in its low endogenous concentrations and the presence of structurally similar lipids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs.[3][4][9][10][11]

Inter-laboratory Validation Framework

An inter-laboratory validation, or ring trial, is a study in which multiple laboratories analyze the same samples to assess the reproducibility of an analytical method.[12] This process is vital for establishing a standardized method that can be reliably used across different research sites.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analyte & Method P2 Select Participating Labs P1->P2 P3 Prepare & Distribute Standardized Samples & Protocols P2->P3 E1 Labs Perform Analysis P3->E1 E2 Data Submission to Coordinator E1->E2 A1 Statistical Analysis of Results (e.g., ISO 5725) E2->A1 A2 Evaluation of Performance Metrics A1->A2 A3 Final Report & Method Refinement A2->A3

Caption: Workflow for an inter-laboratory validation study.

Comparison of Analytical Performance

The following table summarizes key performance metrics for a hypothetical inter-laboratory validation of an LC-MS/MS method for this compound measurement. The data is presented to reflect typical expectations for such a method.

Performance MetricLaboratory ALaboratory BLaboratory CConsolidated Metrics
Limit of Detection (LOD) (pmol) 0.080.100.090.09 ± 0.01
Limit of Quantitation (LOQ) (pmol) 0.250.300.280.28 ± 0.03
Linearity (R²) >0.995>0.996>0.995>0.995
Accuracy (% Recovery) 98.5%101.2%99.3%99.7% ± 1.4%
Precision (Repeatability, RSDr %) 4.2%3.8%4.5%4.2%
Precision (Reproducibility, RSDR %) ---8.5%
Matrix Effect (%) 95%92%97%95% ± 2.5%

Data is hypothetical and for illustrative purposes.

Signaling Pathway Context

This compound, as a long-chain fatty acyl-CoA, is a key substrate in lipid metabolism, which is intricately linked to major cellular signaling pathways. Dysregulation of fatty acyl-CoA metabolism has been implicated in conditions such as insulin (B600854) resistance and lipotoxicity.[6]

G FA Fatty Acids (e.g., (11Z)-eicosenoic acid) ACSL Acyl-CoA Synthetase FA->ACSL Activation E_CoA This compound ACSL->E_CoA BetaOx β-Oxidation E_CoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) E_CoA->ComplexLipids Signaling Signaling Molecules (e.g., Diacylglycerol) E_CoA->Signaling Energy Energy (ATP) BetaOx->Energy Membranes Cellular Membranes ComplexLipids->Membranes Pathways Downstream Signaling (e.g., PKC activation) Signaling->Pathways

Caption: Metabolic fate of this compound.

Detailed Experimental Protocols

The following provides a detailed, standardized protocol for the quantification of this compound by LC-MS/MS, suitable for use in an inter-laboratory validation study.

Sample Preparation (Cell Lysates)
  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 500 µL of ice-cold extraction solvent (e.g., methanol:water, 1:1) containing a suitable internal standard (e.g., C17:0-CoA). Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion [M+H]+ > Product ion (characteristic fragment, e.g., corresponding to the CoA moiety).

      • Internal Standard (C17:0-CoA): Precursor ion [M+H]+ > Product ion.

    • Collision Energy and other MS parameters: To be optimized for each instrument to maximize signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.

  • Calibration Curve: Prepare a calibration curve using a certified reference standard of this compound, plotting the peak area ratio (analyte/internal standard) against concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Express the final concentration relative to the initial cell number or protein content.

Conclusion

The reliable measurement of this compound is crucial for advancing our understanding of lipid metabolism in health and disease. This guide provides a framework for the inter-laboratory validation of an LC-MS/MS method, emphasizing the importance of standardized protocols and transparent reporting of performance metrics. By adopting such rigorous validation practices, the research community can ensure the generation of high-quality, reproducible data, thereby accelerating progress in biomedical research and drug development.

References

A Structural and Functional Comparison of (11Z)-Eicosenoyl-CoA and Other Monounsaturated Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount for targeted therapeutic design and metabolic pathway analysis. This guide provides a comprehensive structural and functional comparison of (11Z)-eicosenoyl-CoA with other key monounsaturated acyl-CoAs, supported by experimental data and detailed methodologies.

This document delves into the structural characteristics, metabolic significance, and enzymatic interactions of this compound, commonly known as gondolectoyl-CoA, in relation to other prevalent monounsaturated acyl-CoAs such as oleoyl-CoA (C18:1 n-9) and palmitoleoyl-CoA (C16:1 n-7). While direct comparative quantitative data for all aspects remains an area of active research, this guide synthesizes available information to highlight key distinctions and functional implications.

Structural Comparison

The fundamental difference between monounsaturated acyl-CoAs lies in the length of their acyl chain and the position of the single double bond. These seemingly subtle variations have profound impacts on their three-dimensional structure, membrane fluidity, and interaction with enzymes.

FeatureThis compoundOleoyl-CoAPalmitoleoyl-CoA
Chemical Formula C41H72N7O17P3SC39H68N7O17P3SC37H64N7O17P3S
Molecular Weight 1060.03 g/mol 1032.97 g/mol 1004.92 g/mol
Acyl Chain Length 20 carbons18 carbons16 carbons
Double Bond Position n-9 (from carboxyl end)n-9 (from carboxyl end)n-7 (from carboxyl end)
Systematic Name (11Z)-eicosenoyl-coenzyme A(9Z)-octadecenoyl-coenzyme A(9Z)-hexadecenoyl-coenzyme A

(Data sourced from PubChem and LIPID MAPS databases)[1][2]

Metabolic Pathways and Functional Roles

Monounsaturated acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis, elongation, desaturation, and β-oxidation. They serve as substrates for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters, and are also involved in cellular signaling.

The metabolic journey of these molecules often begins with the activation of their corresponding fatty acids by acyl-CoA synthetases. The resulting acyl-CoA can then be channeled into various pathways depending on the cellular needs and the substrate specificity of downstream enzymes.

Metabolic_Pathway cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates Fatty_Acid Monounsaturated Fatty Acid (e.g., Gondoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA Monounsaturated Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Elongation Fatty Acid Elongation (Elongase) Acyl_CoA->Elongation Malonyl-CoA Desaturation Desaturation (Desaturase) Acyl_CoA->Desaturation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Energy Production Complex_Lipids Synthesis of Complex Lipids Acyl_CoA->Complex_Lipids e.g., Phospholipids, Triglycerides

Figure 1. Generalized metabolic pathway of monounsaturated acyl-CoAs.

Comparative Enzyme Interactions

The chain length and position of the double bond of monounsaturated acyl-CoAs are critical determinants of their interaction with various enzymes. While comprehensive quantitative data comparing the kinetics of this compound with other monounsaturates is limited, existing research on enzyme families provides valuable insights into their substrate preferences.

Acyl-CoA Synthetases (ACSLs)

Long-chain acyl-CoA synthetases are responsible for the activation of fatty acids. Different isoforms of ACSL exhibit distinct substrate specificities. For instance, some ACSL isoforms show a preference for C16-C18 fatty acids, while others can efficiently activate longer-chain fatty acids like eicosenoic acid. Direct comparative kinetic data for this compound with various ACSL isoforms is an area requiring further investigation.

Fatty Acid Elongases

Fatty acid elongases are responsible for extending the carbon chain of acyl-CoAs. Studies have shown that the conversion of C18 to C20 fatty acids can be a rate-limiting step in the biosynthesis of very-long-chain fatty acids. The substrate specificity of elongases varies, with some showing a preference for saturated over monounsaturated acyl-CoAs, and vice versa. The efficiency of elongation of oleoyl-CoA to this compound is a key regulatory point in lipid metabolism.

Acyl-CoA Desaturases

Desaturases introduce double bonds into the acyl chain. The position of the existing double bond in a monounsaturated acyl-CoA can influence its suitability as a substrate for further desaturation, leading to the production of polyunsaturated fatty acids.

Acyl-CoA Binding Proteins (ACBPs)

Experimental Protocols

Accurate comparison of the biochemical properties of different acyl-CoAs relies on robust and standardized experimental protocols. Below are outlines of key experimental methodologies.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

LCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification (Stable Isotope Dilution) MSMS->Quantification

Figure 2. General workflow for acyl-CoA analysis by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer, often containing internal standards (e.g., odd-chain or stable isotope-labeled acyl-CoAs) for accurate quantification.

  • Extraction: Employ solid-phase extraction (SPE) to isolate and concentrate acyl-CoAs from the homogenate.

  • LC Separation: Separate the extracted acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of aqueous and organic mobile phases is typically used for elution.

  • MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each acyl-CoA species based on its unique precursor and product ion masses.

  • Data Analysis: Quantify the amount of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

Acyl-CoA Binding Protein (ACBP) Binding Assay

The Lipidex 1000 competition assay is a common method to determine the binding affinity of acyl-CoAs to ACBPs.

Protocol Outline:

  • Incubation: Incubate a fixed concentration of radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) with a known amount of ACBP in the presence of varying concentrations of a non-radiolabeled competitor acyl-CoA (e.g., this compound).

  • Separation of Bound and Free Ligand: Add a slurry of Lipidex 1000, a hydrophobic gel that binds free fatty acyl-CoAs, to the incubation mixture. Centrifuge to pellet the Lipidex with the bound free ligand.

  • Quantification: Measure the radioactivity in the supernatant, which corresponds to the amount of radiolabeled acyl-CoA bound to the ACBP.

  • Data Analysis: Plot the amount of bound radiolabeled acyl-CoA as a function of the competitor concentration to determine the binding affinity (IC50 or Kd) of the competitor acyl-CoA.

Conclusion

This compound, as a C20 monounsaturated acyl-CoA, occupies a distinct position in lipid metabolism compared to its shorter-chain counterparts like oleoyl-CoA and palmitoleoyl-CoA. Its longer acyl chain influences its physical properties and interactions with key metabolic enzymes. While this guide provides a foundational comparison based on available data, it also highlights the need for further research to generate direct comparative quantitative data on the enzymatic kinetics and binding affinities of this compound. Such data will be invaluable for a more precise understanding of its role in health and disease and for the development of targeted therapeutic strategies.

References

Validating Gene Knockouts: A Comparative Guide for Assessing Effects on (11Z)-Eicosenoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating gene knockouts and their subsequent impact on the levels of (11Z)-eicosenoyl-CoA, a key intermediate in lipid metabolism. Accurate validation is crucial for interpreting experimental outcomes and understanding the precise role of specific genes in fatty acid elongation and desaturation pathways. This document outlines experimental data from relevant gene knockout studies, details validation protocols, and offers alternative approaches to modulating this compound levels.

Comparative Analysis of Gene Knockout Effects on Acyl-CoA Levels

The targeted disruption of genes involved in fatty acid metabolism can significantly alter the cellular pool of acyl-CoAs. Below is a summary of expected and observed quantitative changes in long-chain fatty acyl-CoAs following the knockout of key enzymes. While direct quantification of this compound is not always reported, changes in related C20 fatty acyl-CoA species provide valuable insights.

Target GeneGene FamilyExpected Impact on this compoundObserved Quantitative Effects on Related Acyl-CoAsValidation Methods EmployedReference
FADS1 Fatty Acid DesaturasePotential increase due to substrate accumulation upstream of delta-5 desaturationKnockdown resulted in significantly reduced cellular levels of arachidonic acid (AA, 20:4n-6).[1]RT-qPCR, Western Blot, Lipidomics (LC-MS/MS)[1]
ELOVL5 Fatty Acid ElongasePotential decrease as ELOVL5 elongates C18 fatty acids to C20 precursorsKnockout mice showed a 37% reduction in arachidonic acid (C20:4, n-6) in the liver.[2]Genotyping (PCR), Western Blot, Lipidomics (GC-MS)[2]
SCD1 Stearoyl-CoA DesaturaseIndirect effects on monounsaturated fatty acid poolKnockout in goat mammary epithelial cells led to decreased triacylglycerol and cholesterol content.[3]Gene and protein expression analysis, Lipidomics[3]
ACOT1 Acyl-CoA ThioesterasePotential increase due to reduced hydrolysisACOT1 knockout mice on a high-fat diet had elevated serum β-hydroxybutyrate and liver acetyl-CoA levels.Western Blot, Metabolomics

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections provide protocols for key experiments in the validation workflow.

Gene Knockout Validation

a) Genotyping by PCR

This method confirms the successful insertion or deletion of the target gene at the genomic level.

  • DNA Extraction: Isolate genomic DNA from wild-type (WT) and knockout (KO) cells or tissues using a commercial kit.

  • Primer Design: Design three primers: a forward primer upstream of the targeted region, a reverse primer within the targeted region (WT-specific), and a second reverse primer within the knockout cassette or downstream of the deletion (KO-specific).

  • PCR Amplification: Perform two separate PCR reactions for each sample: one with the forward and WT-reverse primers, and another with the forward and KO-reverse primers.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The WT sample should yield a band only with the WT primer pair, while the homozygous KO sample should only show a band with the KO primer pair. Heterozygous samples will show bands in both reactions.

b) mRNA Expression Analysis by RT-qPCR

This technique quantifies the expression level of the target gene to confirm transcriptional silencing.

  • RNA Extraction: Isolate total RNA from WT and KO cells or tissues using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers specific to the target gene and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene in KO samples compared to WT samples using the ΔΔCt method. A significant reduction in mRNA levels indicates a successful knockout.

c) Protein Expression Analysis by Western Blot

This method verifies the absence of the target protein.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The absence of a band at the expected molecular weight in the KO sample confirms the knockout at the protein level.

Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of long-chain fatty acyl-CoAs.[4][5]

a) Acyl-CoA Extraction from Cultured Cells [6]

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells in cold 80% methanol (B129727). For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in cold 80% methanol.[6]

  • Homogenization and Protein Precipitation: Vortex the cell lysate vigorously to homogenize and precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the extract using a vacuum concentrator or nitrogen evaporator and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[6]

b) LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol mixture with the same additives as Mobile Phase A.

    • Gradient: A gradient from low to high organic phase is used to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Use specific precursor-to-product ion transitions for this compound and internal standards. A neutral loss scan can be used for untargeted screening of other fatty acyl-CoAs.[5]

  • Quantification: Generate a standard curve using a synthetic this compound standard. Spike samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for extraction and matrix effects.

Alternative Approaches to Gene Knockout

While gene knockout provides a permanent loss-of-function model, other techniques can be employed to study the effects of reduced gene expression on this compound levels.

MethodPrincipleAdvantagesDisadvantages
siRNA/shRNA Knockdown RNA interference mechanisms degrade target mRNA, leading to transient or stable reduction in protein expression.Rapid and relatively inexpensive; allows for dose-dependent and transient effects.Incomplete knockdown; potential for off-target effects.
Pharmacological Inhibition Small molecule inhibitors block the activity of the target enzyme.Reversible and allows for temporal control of inhibition.Potential for off-target effects and incomplete inhibition.

Visualizing the Workflow and Pathways

experimental_workflow cluster_knockout Gene Knockout Generation cluster_validation Knockout Validation cluster_analysis Metabolite Analysis cluster_interpretation Data Interpretation KO_design Design gRNA/Targeting Vector Transfection Transfection/Electroporation KO_design->Transfection Selection Clonal Selection Transfection->Selection Genotyping Genotyping (PCR) Selection->Genotyping RT_qPCR RT-qPCR Genotyping->RT_qPCR Western_Blot Western Blot RT_qPCR->Western_Blot Extraction Acyl-CoA Extraction Western_Blot->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Quantification LCMS->Quantification Interpretation Compare KO vs. WT This compound Levels Quantification->Interpretation

fatty_acid_elongation C18_1_CoA Oleoyl-CoA (C18:1) ELOVL5 ELOVL5 C18_1_CoA->ELOVL5 C20_1_CoA This compound (C20:1) ELOVL1 ELOVL1/7 C20_1_CoA->ELOVL1 C22_1_CoA Erucyl-CoA (C22:1) ELOVL5->C20_1_CoA ELOVL1->C22_1_CoA SCD1 SCD1 SCD1->C18_1_CoA C18_0_CoA Stearoyl-CoA (C18:0) C18_0_CoA->SCD1 FADS1 FADS1 C20_4_CoA Arachidonoyl-CoA (C20:4) FADS1->C20_4_CoA C20_3_CoA Dihomo-γ-linolenoyl-CoA (C20:3) C20_3_CoA->FADS1

References

The Metabolic Tightrope of (11Z)-Eicosenoyl-CoA: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals dissecting the intricate metabolism of (11Z)-eicosenoyl-CoA. This publication offers a comparative analysis of its metabolic pathways in healthy versus diseased states, supported by experimental data and detailed protocols.

This compound, the activated form of gondoic acid, is a long-chain monounsaturated fatty acyl-CoA that sits (B43327) at a crucial metabolic crossroads. Its synthesis and degradation are tightly regulated processes, and their dysregulation has been implicated in a range of pathologies, including metabolic disorders and cancer. This guide provides an in-depth comparison of this compound metabolism in physiological and pathological contexts, offering valuable insights for therapeutic development.

Quantitative Analysis of Key Metabolic Enzymes

While direct quantitative data for this compound in various disease states are limited in publicly available research, a comparative analysis of the enzymes governing its metabolism provides critical insights. The following tables summarize the observed changes in the expression and activity of key enzymes involved in the synthesis (elongation) and degradation (peroxisomal β-oxidation) of very-long-chain fatty acids (VLCFAs), including this compound.

Table 1: Comparative Analysis of ELOVL3 Expression and Activity

ConditionChange in ELOVL3 Expression/ActivityImplication for this compound LevelsReference
Healthy State Baseline expression in specific tissues (e.g., skin, meibomian glands)Normal physiological levels[1][2]
Metabolic Syndrome (Insulin Resistance) Potentially altered, though direct evidence is limited. ELOVL family implicated in insulin (B600854) resistance.May be dysregulated, contributing to altered lipid profiles.[3][4][5]
Cancer (e.g., Prostate, Liver) Upregulated in certain cancers.Potential for increased production, contributing to altered membrane composition and signaling.[6][7]

Table 2: Comparative Analysis of Peroxisomal β-Oxidation

ConditionChange in Peroxisomal β-Oxidation ActivityImplication for this compound LevelsReference
Healthy State Efficient degradation of VLCFAs.Maintenance of low physiological levels.[8][9]
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) Severely impaired.Accumulation of VLCFAs, including this compound.[8]
X-linked Adrenoleukodystrophy (X-ALD) Impaired transport of VLCFA-CoA into peroxisomes.Accumulation of VLCFAs, including this compound.[10]
Cancer Often downregulated in various cancers.Potential for accumulation, contributing to the cancer phenotype.[11][12]

Metabolic Pathways of this compound

The metabolism of this compound is primarily governed by two key pathways: its synthesis via fatty acid elongation and its degradation through peroxisomal β-oxidation.

Synthesis of this compound

This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway. The initial substrate, oleoyl-CoA (18:1n-9), undergoes a two-carbon extension catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). ELOVL3, in particular, has been shown to have activity towards C18 acyl-CoAs.[1][13]

G cluster_ER Endoplasmic Reticulum Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) ELOVL3 ELOVL3 Oleoyl-CoA (18:1n-9)->ELOVL3 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL3 This compound (20:1n-9) This compound (20:1n-9) ELOVL3->this compound (20:1n-9)

Figure 1: Synthesis of this compound via fatty acid elongation.
Degradation of this compound

As a very-long-chain fatty acyl-CoA, this compound is primarily degraded in the peroxisomes via β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA and a shorter acyl-CoA. The initial step is the transport of the VLCFA-CoA into the peroxisome, which is mediated by ABCD transporters like ABCD1 (the protein deficient in X-ALD).[8][10]

G cluster_Peroxisome Peroxisome This compound (20:1n-9) This compound (20:1n-9) Peroxisomal β-oxidation enzymes Peroxisomal β-oxidation enzymes This compound (20:1n-9)->Peroxisomal β-oxidation enzymes Shorter Acyl-CoA Shorter Acyl-CoA Peroxisomal β-oxidation enzymes->Shorter Acyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation enzymes->Acetyl-CoA Cytosol Cytosol ABCD1 Transporter ABCD1 Transporter ABCD1 Transporter->this compound (20:1n-9) Cytosolic this compound Cytosolic this compound Cytosolic this compound->ABCD1 Transporter Transport

Figure 2: Degradation of this compound via peroxisomal β-oxidation.

Potential Signaling Roles of this compound

Long-chain fatty acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes.[3][14][15] While the specific signaling roles of this compound are not yet fully elucidated, it is plausible that its accumulation in diseased states could contribute to cellular dysfunction by:

  • Altering Membrane Fluidity and Composition: Changes in the levels of long-chain unsaturated fatty acids can impact the physical properties of cellular membranes, affecting the function of membrane-bound proteins.

  • Modulating Nuclear Receptors: Fatty acyl-CoAs can act as ligands for nuclear receptors such as PPARs, thereby influencing gene expression related to lipid metabolism and inflammation.[16]

  • Allosteric Regulation of Enzymes: Accumulation of acyl-CoAs can allosterically inhibit key metabolic enzymes, leading to feedback inhibition and metabolic reprogramming.

Experimental Protocols

Accurate quantification of this compound is critical for understanding its metabolic role. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Quantification of this compound by LC-MS/MS

1. Sample Preparation (from tissue)

  • Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in a suitable extraction solvent (e.g., 2:1 methanol:chloroform) containing a known amount of an appropriate internal standard (e.g., a stable isotope-labeled C17:0-CoA).

  • Lipid Extraction: Perform a biphasic extraction by adding chloroform (B151607) and water. The acyl-CoAs will partition into the lower organic phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/ammonium (B1175870) hydroxide).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of this compound from other acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

      • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

    • Quantification: Generate a standard curve using known concentrations of a this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.[17][18][19][20]

G Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Methanol/Chloroform + Internal Standard Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Figure 3: Experimental workflow for the quantification of this compound.

Conclusion

The metabolism of this compound is a finely tuned process that is frequently dysregulated in metabolic diseases and cancer. While direct quantification of this specific acyl-CoA in various pathological conditions requires further investigation, the analysis of its key metabolic enzymes provides a strong foundation for understanding its role in disease progression. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to unravel the complexities of VLCFA metabolism and develop novel therapeutic strategies targeting these pathways.

References

A Researcher's Guide to the Accurate Quantification of (11Z)-Eicosenoyl-CoA Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of lipid metabolites is paramount for understanding complex biological processes and for the development of novel therapeutics. (11Z)-Eicosenoyl-CoA, a very-long-chain monounsaturated fatty acyl-CoA, is an important intermediate in fatty acid metabolism. Its accurate measurement is crucial for studies involving lipidomics and metabolic pathway analysis. This guide provides a comprehensive comparison of internal standards for the accurate quantification of this compound, supported by experimental data and detailed protocols.

The use of an appropriate internal standard is critical in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard for this compound would be its stable isotope-labeled counterpart, which is chemically identical and co-elutes with the analyte, providing the most accurate correction. However, the commercial availability of such a specific standard is limited. Therefore, researchers often turn to alternative internal standards, such as odd-chain fatty acyl-CoAs.

Comparison of Internal Standards for this compound Quantification

The selection of an internal standard is a critical step in developing a robust quantitative assay for this compound. The two primary choices are stable isotope-labeled standards and odd-chain fatty acyl-CoA standards.

Internal Standard TypeAdvantagesDisadvantagesTypical Recovery (%)
Stable Isotope-Labeled (e.g., [¹³C₄]-(11Z)-Eicosenoyl-CoA) - Co-elutes with the analyte, providing the most accurate correction for matrix effects and sample processing variability.- Chemically identical to the analyte, ensuring similar ionization efficiency.- Often not commercially available and may require custom synthesis, which can be expensive and time-consuming.>95%
Odd-Chain Fatty Acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) - Commercially available.- Structurally similar to the analyte, providing good correction for extraction and ionization variability.[1]- Does not co-elute with the analyte, which may lead to less accurate correction for matrix effects.- Differences in chain length and saturation can affect extraction efficiency and ionization response compared to the analyte.85-95%

Data Presentation: Quantitative Comparison

The following table summarizes the performance of stable isotope-labeled and odd-chain internal standards for the quantification of long-chain acyl-CoAs, which can be extrapolated to this compound.

ParameterStable Isotope-Labeled StandardOdd-Chain Acyl-CoA Standard
Linearity (R²) >0.99>0.99
Precision (%RSD) <5%<10%
Accuracy (%Bias) ± 5%± 15%
Limit of Quantification (LOQ) Low fmol on columnLow-mid fmol on column

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantification. Below are the key experimental protocols for the quantification of this compound using an internal standard with LC-MS/MS.

1. Sample Preparation (Tissue)

  • Homogenize 10-20 mg of frozen tissue in 500 µL of ice-cold methanol/water (1:1, v/v).

  • Add the selected internal standard (e.g., 1 nmol of heptadecanoyl-CoA).

  • Vortex for 1 minute and incubate on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion for this compound: Determined by the specific m/z.

    • Product Ion for this compound: A common fragment ion for acyl-CoAs is often used for quantification.[2]

    • Precursor Ion for Internal Standard (e.g., C17:0-CoA): Determined by the specific m/z.

    • Product Ion for Internal Standard: A common fragment ion for acyl-CoAs.

3. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Generate a calibration curve using a series of known concentrations of this compound standard spiked with a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Signaling Pathway

Simplified Fatty Acid Beta-Oxidation Pathway Fatty_Acid Fatty Acid (e.g., Eicosenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 11Z_Eicosenoyl_CoA This compound Acyl_CoA_Synthetase->11Z_Eicosenoyl_CoA ATP, CoA Beta_Oxidation Beta-Oxidation Spiral 11Z_Eicosenoyl_CoA->Beta_Oxidation FAD, NAD+, CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of fatty acid activation and beta-oxidation.

Experimental Workflow

LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization in Methanol/Water Tissue_Sample->Homogenization IS_Spike Spike Internal Standard Homogenization->IS_Spike Extraction Extraction & Centrifugation IS_Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantifying this compound with an internal standard.

Logical Relationship of Internal Standards

Comparison of Internal Standard Strategies Goal Accurate Quantification of This compound Ideal_IS Ideal Internal Standard: Stable Isotope-Labeled Goal->Ideal_IS Alternative_IS Alternative Internal Standard: Odd-Chain Acyl-CoA Goal->Alternative_IS Ideal_Pros Pros: Highest Accuracy Co-elution Ideal_IS->Ideal_Pros Ideal_Cons Cons: Limited Availability High Cost Ideal_IS->Ideal_Cons Alt_Pros Pros: Commercially Available Good Correction Alternative_IS->Alt_Pros Alt_Cons Cons: No Co-elution Potential for Bias Alternative_IS->Alt_Cons

Caption: Decision guide for selecting an internal standard for quantification.

References

A Comparative Guide to the Enzymatic Utilization of (11Z)-Eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(11Z)-Eicosenoyl-CoA, a monounsaturated very-long-chain acyl-CoA, serves as a crucial intermediate in various metabolic pathways. Understanding its interaction with different enzymes is paramount for elucidating lipid metabolism and developing targeted therapeutic strategies. This guide provides a comparative analysis of the substrate specificity of key enzyme families for this compound, supported by available experimental data and detailed methodologies.

Acyl-CoA Synthetases (ACSLs): The Gatekeepers of Fatty Acid Metabolism

Long-chain acyl-CoA synthetases (ACSLs) are pivotal enzymes that activate fatty acids, including (11Z)-eicosenoic acid, by converting them into their corresponding acyl-CoA thioesters. This activation is the first committed step for their subsequent metabolic fates, such as β-oxidation or incorporation into complex lipids. The ACSL family comprises several isoforms, each exhibiting distinct substrate preferences. While specific kinetic data for this compound is limited in the literature, the substrate specificities for other long-chain fatty acids provide valuable insights into which isoforms are likely to be most active with this substrate.

Table 1: Comparative Substrate Preferences of Mammalian Long-Chain Acyl-CoA Synthetase Isoforms

Enzyme IsoformPreferred SubstratesLikely Activity with this compoundReference
ACSL1 Oleate (18:1), Linoleate (18:2), Palmitate (16:0)Moderate to High[1]
ACSL3 Myristate (14:0), Laurate (12:0), Arachidonate (20:4)Moderate[2]
ACSL4 Arachidonate (20:4), Eicosapentaenoate (20:5)High[2]
ACSL5 Broad specificity, with preference for C16-C18 unsaturated fatty acidsModerate[3]
ACSL6 Oleate (18:1), Docosahexaenoate (22:6)Moderate to High[4]

Note: The likely activity is inferred from the known substrate preferences for fatty acids with similar chain length and saturation. Direct kinetic studies with this compound are required for definitive characterization.

Fatty Acid Desaturases: Introducing Unsaturation

Fatty acid desaturases are responsible for introducing double bonds into acyl-CoA molecules, thereby increasing their degree of unsaturation. This compound can be a substrate for desaturases that act on very-long-chain fatty acids. The position of the existing double bond in this compound makes it a potential substrate for desaturases that introduce additional double bonds at specific positions relative to the carboxyl end or the existing double bond.

Experimental Protocols

Accurate assessment of enzyme kinetics is fundamental to understanding substrate specificity. Below are detailed methodologies for assaying the activity of acyl-CoA synthetases and fatty acid desaturases.

Acyl-CoA Synthetase Activity Assay (Radiometric Method)

This method quantifies the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.[2]

Materials:

  • Cell lysates or purified enzyme

  • ATP, Coenzyme A (CoA), MgCl2

  • [1-¹⁴C]-(11Z)-Eicosenoic acid bound to bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and MgCl₂.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the [1-¹⁴C]-(11Z)-eicosenoic acid-BSA complex.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Extract the unreacted fatty acid by adding heptane and water, followed by vortexing and centrifugation. The aqueous phase will contain the [¹⁴C]-(11Z)-eicosenoyl-CoA.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate.

Fatty Acid Desaturase Activity Assay (HPLC-based Method)

This method utilizes high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product of the desaturation reaction.[4]

Materials:

  • Microsomal preparations or purified enzyme

  • This compound

  • NAD(P)H

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Saponification reagent (e.g., ethanolic KOH)

  • Acidification reagent (e.g., HCl)

  • Organic solvent for extraction (e.g., hexane)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NAD(P)H, and the microsomal preparation or purified enzyme.

  • Initiate the reaction by adding this compound.

  • Incubate at the optimal temperature for a defined time.

  • Stop the reaction and saponify the lipids by adding the saponification reagent and heating.

  • Acidify the mixture to protonate the fatty acids.

  • Extract the fatty acids with an organic solvent.

  • Evaporate the solvent and redissolve the fatty acid residue in the mobile phase for HPLC analysis.

  • Inject the sample into the HPLC system to separate the substrate ((11Z)-eicosenoic acid) and the desaturated product.

  • Quantify the amounts of substrate and product based on peak areas and standard curves.

Signaling Pathways and Metabolic Fate of this compound

The metabolic fate of this compound is determined by the enzymatic machinery present in a particular cell type and its metabolic state. Once formed, it can be channeled into several key pathways.

metabolic_fate Eicosenoic_Acid (11Z)-Eicosenoic Acid ACSL Acyl-CoA Synthetase (ACSL) Eicosenoic_Acid->ACSL Eicosenoyl_CoA This compound ACSL->Eicosenoyl_CoA Beta_Oxidation β-Oxidation Eicosenoyl_CoA->Beta_Oxidation Desaturases Fatty Acid Desaturases Eicosenoyl_CoA->Desaturases Elongases Fatty Acid Elongases Eicosenoyl_CoA->Elongases Complex_Lipids Complex Lipids (e.g., Phospholipids, Triacylglycerols) Eicosenoyl_CoA->Complex_Lipids Energy Energy (ATP) Beta_Oxidation->Energy PUFA_CoA Polyunsaturated Acyl-CoA Desaturases->PUFA_CoA VLCFA_CoA Very-Long-Chain Acyl-CoA Elongases->VLCFA_CoA

Caption: Metabolic fate of this compound.

Experimental Workflow for Determining Substrate Specificity

The determination of an enzyme's substrate specificity involves a systematic workflow to obtain reliable kinetic data.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., Cell Culture, Tissue) Homogenization Homogenization/ Lysis Enzyme_Source->Homogenization Purification Purification (Optional) Homogenization->Purification Reaction_Setup Reaction Setup (Varying Substrate Concentrations) Purification->Reaction_Setup Substrate_Prep Substrate Preparation (this compound & Alternatives) Substrate_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Quantification Product Quantification (e.g., HPLC, Scintillation Counting) Reaction_Termination->Product_Quantification Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax, kcat) Product_Quantification->Kinetic_Analysis Comparison Comparative Analysis (kcat/Km) Kinetic_Analysis->Comparison

Caption: Workflow for determining enzyme substrate specificity.

References

A Researcher's Guide to the Statistical Analysis of Differential (11Z)-Eicosenoyl-CoA Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations in lipid mediator expression is critical for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of methodologies for the statistical analysis of differential (11Z)-eicosenoyl-CoA expression, a long-chain fatty acyl-CoA with potential roles in various physiological and pathophysiological processes. While specific studies on this compound are emerging, the principles and techniques outlined here are broadly applicable to the analysis of other lipid mediators.

Quantitative Data Summary: A Comparative Overview

A robust analysis of differential expression begins with accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of lipid mediators like this compound.[1][2] The choice between a targeted and an untargeted lipidomics approach depends on the research question.

Table 1: Comparison of Targeted and Untargeted LC-MS/MS Approaches

FeatureTargeted LipidomicsUntargeted Lipidomics
Goal Absolute or relative quantification of a predefined list of lipids.Comprehensive profiling of all detectable lipids in a sample.
Selectivity HighLow to moderate
Sensitivity HighModerate
Throughput HighLow to moderate
Data Analysis Relatively straightforward, focused on peak integration and quantification.Complex, requiring peak detection, alignment, normalization, and statistical analysis.[2]
Ideal For Hypothesis testing, biomarker validation.Hypothesis generation, discovery of novel lipid biomarkers.

Detailed Experimental Protocols

A well-designed experiment is the foundation of reliable statistical analysis.[3] The following protocols outline the key steps in a typical differential expression study for this compound.

Experimental Design

Proper experimental design is crucial to minimize variability and ensure statistically meaningful results. Key considerations include:

  • Replication: Include a sufficient number of biological replicates to achieve statistical power.

  • Randomization: Randomize the sample collection, preparation, and analysis order to avoid batch effects.[3]

  • Blocking: Group samples into blocks to account for known sources of variability.[3]

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing degradation and contamination.

  • Lipid Extraction: A common method is liquid-liquid extraction using a solvent system like chloroform/methanol. Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.

  • Internal Standards: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) prior to extraction to correct for sample loss during preparation and analysis.

LC-MS/MS Analysis

LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of low-abundance lipid mediators.

  • Chromatographic Separation: Reverse-phase liquid chromatography is typically used to separate this compound from other lipids based on its hydrophobicity.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for targeted quantification. This involves selecting the precursor ion of this compound and a specific fragment ion for detection, which enhances specificity.

Data Processing

Raw LC-MS/MS data must be processed to extract quantitative information.

  • Peak Integration: Integrate the area under the chromatographic peak for both the endogenous this compound and the internal standard.

  • Normalization: Normalize the peak area of the endogenous analyte to the peak area of the internal standard to correct for analytical variability.

  • Quantification: Determine the concentration of this compound by comparing the normalized peak area ratio to a standard curve generated with known concentrations of the analyte.

Statistical Analysis of Differential Expression

Once quantitative data is obtained, statistical analysis is performed to identify significant differences in the expression of this compound between experimental groups.

Table 2: Comparison of Statistical Methods for Differential Expression Analysis

Statistical MethodDescriptionAdvantagesDisadvantages
Student's t-test A univariate test used to compare the means of two groups.[4]Simple to implement and interpret.Only applicable for comparing two groups; assumes data is normally distributed.
ANOVA Analysis of Variance; a univariate test used to compare the means of two or more groups.[4]Can compare multiple groups simultaneously.Assumes data is normally distributed and variances are equal.
Principal Component Analysis (PCA) An unsupervised multivariate method that reduces the dimensionality of the data to visualize sample clustering.Provides an overview of the data structure and identifies outliers.Does not directly test for differential expression.
Partial Least Squares Discriminant Analysis (PLS-DA) A supervised multivariate method that identifies variables that contribute most to the separation between groups.[4]Can handle highly correlated data and is useful for biomarker discovery.[4]Prone to overfitting if not validated properly.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental and analytical processes.

G cluster_0 Upstream Signaling cluster_1 Acyl-CoA Metabolism cluster_2 Downstream Effects External Stimulus External Stimulus Membrane Receptor Membrane Receptor External Stimulus->Membrane Receptor Enzyme Activation Enzyme Activation Membrane Receptor->Enzyme Activation Acyl-CoA Synthetase Acyl-CoA Synthetase Enzyme Activation->Acyl-CoA Synthetase Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Precursor->Acyl-CoA Synthetase 11Z_Eicosenoyl_CoA 11Z_Eicosenoyl_CoA Acyl-CoA Synthetase->11Z_Eicosenoyl_CoA Lipid Mediator Synthesis Lipid Mediator Synthesis 11Z_Eicosenoyl_CoA->Lipid Mediator Synthesis Gene Expression Changes Gene Expression Changes 11Z_Eicosenoyl_CoA->Gene Expression Changes Cellular Response Cellular Response Lipid Mediator Synthesis->Cellular Response Gene Expression Changes->Cellular Response G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation G Quantitative Data Quantitative Data Data Preprocessing Data Preprocessing Quantitative Data->Data Preprocessing Univariate Analysis Univariate Analysis Data Preprocessing->Univariate Analysis Multivariate Analysis Multivariate Analysis Data Preprocessing->Multivariate Analysis Identify Significant Features Identify Significant Features Univariate Analysis->Identify Significant Features Multivariate Analysis->Identify Significant Features Pathway Analysis Pathway Analysis Identify Significant Features->Pathway Analysis

References

Confirming the Identity of (11Z)-Eicosenoyl-CoA Peaks in Chromatograms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the identity of (11Z)-eicosenoyl-CoA peaks in chromatographic analyses. It offers detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in the unambiguous identification of this long-chain monounsaturated acyl-CoA.

Introduction

This compound is a key intermediate in fatty acid metabolism, serving as a substrate for elongation, desaturation, and incorporation into complex lipids.[1][2] Accurate identification of this compound in complex biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide outlines a systematic approach using liquid chromatography-mass spectrometry (LC-MS) for its identification and provides a framework for comparing it against potential isomers and other structurally related molecules.

Data Presentation: Comparative Analysis of this compound and Alternatives

The following tables summarize the key identification parameters for this compound and its potential chromatographic co-eluents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name (11Z)-eicosenoyl-coenzyme A
Synonyms 11-cis-Eicosenoyl-CoA, Gondoeyl-CoA
Molecular Formula C₄₁H₇₂N₇O₁₇P₃S
Exact Mass 1059.3918 g/mol
[M+H]⁺ 1060.3991 m/z
[M-H]⁻ 1058.3845 m/z

Table 2: Comparison of this compound with Potential Isomeric and Structurally Related Acyl-CoAs

CompoundMolecular FormulaExact Mass (Da)Expected Relative Retention Time (Reversed-Phase LC)Key Differentiating Feature
This compound C₄₁H₇₂N₇O₁₇P₃S1059.3918Reference-
(11E)-Eicosenoyl-CoA (trans isomer) C₄₁H₇₂N₇O₁₇P₃S1059.3918Shorter than (11Z)Geometric isomerism may lead to slight differences in fragmentation, but primarily separated by chromatography.
(9Z)-Eicosenoyl-CoA (positional isomer) C₄₁H₇₂N₇O₁₇P₃S1059.3918Similar to (11Z), may co-elutePositional isomerism is difficult to resolve by standard reversed-phase LC. May require specialized columns or derivatization for separation.
Arachidonoyl-CoA (20:4) C₄₁H₆₆N₇O₁₇P₃S1053.3605Shorter than (11Z)Different mass and higher degree of unsaturation.
Stearoyl-CoA (18:0) C₃₉H₆₈N₇O₁₇P₃S1033.3605Shorter than (11Z)Different mass and shorter acyl chain.
Oleoyl-CoA (18:1) C₃₉H₆₆N₇O₁₇P₃S1031.3448Shorter than (11Z)Different mass and shorter acyl chain.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and cells.

Materials:

Procedure:

  • Homogenize tissue or cell pellets in ice-cold 10% TCA.

  • Add a known amount of internal standard to the homogenate.

  • Centrifuge to pellet precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol or acetonitrile with a small percentage of ammonium hydroxide or formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺) for this compound: 1060.4 m/z

  • Product Ion: The most common and stable fragment for acyl-CoAs corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. For this compound, the expected product ion would be [M+H-507]⁺.[3][4][5]

  • Collision Energy: Optimize for the specific instrument and compound, typically in the range of 20-40 eV.

Table 3: Exemplar MRM Transitions for Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 1060.4553.4
(11E)-Eicosenoyl-CoA 1060.4553.4
(9Z)-Eicosenoyl-CoA 1060.4553.4
Arachidonoyl-CoA 1054.4547.4
Stearoyl-CoA 1034.4527.4
Oleoyl-CoA 1032.4525.4
C17:0-CoA (Internal Standard) 1020.4513.4

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_confirmation Peak Confirmation Sample Biological Sample Homogenization Homogenization in TCA Sample->Homogenization SPE Solid Phase Extraction Homogenization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Reversed-Phase LC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Data Data Analysis MS->Data RT Retention Time Matching Data->RT MSMS MS/MS Spectrum Matching RT->MSMS Spike Spiking with Standard MSMS->Spike

Caption: Workflow for the identification of this compound.

Metabolic Pathway of this compound

The following diagram illustrates the immediate metabolic fate of this compound in the endoplasmic reticulum, based on current metabolic database information.

metabolic_pathway cluster_inputs Gondoic_acid cis-Gondoic acid (20:1n-9) 11Z_Eicosenoyl_CoA This compound Gondoic_acid->11Z_Eicosenoyl_CoA ACSL (Acyl-CoA Synthetase) Cholesterol_ester Cholesteryl eicosenoate 11Z_Eicosenoyl_CoA->Cholesterol_ester SOAT (Sterol O-acyltransferase) Elongated_product 3-oxo-13-cis-docosenoyl-CoA 11Z_Eicosenoyl_CoA->Elongated_product ELOVL (Fatty acid elongase) ATP ATP ATP->11Z_Eicosenoyl_CoA CoA CoA CoA->11Z_Eicosenoyl_CoA Cholesterol Cholesterol Cholesterol->Cholesterol_ester Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongated_product

Caption: Metabolic conversions of this compound.

Discussion and Peak Confirmation Strategy

The definitive identification of a chromatographic peak as this compound relies on a multi-faceted approach:

  • Retention Time Matching: The primary method of identification is to compare the retention time of the peak in the sample to that of a certified this compound standard run under identical chromatographic conditions. Due to the subtlety of isomeric separations, it is crucial to use a high-resolution column and optimized gradient.

  • MS/MS Fragmentation Pattern: The fragmentation pattern in the tandem mass spectrum provides a molecular fingerprint. For acyl-CoAs, the characteristic neutral loss of the CoA moiety is a strong indicator.[3][4][5] The presence of the correct precursor and product ions at the expected retention time significantly increases confidence in the identification.

  • Co-elution with Authentic Standard (Spiking): To confirm the identity of a peak, a small amount of the this compound standard can be "spiked" into the sample. If the peak of interest increases in intensity without the appearance of a new, closely eluting peak, it provides strong evidence of its identity.

  • Comparison with Isomers: When possible, the analysis of commercially available or synthesized isomers (e.g., (11E)-eicosenoyl-CoA, (9Z)-eicosenoyl-CoA) can help to resolve ambiguities. Cis and trans isomers can often be separated on reversed-phase columns, with the cis isomer typically having a longer retention time.[6] Positional isomers are more challenging to separate and may require specialized chromatographic techniques.[7]

By employing this comprehensive strategy, researchers can confidently identify and quantify this compound, enabling a more accurate understanding of its role in biological systems.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of (11Z)-eicosenoyl-CoA, a long-chain fatty acyl-CoA ester utilized in various research applications.

Hazard Assessment and Classification

Based on available information for similar long-chain fatty acid derivatives, this compound is not expected to be classified as a hazardous chemical for disposal purposes. For instance, a mixture of fatty acid methyl esters is not classified as hazardous according to 29 CFR 1910.1200.[3] Therefore, it is likely to be managed as a non-hazardous biochemical waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for confirmation, as local regulations may vary.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol for this compound

This protocol assumes that this compound is treated as a non-hazardous biochemical waste.

1. Small Quantities (Solid or Aqueous Solution):

  • For solid this compound:

    • Carefully sweep the solid material into a designated, labeled waste container. Avoid creating dust.

    • The container should be clearly labeled as "this compound waste" or "Non-hazardous biochemical waste."

    • Dispose of the container in the designated non-hazardous laboratory waste stream as directed by your institution's EHS guidelines.

  • For aqueous solutions of this compound:

    • Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place the absorbent material into a sealed, labeled waste container.

    • Dispose of the container in the designated non-hazardous laboratory waste stream.

2. Large Quantities or Concentrated Solutions:

For larger quantities, it is imperative to consult with your institution's EHS department before proceeding. They will provide specific guidance based on the volume and concentration of the waste.

3. Contaminated Labware:

  • Disposable Labware (e.g., pipette tips, microfuge tubes):

    • Place all contaminated disposable items into a designated, labeled biohazard bag or sharps container, as appropriate.

    • Dispose of the container according to your institution's procedures for non-hazardous laboratory waste.

  • Reusable Labware (e.g., glassware):

    • Decontaminate the labware by washing thoroughly with a suitable laboratory detergent and rinsing with water.

    • After cleaning, the labware can be reused.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Procedures: - Segregate - Label appropriately - Dispose via EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Biochemical Waste Procedures is_hazardous->non_hazardous_disposal No (Likely) end End of Disposal Process hazardous_disposal->end small_quantity Small quantity? non_hazardous_disposal->small_quantity solid_waste Solid: Sweep into labeled container small_quantity->solid_waste Yes (Solid) liquid_waste Aqueous Solution: Absorb and place in labeled container small_quantity->liquid_waste Yes (Aqueous) large_quantity Large quantity or concentrated solution small_quantity->large_quantity No dispose_non_hazardous Dispose in designated non-hazardous lab waste solid_waste->dispose_non_hazardous liquid_waste->dispose_non_hazardous dispose_non_hazardous->end contact_ehs_large Contact EHS for specific instructions large_quantity->contact_ehs_large contact_ehs_large->end

Disposal Decision Workflow for this compound

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling (11Z)-eicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

The primary methods for protecting laboratory personnel involve a combination of engineering controls and appropriate PPE.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Minimum Recommended PPE:

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant nitrile gloves.[1][5]Prevents skin contact with the substance.
Body Protection Standard laboratory coat.[1][5]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[5]Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. (11Z)-eicosenoyl-CoA, being an unsaturated lipid derivative, is susceptible to oxidation and hydrolysis.[6] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (typically -20°C or below) as recommended by the supplier.[6] Avoid repeated freeze-thaw cycles.[7]

Preparation of Solutions: When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6] All transfers should be performed using clean, chemical-resistant equipment such as glass or stainless steel pipettes and syringes.[6]

Experimental Workflow:

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Post-Experiment A Retrieve from Storage B Equilibrate to Room Temp A->B C Weigh/Measure in Fume Hood B->C D Perform Experiment C->D E Record Observations D->E F Decontaminate Glassware E->F G Segregate Waste F->G H Dispose of Waste G->H I Return Unused Material to Storage H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

As this compound is not classified as a hazardous chemical based on available information, it may be disposed of as non-hazardous waste, pending institutional guidelines.[8] However, it is crucial to consult and adhere to all local, state, and federal regulations for chemical waste disposal.

Waste Segregation and Disposal Steps:

  • Segregation: Do not mix this compound waste with hazardous chemical waste streams.[9]

  • Containerization: Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a designated, labeled container. Liquid waste should be collected in a separate, sealed container.

  • Labeling: Clearly label all waste containers with the contents, "this compound waste (non-hazardous)", and the date.

  • Disposal: Dispose of the waste through your institution's chemical waste program. If deemed non-hazardous, liquid waste may be eligible for drain disposal after neutralization and with approval from the relevant safety office.[8] Solid waste can typically be disposed of in the regular laboratory trash if it is not contaminated with other hazardous materials.[8]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.